molecular formula C7H10N2O2S B2749000 N-benzylsulfamide CAS No. 14101-58-7

N-benzylsulfamide

Cat. No.: B2749000
CAS No.: 14101-58-7
M. Wt: 186.23
InChI Key: SYKLNLIUTCAYCR-UHFFFAOYSA-N
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Description

N-benzylsulfamide is a useful research compound. Its molecular formula is C7H10N2O2S and its molecular weight is 186.23. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(sulfamoylamino)methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c8-12(10,11)9-6-7-4-2-1-3-5-7/h1-5,9H,6H2,(H2,8,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYKLNLIUTCAYCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501347397
Record name N-Benzylsulfuric diamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14101-58-7
Record name N-Benzylsulfuric diamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501347397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

N-Benzylsulfamide Scaffolds: Synthetic Architectures and Medicinal Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis, characterization, and medicinal utility of N-benzylsulfamide derivatives. As tetrahedral bioisosteres of ureas and transition-state mimics of peptide hydrolysis, sulfamides (


) occupy a privileged space in medicinal chemistry.

Specifically, the This compound moiety is a validated pharmacophore for Carbonic Anhydrase (CA) inhibition, offering superior metabolic stability compared to carboxamides and distinct hydrogen-bonding geometries compared to sulfonamides. This guide prioritizes "self-validating" synthetic protocols—methodologies where intermediate stability and byproduct formation are chemically predictable and observable.

Part 1: Structural Significance & Medicinal Chemistry

The Bioisosteric Rationale

The sulfamide group (


) mimics the urea linkage (

) but introduces critical physicochemical deviations:
  • Geometry: Sulfamides are tetrahedral around the sulfur atom, whereas ureas are planar. This allows sulfamides to mimic the tetrahedral transition state of amide hydrolysis, making them potent protease inhibitor scaffolds.

  • Acidity: The

    
     of a sulfamide 
    
    
    
    is significantly lower (~10.0) than a urea
    
    
    (>14), enhancing hydrogen bond donor capability in active sites (e.g., the Zinc-bound hydroxide in Carbonic Anhydrases).
  • Metabolic Stability: Unlike ureas, which are susceptible to amidases, the sulfamide bond is highly resistant to enzymatic hydrolysis.

Therapeutic Target: Carbonic Anhydrase (CA)

N-benzylsulfamides are "Zinc-Binding Groups" (ZBGs). The terminal unsubstituted nitrogen (


) coordinates directly with the 

ion in the CA active site.
  • Mechanism: The ionized sulfamide nitrogen displaces the zinc-bound water molecule/hydroxide ion, halting the catalytic hydration of

    
    .
    
  • Selectivity: Derivatization of the benzyl ring allows targeting of specific isoforms (e.g., tumor-associated hCA IX/XII vs. cytosolic hCA I/II).

Part 2: Synthetic Strategies

We evaluate three primary routes. The choice depends on whether the target is a primary sulfamide (


) or an unsymmetrical N,N'-disubstituted sulfamide .
Method A: The Chlorosulfonyl Isocyanate (CSI) Route (Gold Standard)
  • Best For: Primary sulfamides and N-protected precursors.

  • Mechanism: CSI reacts with an alcohol (e.g., tert-butanol) to form a "Burgess-type" intermediate (N-Boc-sulfamoyl chloride), which then reacts cleanly with benzylamine.

  • Advantage: Avoids symmetrical byproduct formation (

    
    ).
    
Method B: The Sulfuryl Chloride ( ) Route
  • Best For: Unsymmetrical N,N'-disubstituted derivatives.

  • Mechanism: Stepwise displacement of chloride ions.

  • Challenge: High reactivity of

    
     often leads to symmetric sulfamides (dimerization) unless temperature is strictly controlled (
    
    
    
    to
    
    
    ).
Method C: SuFEx Click Chemistry (Emerging)
  • Best For: High-throughput library generation.

  • Mechanism: Uses Sulfur(VI) Fluoride Exchange.[1][2] Sulfamoyl fluorides are stable to hydrolysis but react with amines upon activation.

Part 3: Detailed Experimental Protocols

Protocol 1: Controlled Synthesis via Chlorosulfonyl Isocyanate (CSI)

This protocol is designed to eliminate dimerization, a common failure mode in sulfamide synthesis.

Reagents & Safety
  • Chlorosulfonyl Isocyanate (CSI): Highly corrosive, reacts violently with water. Handle under

    
    .
    
  • tert-Butanol: Anhydrous.

  • Benzylamine: Distilled.

  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Workflow
  • Preparation of Burgess-Type Intermediate (In-Situ):

    • Charge a flame-dried 3-neck round-bottom flask with anhydrous DCM (0.2 M relative to CSI).

    • Cool to 0°C using an ice/salt bath.

    • Add CSI (1.0 equiv) via syringe pump to avoid exotherms.

    • Add tert-Butanol (1.0 equiv) dissolved in DCM dropwise over 20 minutes.

    • Checkpoint: Stir for 30 mins. The solution contains

      
       (N-Boc-sulfamoyl chloride).
      
  • Amine Addition:

    • Add Triethylamine (TEA, 2.0 equiv) to the mixture.

    • Add Benzylamine (1.0 equiv) dropwise. Maintain internal temp < 5°C.

    • Allow to warm to Room Temperature (RT) and stir for 2-4 hours.

    • Monitoring: TLC (Hexane/EtOAc 7:3). The intermediate is stable N-Boc-N'-benzylsulfamide.

  • Workup & Deprotection:

    • Quench with water. Extract with DCM (3x). Wash organic layer with 0.1M HCl (remove unreacted amine) and Brine.

    • Concentrate to yield the N-Boc-N'-benzylsulfamide .

    • Acidolysis: Dissolve intermediate in DCM/TFA (1:1 ratio). Stir for 1 hour at RT.

    • Concentrate under vacuum. Neutralize with saturated

      
      . Extract with EtOAc.
      
  • Recrystallization:

    • Recrystallize from Ethanol/Water to yield pure This compound .

Protocol 2: Visualization of Synthetic Pathways

SulfamideSynthesis cluster_SO2Cl2 Alternative: Sulfuryl Chloride Route CSI Chlorosulfonyl Isocyanate (CSI) Intermediate N-Boc-Sulfamoyl Chloride CSI->Intermediate 0°C, DCM tBuOH t-Butanol tBuOH->Intermediate ProtectedProd N-Boc-N'-benzyl sulfamide Intermediate->ProtectedProd + Benzylamine + TEA Benzylamine Benzylamine (Nucleophile) Benzylamine->ProtectedProd FinalProd Primary This compound ProtectedProd->FinalProd Acid Hydrolysis (-Boc) TFA TFA Deprotection SO2Cl2 Sulfuryl Chloride (SO2Cl2) SulfamoylCl Benzylsulfamoyl Chloride SO2Cl2->SulfamoylCl -78°C Disub N,N'-Disubstituted Sulfamide SulfamoylCl->Disub + Amine 2 Amine2 Amine R-NH2 Amine2->Disub

Figure 1: Comparative synthetic workflows.[3] The CSI route (top) offers higher fidelity for primary sulfamides, while the Sulfuryl Chloride route (bottom) allows for divergent N,N'-disubstitution.

Part 4: Characterization Matrix

Accurate characterization is critical to distinguish sulfamides from sulfonamides or mixed ureas.

TechniqueParameterDiagnostic FeatureNotes
FT-IR

1330–1370 cm⁻¹ Strong intensity band.

1150–1180 cm⁻¹ Sharp, distinct from sulfonamides (often lower).

3250–3350 cm⁻¹ Often appears as a doublet in primary sulfamides (

).
¹H NMR

4.5 – 7.5 ppm Broad,

exchangeable. Shift is concentration-dependent.

4.1 – 4.3 ppm Benzylic protons. Doublet if coupled to NH, singlet if exchanged.
¹³C NMR

136 – 138 ppm Ipso carbon of the benzyl ring.
MS (ESI)

Negative Mode Sulfamides ionize well in negative mode due to NH acidity (

).
X-Ray GeometryTetrahedral S Confirming

hybridization at Sulfur. Critical for docking studies.
Common Impurity Profile
  • Symmetric Sulfamide:

    
    .
    
    • Detection: Mass Spec (Dimer mass) and NMR (Integration of aromatic vs benzylic protons).

  • Sulfamic Acid:

    
    .
    
    • Detection: Highly acidic, water-soluble (lost in aqueous workup usually, but can crash out).

Part 5: Structure-Activity Relationship (SAR) Logic[5]

When designing this compound derivatives for Carbonic Anhydrase inhibition, the following SAR rules generally apply (based on Supuran et al.):

  • The Zinc Anchor: The unsubstituted

    
     is required for nanomolar potency against hCA II. Substitution on the terminal nitrogen (
    
    
    
    ) usually abolishes Zinc binding but may enable binding to non-catalytic pockets.
  • The Linker: The benzyl

    
     provides flexibility, allowing the aromatic ring to engage in 
    
    
    
    -stacking with hydrophobic residues (e.g., Phe131) in the enzyme active site.
  • Ring Substitution:

    • Electron Withdrawing Groups (EWGs): (e.g.,

      
      ) on the benzyl ring increase the acidity of the sulfamide NH, potentially strengthening the Zn-coordination.
      
    • Tail Approach: Bulky groups at the para-position of the benzyl ring can extend out of the active site, imparting isoform selectivity (e.g., targeting extracellular hCA IX).

SAR_Logic Core This compound Scaffold ZnBinding Terminal -NH2 (Zinc Binding) Core->ZnBinding Linker Benzylic -CH2- (Flexibility) Core->Linker Ring Phenyl Ring (Hydrophobic Pocket) Core->Ring Selectivity Para-Substitution (Isoform Selectivity) Ring->Selectivity Steric Bulk Acidity EWG Substitution (Increases NH Acidity) Ring->Acidity Electronic Effect

Figure 2: SAR Deconstruction of the this compound pharmacophore.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[4] Nature Reviews Drug Discovery, 7(2), 168-181.[4] Link

  • Reitz, A. B., et al. (2009). Sulfamides and sulfamates: Bioisosteres of sulfonamides and ureas. Journal of Medicinal Chemistry. (Foundational text on sulfamide bioisosterism).
  • Winum, J. Y., et al. (2006). Sulfamates and sulfamides: Two novel classes of carbonic anhydrase inhibitors.[4] Medicinal Research Reviews, 26(6).

  • Spillane, W. J., & Malaubier, J. B. (2014). Sulfamates and their therapeutic potential.[3][4][5][6] Chemical Reviews.

  • Graf, R. (1968). Chlorosulfonyl Isocyanate.[4][7][8] Angewandte Chemie International Edition, 7(3), 172-182. (The definitive guide on CSI reactivity). Link

  • Barrow, J. C., et al. (2000). Synthesis of Sulfamides via the Burgess Reagent.[7] Tetrahedron Letters.

Sources

A Historical Synthesis of N-benzylsulfamide: From Foundational Reactions to Modern Strategies

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals

Introduction

N-benzylsulfamide belongs to the broader class of sulfonamides, a functional group that is a cornerstone of modern medicinal chemistry and drug development.[1] From the discovery of antibacterial sulfa drugs to their incorporation into diuretics, anticonvulsants, and antivirals, the sulfonamide moiety is of immense strategic importance. This compound itself, and its derivatives, serve as critical building blocks and pharmacophores in the design of novel therapeutic agents. Understanding the evolution of its synthesis provides researchers with a powerful toolkit, illuminating the fundamental principles of S-N bond formation and the ongoing drive for efficiency, safety, and sustainability in chemical manufacturing.

This guide provides a comprehensive overview of the historical and contemporary methods for synthesizing this compound. It is designed for researchers, chemists, and drug development professionals, moving beyond simple procedural lists to explore the underlying chemical logic, the rationale behind experimental choices, and the practical advantages and limitations of each approach. We will journey from the classical, robust methods that defined early organic synthesis to the more elegant and efficient one-pot strategies that characterize modern process chemistry.

Chapter 1: The Archetypal Pathway: Reaction of Benzylamine with a Sulfamoyl Chloride Precursor

The most historically significant and conceptually direct route to N-substituted sulfamides involves the reaction of a primary amine with a suitable sulfonylating agent. The workhorse of this class is sulfuryl chloride (SO₂Cl₂), which serves as a precursor to the transient sulfamoyl chloride intermediate. This method is predicated on the high electrophilicity of the sulfur atom in the sulfonyl group and the nucleophilicity of the primary amine.

Mechanism and Rationale

The reaction proceeds via a two-step mechanism. Initially, benzylamine performs a nucleophilic attack on sulfuryl chloride. This is followed by the elimination of a chloride ion and a proton to form an N-benzylsulfamoyl chloride intermediate. A second equivalent of benzylamine then attacks this intermediate, displacing the remaining chloride to form the final N,N'-dibenzylsulfamide product. To achieve the target this compound, a different strategy is employed where an excess of ammonia or a protected amine is used in the second step.

However, the most common historical approach for monosubstitution involves reacting benzylamine with a pre-formed sulfamoyl chloride (H₂NSO₂Cl) or, more commonly, by reacting benzylamine with sulfuryl chloride in the presence of a large excess of ammonia. A more controlled modern variant involves the careful addition of reagents.

The critical choice in this synthesis is the inclusion of a non-nucleophilic base, such as triethylamine (TEA) or pyridine.[2] The reaction liberates hydrochloric acid (HCl), which would otherwise protonate the starting benzylamine, rendering it non-nucleophilic and halting the reaction. The base acts as an acid scavenger, ensuring the amine remains available for reaction.

sub Starting Materials (Benzylamine, SO₂Cl₂) int Intermediate (N-Benzylsulfamoyl Chloride) sub->int Nucleophilic Attack base Base (e.g., TEA) Acid Scavenger base->sub Neutralizes HCl prod Product (this compound) + TEA·HCl int->prod Nucleophilic Substitution amine2 Second Nucleophile (Ammonia) amine2->int

Figure 1: High-level workflow for the classical synthesis of this compound.

Experimental Protocol: General Procedure
  • Inert Atmosphere: A reaction vessel is charged with an anhydrous aprotic solvent (e.g., dichloromethane, THF) and benzylamine under an inert atmosphere (N₂ or Ar). The use of anhydrous conditions is critical to prevent hydrolysis of the sulfuryl chloride.

  • Cooling: The solution is cooled to 0 °C in an ice bath. This is a crucial step to control the exothermicity of the reaction and minimize side-product formation.

  • Base Addition: A tertiary amine base, such as triethylamine (2.2 equivalents), is added to the solution.

  • Reagent Addition: A solution of sulfuryl chloride (1.0 equivalent) in the same anhydrous solvent is added dropwise via a syringe pump over an extended period (e.g., 1 hour). The slow addition rate is paramount to maintain temperature control and prevent the formation of undesired byproducts.

  • Reaction & Quenching: The reaction is allowed to slowly warm to room temperature and stirred for several hours. Upon completion (monitored by TLC), the reaction is quenched by the addition of water or a saturated aqueous solution of NH₄Cl.

  • Workup & Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield pure this compound.

Data Summary

While specific yield data for the direct synthesis of this compound is not always published in historical literature, analogous reactions of sulfonyl chlorides with primary amines consistently report moderate to high yields.

Reagent 1Reagent 2BaseSolventYield RangeReference
AnilineBenzenesulfonyl ChlorideTEATHF~85%[2]
Benzylamine4-Methylbenzenesulfonyl ChloridePyridineDCMGood[3]
Various AminesVarious Sulfonyl ChloridesK₂CO₃PEG-400up to 78%[2]

Table 1: Representative yields for analogous sulfonamide formation reactions.

Chapter 2: The Sulfamide Alkylation Pathway

An alternative historical route involves the direct N-alkylation of sulfamide (H₂N-SO₂-NH₂) with a benzylating agent, such as benzyl chloride or benzyl bromide. This method leverages the acidity of the N-H protons of sulfamide, which can be removed by a suitable base to generate a nucleophilic anion.

Mechanism and Rationale

This reaction follows a classical bimolecular nucleophilic substitution (Sₙ2) mechanism. A base (e.g., potassium carbonate, sodium hydride) deprotonates sulfamide to form the sulfamide anion. This anion then acts as a nucleophile, attacking the electrophilic benzylic carbon of the benzyl halide and displacing the halide ion.

The primary scientific challenge of this method is selectivity . Sulfamide has two acidic N-H protons, and the product, this compound, still possesses two N-H protons (one on each nitrogen), which can also be deprotonated and react further. This can lead to a mixture of mono- and N,N'-dibenzylated products.

Controlling for Mono-alkylation:

  • Stoichiometry: Using a molar equivalent or a slight excess of sulfamide relative to the benzyl halide favors mono-substitution.

  • Reaction Conditions: Lower temperatures and shorter reaction times can help minimize over-alkylation.

  • Choice of Base: A milder base may provide better control over the deprotonation process.

start Sulfamide + Benzyl Halide mono Desired Product (this compound) start->mono 1. Base 2. Sₙ2 Reaction base_node Base (e.g., K₂CO₃) base_node->start di Side Product (N,N'-Dibenzylsulfamide) mono->di Further Alkylation (Undesired Pathway)

Figure 2: Reaction pathway for sulfamide alkylation, highlighting the selectivity challenge.

Chapter 3: Modern Advancements: One-Pot and Alternative Reagent Strategies

The evolution of organic synthesis has consistently trended towards increasing efficiency and safety. In the context of this compound synthesis, this has led to the development of one-pot procedures that bypass the need to handle or isolate potentially hazardous or unstable intermediates like sulfonyl chlorides.

Oxidative Coupling of Thiols and Amines

A prominent modern strategy involves the direct oxidative coupling of a thiol (R-SH) with an amine.[4] This approach generates the key sulfonyl intermediate in situ. For the synthesis of this compound, this would conceptually involve the reaction of benzylamine with a suitable sulfur source that can be oxidized in the reaction vessel. A more practical adaptation is the one-pot conversion of thiols to sulfonamides.[5]

The process typically involves the oxidation of a thiol (e.g., benzyl mercaptan) with an oxidizing/chlorinating system, such as N-Chlorosuccinimide (NCS) and a chloride source, to generate the sulfonyl chloride in situ.[2][5] This highly reactive intermediate is immediately trapped by the benzylamine present in the reaction mixture to form the desired sulfonamide.

Causality and Advantages:

  • Safety: This method avoids the isolation and handling of lachrymatory and moisture-sensitive sulfonyl chlorides.

  • Atom and Step Economy: By combining multiple transformations into a single operation, this approach reduces waste, solvent usage, and purification steps.[4]

  • Versatility: It allows for the use of readily available thiols as starting materials.

Experimental Protocol: One-Pot Thiol-to-Sulfonamide Synthesis
  • Reagent Mixture: In a reaction flask, a thiol (1.0 eq), N-Chlorosuccinimide (NCS), and a chloride source (e.g., tetrabutylammonium chloride) are mixed in a suitable solvent like acetonitrile.[5]

  • Oxidation: The mixture is stirred at room temperature to facilitate the oxidative chlorination of the thiol to the corresponding sulfonyl chloride.

  • Amine Addition: Benzylamine (1.1 eq) and a base (e.g., triethylamine) are added directly to the reaction mixture.

  • Reaction and Workup: The reaction is stirred until completion, followed by a standard aqueous workup and purification as described in the classical method.

thiol Thiol (R-SH) insitu In Situ Generation of R-SO₂Cl thiol->insitu oxidant Oxidant/Cl Source (e.g., NCS) oxidant->insitu product Final Product (this compound) insitu->product Immediate Trapping amine Benzylamine + Base amine->product

Figure 3: Conceptual workflow for a one-pot synthesis from a thiol precursor.

Conclusion and Future Outlook

The synthesis of this compound provides a clear lens through which to view the progress of synthetic organic chemistry. The journey began with foundational, yet often harsh, reactions relying on potent reagents like sulfuryl chloride. These methods, while effective, required careful handling of corrosive byproducts and moisture-sensitive intermediates.

Subsequent developments, such as the alkylation of sulfamide, offered an alternative pathway but introduced significant challenges in controlling selectivity. The modern era has embraced principles of green and efficient chemistry, leading to elegant one-pot strategies that generate reactive intermediates in situ. These methods, exemplified by the oxidative coupling of thiols, enhance laboratory safety, reduce waste, and improve overall process efficiency.

Looking ahead, the field will likely see the increased application of catalytic methods and flow chemistry to the synthesis of this compound and its derivatives.[6][7] These technologies promise even greater control, scalability, and sustainability, ensuring that this vital structural motif remains readily accessible for the development of next-generation therapeutics.

References

  • Process for the production of benzenesulfonamides. (n.d.). Google Patents.
  • Recent advances in synthesis of sulfonamides: A review. (n.d.). CHEMISTRY & BIOLOGY INTERFACE.
  • Mild and General Method for the Synthesis of Sulfonamides. (n.d.). ResearchGate.
  • A chemoselective and continuous synthesis of m-sulfamoylbenzamide analogues. (n.d.).
  • Synthesis of sulfonamide and their synthetic and therapeutic applications: Recent advances. (n.d.). ResearchGate.
  • A chemoselective and continuous synthesis of m-sulfamoylbenzamide analogues. (2017). National Institutes of Health.
  • Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. (n.d.).
  • Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal.
  • Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. (n.d.). National Institutes of Health.

Sources

An In-depth Technical Guide to the Potential Biological Activities of N-Benzylsulfamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The N-Benzylsulfamide Scaffold - A Privileged Structure in Medicinal Chemistry

The quest for novel therapeutic agents is a cornerstone of modern science. Within the vast landscape of organic chemistry, certain molecular frameworks, often termed "privileged structures," consistently appear in compounds exhibiting potent biological activities. The this compound moiety is one such scaffold. Its inherent structural features—a flexible benzyl group for hydrophobic interactions, a polar sulfamide core capable of extensive hydrogen bonding, and multiple sites for chemical modification—make it an exceptionally versatile template for drug design.

Sulfonamides, in general, are a well-established class of pharmacologically important agents, known for a wide array of activities including antibacterial, anticancer, and anti-inflammatory effects.[1] The incorporation of a benzyl group onto the sulfamide nitrogen introduces critical lipophilicity and steric bulk, which can be fine-tuned to achieve specific interactions with biological targets. This guide provides a comprehensive overview of the significant biological activities demonstrated by this compound derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental protocols used for their evaluation.

Anticancer Activity: A Multi-pronged Approach to Oncology

This compound derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines through diverse mechanisms.[2][3]

Mechanism 1: Tubulin Polymerization Inhibition

One of the most successful strategies in cancer chemotherapy is the disruption of microtubule dynamics, which are essential for cell division. Certain N-benzylbenzamide derivatives, which share a similar structural motif with N-benzylsulfamides, have been identified as potent inhibitors of tubulin polymerization.[4] These agents bind to the colchicine site on β-tubulin, preventing the formation of the mitotic spindle and leading to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis. One notable study identified a compound, 20b, with IC50 values in the low nanomolar range (12-27 nM) against several cancer cell lines.[4] This highlights the potential for this compound analogues to be designed with similar antimitotic activity.

Mechanism 2: Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Several CA isoforms, particularly CA IX and CA XII, are overexpressed in hypoxic tumors and are crucial for tumor growth and metastasis by regulating intra- and extracellular pH.[5][6] Sulfonamides are the classical inhibitors of CAs, and this compound derivatives have been specifically designed to target these tumor-associated isoforms.[5][7]

By inhibiting CA IX and XII, these compounds disrupt the pH balance in the tumor microenvironment, leading to increased extracellular acidity and intracellular alkalosis, which can suppress tumor cell proliferation and invasion.[6] The selectivity of these inhibitors is a key aspect of their development, aiming to minimize effects on ubiquitously expressed isoforms like CA I and CA II.[6]

Visualization: Targeting Tumor Hypoxia via CA IX Inhibition

The following diagram illustrates the mechanism by which a hypothetical this compound derivative inhibits the tumor-associated carbonic anhydrase IX, disrupting pH regulation and impairing cancer cell survival.

CA_Inhibition_Pathway cluster_extracellular Extracellular Space (Acidic) cluster_cell Cancer Cell CO2_out CO₂ H_out H⁺ Survival Tumor Proliferation & Survival HCO3_out HCO₃⁻ CO2_in CO₂ (from metabolism) CA9 Carbonic Anhydrase IX (CA IX) CO2_in->CA9 substrate H2O H₂O H2O->CA9 substrate H_in H⁺ CA9->H_in product HCO3_in HCO₃⁻ CA9->HCO3_in product CA9->Survival maintains alkaline intracellular pH H_in->H_out export HCO3_in->HCO3_out export Inhibitor This compound Derivative Inhibitor->CA9 Inhibition

Caption: Inhibition of CA IX by an this compound derivative.

Data Presentation: Anticancer Activity

The following table summarizes the in vitro antiproliferative activity of selected benzenesulfonamide derivatives against various human cancer cell lines.[2][3]

Compound IDTarget Cell LineIC50 (µM)Reference
2c A2780 (Ovarian)0.50 ± 0.09[2]
2c A549 (Lung)1.83 ± 0.52[2]
3c A2780 (Ovarian)0.58 ± 0.17[2]
4b A549 (Lung)1.98[3]
4d HeLa (Cervical)2.12[3]
5g MCF-7 (Breast)2.04[3]

Antimicrobial and Anti-inflammatory Activities

Antibacterial and Antifungal Potential

The sulfonamide group is historically renowned for its antibacterial properties, and this compound derivatives continue this legacy. These compounds have shown moderate to high activity, particularly against Gram-positive bacteria.[8] The mechanism often involves the inhibition of dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria.

Quantitative structure-activity relationship (QSAR) studies have indicated that antibacterial activity often increases with the lipophilicity of the molecule and the presence of halogen substituents on the benzyl ring.[8] Some derivatives have demonstrated minimum inhibitory concentrations (MICs) comparable to or better than reference drugs like penicillin G and ciprofloxacin.[8] Furthermore, certain benzenesulfonamide derivatives have shown potent activity against both bacteria and fungi, including E. coli, S. aureus, C. albicans, and A. niger.[9][10]

Anti-inflammatory Effects

Several new benzenesulfonamide derivatives have been investigated for their in vivo anti-inflammatory activities.[1][9] In carrageenan-induced rat paw edema models, some compounds exhibited remarkable inhibition of inflammation, with effects surpassing that of the standard non-steroidal anti-inflammatory drug (NSAID) indomethacin, particularly within the first hour of administration.[1][10] For instance, compounds 4a and 4c showed a 94.69% inhibition of edema at 1 hour.[10]

Experimental Protocols: A Guide to Evaluation

To ensure the trustworthiness and reproducibility of findings, standardized experimental protocols are essential. Below are step-by-step methodologies for assessing the key biological activities of this compound derivatives.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cancer cells (e.g., A549, HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The rationale here is that viable cells with active mitochondrial dehydrogenases will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Pipette up and down to ensure complete solubilization.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Visualization: Experimental Workflow for Cytotoxicity Screening

This diagram outlines the sequential steps involved in screening this compound derivatives for their anticancer activity using the MTT assay.

MTT_Workflow start Start: Cancer Cell Culture seeding 1. Seed cells in 96-well plate (5,000 cells/well) start->seeding incubation1 2. Incubate for 24h seeding->incubation1 treatment 3. Add this compound derivatives (serial dilutions) incubation1->treatment incubation2 4. Incubate for 48-72h treatment->incubation2 mtt_add 5. Add MTT solution (5 mg/mL) incubation2->mtt_add incubation3 6. Incubate for 4h mtt_add->incubation3 solubilize 7. Remove medium, add DMSO incubation3->solubilize read 8. Read absorbance at 570 nm solubilize->read analyze 9. Calculate IC50 values read->analyze end End: Identify Potent Compounds analyze->end

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 2: Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8]

  • Inoculum Preparation: Culture bacteria (e.g., S. aureus, E. coli) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the this compound derivatives in MHB. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.

  • Controls: Include a positive control (broth with inoculum, no compound) to verify bacterial growth and a negative control (broth only) to check for sterility. A known antibiotic (e.g., ciprofloxacin) should be used as a reference standard.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

Conclusion and Future Perspectives

The this compound scaffold is a highly validated and versatile platform for the development of new therapeutic agents. Derivatives have demonstrated significant potential across multiple domains, most notably in oncology, infectious diseases, and inflammation. The ability to systematically modify the structure allows for the fine-tuning of activity and selectivity, as seen in the development of isoform-specific carbonic anhydrase inhibitors.

Future research should focus on several key areas:

  • Mechanism of Action Studies: Elucidating the precise molecular targets for compounds with promising phenotypic activity.

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness.

  • In Vivo Efficacy: Progressing the most potent and selective compounds into preclinical animal models to validate their therapeutic effects in a physiological context.

  • Combinatorial Chemistry: Expanding the chemical space by synthesizing larger libraries of derivatives to further explore structure-activity relationships.

By leveraging the inherent strengths of the this compound core and applying rigorous experimental validation, researchers and drug development professionals can continue to unlock the full therapeutic potential of this remarkable class of compounds.

References

  • Title: Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. Source: PubMed URL: [Link]

  • Title: Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Source: MDPI URL: [Link]

  • Title: Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. Source: Semantic Scholar URL: [Link]

  • Title: Antibacterial activity of N-benzylsalicylthioamides. Source: PubMed URL: [Link]

  • Title: Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Source: PubMed URL: [Link]

  • Title: Biological activities of benzimidazole derivatives: A review. Source: The Pharma Innovation Journal URL: [Link]

  • Title: Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Source: Frontiers in Chemistry URL: [Link]

  • Title: Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Source: Letters in Applied NanoBioScience URL: [Link]

  • Title: Novel benzenesulfonamide derivatives as potential selective carbonic anhydrase IX, XII inhibitors with anti-proliferative activity: Design, synthesis and in silico studies. Source: PubMed URL: [Link]

  • Title: Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Source: PMC - NIH URL: [Link]

  • Title: Emergent antibacterial activity of N -(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. Source: ResearchGate URL: [Link]

  • Title: A Review on Benzimidazole and it's Biological Activities. Source: ResearchGate URL: [Link]

  • Title: Water-Soluble Salts Based on Benzofuroxan Derivatives—Synthesis and Biological Activity. Source: Molecules URL: [Link]

  • Title: Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. Source: PubMed URL: [Link]

  • Title: Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. Source: NIH URL: [Link]

  • Title: Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. Source: IntechOpen URL: [Link]

  • Title: Synthesis and Biological Evaluation of New Sulfonamide Derivative. Source: TSI Journals URL: [Link]

  • Title: Synthesis, antiproliferative and apoptotic activities of N-(6(4)-indazolyl)-benzenesulfonamide derivatives as potential anticancer agents. Source: PubMed URL: [Link]

  • Title: Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Source: PMC - NIH URL: [Link]

  • Title: Synthesis and Biological Evaluation of New Sulfonamide Derivatives. Source: Semantic Scholar URL: [Link]

  • Title: Synthesis and anticancer evaluation of new benzenesulfonamide derivatives. Source: ResearchGate URL: [Link]

  • Title: Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. Source: Organic & Biomolecular Chemistry URL: [Link]

  • Title: Synthesis, Biological Evaluation, Molecular docking and DFT Calculations of Novel Benzenesulfonamide derivatives. Source: ResearchGate URL: [Link]

  • Title: Facile Synthesis and Antimicrobial Properties of 2-(Substituted-benzylsulfanyl)-1H-benzimidazoles. Source: ResearchGate URL: [Link]

Sources

Methodological & Application

Topic: Detailed Experimental Protocol for N-Benzylsulfamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Senior Scientist's Desk

Introduction: The Significance of the Sulfamide Moiety

In the landscape of modern drug discovery and medicinal chemistry, the sulfamide functional group (R-NH-SO₂-NH-R') has emerged as a critical pharmacophore. Its unique properties, including its ability to act as a non-classical bioisostere of amides and carboxylic acids, its tetrahedral geometry, and its capacity to engage in crucial hydrogen bonding interactions, make it a privileged scaffold.[1] N-benzylsulfamide, in particular, serves as a fundamental building block for a diverse array of biologically active molecules, including inhibitors for enzymes like carbonic anhydrase. This guide provides a comprehensive, field-tested protocol for the synthesis of this compound, emphasizing not just the procedural steps but the underlying chemical principles and safety considerations essential for a successful and reproducible outcome.

Reaction Principle and Mechanism

The synthesis of this compound is fundamentally a nucleophilic substitution reaction at a sulfur center. The most direct and common approach involves the reaction of a primary amine, benzylamine, with sulfamoyl chloride.

Overall Reaction Scheme:

The mechanism proceeds via the nucleophilic attack of the lone pair of electrons on the nitrogen atom of benzylamine onto the highly electrophilic sulfur atom of sulfamoyl chloride. This forms a tetrahedral intermediate. The subsequent collapse of this intermediate, with the departure of the chloride leaving group, yields the protonated form of this compound. A base is typically added to the reaction mixture to neutralize the generated hydrogen chloride (HCl), driving the reaction to completion and preventing the protonation of the starting benzylamine, which would render it non-nucleophilic.

Critical Safety Precautions: A Self-Validating System of Safety

Chemical synthesis demands an unwavering commitment to safety. The protocols described herein involve hazardous materials, and adherence to safety guidelines is non-negotiable.

  • Chlorosulfonic Acid: Several routes to sulfamoyl chlorides or related precursors involve chlorosulfonic acid. This substance is extremely corrosive and reacts violently and exothermically with water, releasing toxic HCl gas.[2][3][4][5] ALWAYS handle chlorosulfonic acid in a certified chemical fume hood. NEVER allow it to come into contact with moisture. Add it slowly and carefully to any reaction mixture.

  • Personal Protective Equipment (PPE): Full PPE is mandatory. This includes, at a minimum:

    • Acid-resistant gloves (e.g., butyl rubber or Viton).

    • Chemical splash goggles and a full-face shield when handling chlorosulfonic acid.[3]

    • A flame-resistant lab coat.

  • Emergency Preparedness: Ensure immediate access to an emergency safety shower and eyewash station.[5] Have an appropriate quenching agent (e.g., sodium bicarbonate for acid spills) readily available.

  • Ventilation: All steps of the synthesis should be performed in a well-ventilated chemical fume hood to avoid inhalation of corrosive vapors.[2][5]

Experimental Protocol: Synthesis of this compound

This protocol is designed as a two-part procedure. Part A describes the in situ preparation of a sulfamoylating agent from sulfamide, a safer alternative to isolating sulfamoyl chloride. Part B details the subsequent reaction with benzylamine.

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )Molarity/PuritySupplier ExampleNotes
SulfamideH₄N₂O₂S96.1198%Sigma-AldrichHygroscopic, store in a desiccator.
PyridineC₅H₅N79.10Anhydrous, 99.8%Sigma-AldrichActs as catalyst and base. Store under N₂.
BenzylamineC₇H₉N107.1599%Sigma-AldrichCorrosive liquid.
Dichloromethane (DCM)CH₂Cl₂84.93AnhydrousFisher ScientificSolvent.
Hydrochloric Acid (HCl)HCl36.461 M (aq)VWRFor workup.
Saturated Sodium BicarbonateNaHCO₃84.01Saturated (aq)Lab preparedFor workup.
Anhydrous Magnesium SulfateMgSO₄120.37≥99.5%Sigma-AldrichDrying agent.
Ethyl AcetateC₄H₈O₂88.11ACS GradeFisher ScientificFor chromatography/recrystallization.
HexanesC₆H₁₄-ACS GradeFisher ScientificFor chromatography/recrystallization.
Step-by-Step Methodology

Part A: Preparation of the Pyridinium Sulfamate Intermediate

The causality behind this step is to generate an active sulfamoylating agent in situ under milder conditions than those required for the synthesis of pure sulfamoyl chloride. Pyridine acts as both a base and a nucleophilic catalyst.

  • Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube (filled with CaCl₂), and a rubber septum. The entire apparatus must be flame-dried or oven-dried and cooled under a nitrogen atmosphere.

  • Reagent Addition: To the flask, add sulfamide (4.81 g, 50 mmol, 1.0 equiv.) and 100 mL of anhydrous dichloromethane (DCM).

  • Cooling: Place the flask in an ice-water bath and cool the suspension to 0 °C with stirring.

  • Pyridine Addition: Slowly add anhydrous pyridine (8.0 mL, 100 mmol, 2.0 equiv.) to the suspension via syringe through the septum. The reaction is exothermic; maintain the temperature at 0 °C.

  • Reaction: Allow the mixture to stir at 0 °C for 30 minutes. The sulfamide will partially dissolve as it reacts to form the pyridinium sulfamate intermediate. This mixture is used directly in the next step.

Part B: Synthesis of this compound

  • Amine Addition: While maintaining the temperature at 0 °C, slowly add benzylamine (5.45 mL, 50 mmol, 1.0 equiv.) to the reaction mixture from Part A.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the mixture stir for 12-18 hours.

  • Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The product, this compound, should have a distinct Rf value compared to the starting benzylamine.

Part C: Work-up and Purification

The work-up is designed to remove unreacted starting materials, the pyridine catalyst, and salts to isolate the crude product.

  • Quenching: Carefully pour the reaction mixture into a separatory funnel containing 100 mL of 1 M HCl (aq). Shake vigorously. This step protonates the excess pyridine and benzylamine, making them soluble in the aqueous layer.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with 100 mL of saturated sodium bicarbonate solution (to remove residual acid) and 100 mL of brine.

  • Drying: Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound as a white solid.

  • Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethyl acetate and add hexanes until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the pure crystals by vacuum filtration, wash with cold hexanes, and dry in a vacuum oven. Alternatively, for higher purity, the product can be purified by silica gel column chromatography.

Characterization
  • Appearance: White crystalline solid.[6]

  • Melting Point: Literature values are typically in the range of 110-114 °C.

  • ¹H NMR (400 MHz, DMSO-d₆): Expected peaks would include signals for the aromatic protons of the benzyl group, the methylene (-CH₂-) protons, and the amine (-NH-) protons.

  • IR (KBr, cm⁻¹): Characteristic peaks for N-H stretching, S=O stretching (asymmetric and symmetric), and aromatic C-H stretching.

Workflow Visualization

Synthesis_Workflow cluster_prep Part A: Intermediate Preparation cluster_synthesis Part B: Synthesis cluster_workup Part C: Work-up & Purification A1 Combine Sulfamide & Anhydrous DCM A2 Cool to 0 °C A1->A2 A3 Slowly Add Anhydrous Pyridine A2->A3 A4 Stir at 0 °C for 30 min A3->A4 B1 Slowly Add Benzylamine at 0 °C A4->B1 Use mixture directly B2 Warm to Room Temp. B1->B2 B3 Stir for 12-18 hours B2->B3 C1 Quench with 1M HCl B3->C1 Reaction Complete C2 Extract with DCM C1->C2 C3 Wash with NaHCO₃ & Brine C2->C3 C4 Dry (MgSO₄) & Concentrate C3->C4 C5 Purify by Recrystallization/Chromatography C4->C5 C6 Characterize Final Product C5->C6

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

This protocol provides a reliable and reproducible method for the synthesis of this compound. By understanding the causality behind each step—from the in situ generation of the sulfamoylating agent to the specific washes in the work-up procedure—researchers can confidently execute this synthesis. Adherence to the stringent safety precautions outlined is paramount for the well-being of the researcher and the integrity of the experiment. The resulting this compound is a valuable intermediate for further elaboration in drug development and chemical biology research.

References

  • (No valid reference provided in search results)
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  • Chymkowiak, M., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-204. [Link]

  • (No valid reference provided in search results)
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  • Bowser, J. R., et al. (2014). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 55(1), 241-243. [Link]

  • Aziz, R. (2018). Synthesis of benzamide from benzyl chloride. SlideShare. [Link]

  • (No valid reference provided in search results)
  • Wang, Z., & Porco, J. A. (2006). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Organic Letters, 8(22), 5033–5035. [Link]

  • Balsevičiūtė, K., et al. (2022). Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1835-1845. [Link]

  • Liu, et al. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Pharmaceutical Fronts, 6(4). [Link]

  • (No valid reference provided in search results)
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  • New Jersey Department of Health. (2010). Hazard Summary: Chlorosulphonic Acid. NJ.gov. [Link]

  • (No valid reference provided in search results)
  • Akili, S., et al. (2020). The mechanism of synthesis of N-{[4 (benzoylamino)phenyl]sulfonyl} benzamide (1c). ResearchGate. [Link]

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  • Kloek, J. A., & Leschinsky, K. L. (1976). An Improved Synthesis of Sulfamoyl Chlorides. The Journal of Organic Chemistry, 41(25), 4028-4029. [Link]

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Sources

purification of N-benzylsulfamide by recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Purification of N-Benzylsulfamide via Solvent-Mediated Recrystallization



Executive Summary

This guide details the purification of This compound (also known as benzylsulfamide), a critical intermediate in the synthesis of anticonvulsants, carbonic anhydrase inhibitors, and protease inhibitors. While often synthesized via the nucleophilic substitution of sulfamide with benzylamine, this pathway generates specific impurities—namely unreacted benzylamine, excess sulfamide, and the thermodynamically stable byproduct N,N'-dibenzylsulfamide .

This protocol utilizes a binary solvent recrystallization system (Ethanol:Water) to exploit the differential solubility of the mono-substituted product versus its di-substituted impurity. The method prioritizes yield and purity (>98%) suitable for pharmaceutical applications.

Chemical Context & Impurity Profile

Understanding the origin of impurities is the first step in effective purification. The standard synthesis involves the thermal reaction of sulfamide with benzylamine:



The Impurity Matrix:

Impurity State Solubility Profile Removal Strategy
Benzylamine Liquid (Basic) Soluble in dilute acid. Acidic wash (HCl) prior to recrystallization.
Sulfamide Solid (Polar) Highly soluble in water. Aqueous wash / Stays in mother liquor.

| N,N'-Dibenzylsulfamide | Solid (Lipophilic) | Insoluble in water; low solubility in EtOH. | Hot Filtration (if insoluble) or Fractional Crystallization . |

Pre-Purification Treatment (Critical Step)

Rationale: Recrystallization is less efficient if the crude matrix is oily or heavily contaminated with unreacted amine. This step ensures a solid crude material.

  • Acid Wash: Suspend the crude reaction mixture in 1.0 M HCl (10 mL/g of crude). Stir vigorously for 15 minutes.

    • Mechanism:[1][2][3][4] Converts unreacted benzylamine into benzylammonium chloride (highly water-soluble).

    • Observation: The product (this compound) is not basic enough to protonate significantly and will remain as a solid suspension.

  • Filtration: Filter the suspension. Discard the filtrate (contains amine salts).

  • Water Wash: Wash the filter cake with ice-cold water (

    
     mL) to remove residual acid and unreacted sulfamide.
    
  • Drying: Air dry the solid cake until it is a free-flowing powder.

Recrystallization Protocol

Solvent System: Ethanol (95%) and Deionized Water. Technique: Cloud-Point Crystallization (Binary Solvent).

Step-by-Step Methodology
  • Dissolution (The Saturation Point):

    • Place the pre-washed crude solid in an Erlenmeyer flask.

    • Add Ethanol (95%) dropwise while heating on a steam bath or hot plate (approx. 60-70°C).

    • Target: Use the minimum amount of hot ethanol required to dissolve the solid completely.

    • Note: If a small amount of solid remains undissolved after adding 10-15 mL/g of solvent, it is likely the N,N'-dibenzylsulfamide impurity.

  • Hot Filtration (Impurity Removal):

    • If insoluble particles persist in the boiling ethanol, perform a hot filtration through a pre-warmed fluted filter paper or a sintered glass funnel.

    • Why? The di-substituted byproduct is significantly less soluble than the product. Removing it now prevents it from seeding the crystallization later.

  • Nucleation (The Cloud Point):

    • Maintain the filtrate at near-boiling temperature.

    • Add hot Deionized Water dropwise to the clear ethanol solution.

    • Stop Point: Stop adding water immediately when a persistent faint turbidity (cloudiness) appears and does not disappear upon swirling.

    • Add 1-2 drops of Ethanol to clear the solution back to transparency.

  • Crystallization:

    • Remove the flask from heat. Cap it loosely.

    • Allow to cool to room temperature slowly (do not use an ice bath yet). Rapid cooling traps impurities.

    • Once room temperature is reached and crystals have formed, place the flask in an ice bath (0-4°C) for 30 minutes to maximize yield.

  • Isolation:

    • Filter the crystals using vacuum filtration (Buchner funnel).

    • Wash: Wash the crystals with a cold mixture of Ethanol:Water (1:1 ratio, 5-10 mL).

    • Dry: Dry in a vacuum oven at 40°C or air dry under a fume hood.

Process Visualization

G Start Crude Reaction Mixture AcidWash Suspend in 1.0 M HCl (Remove Benzylamine) Start->AcidWash Filter1 Filter & Water Wash (Remove Sulfamide) AcidWash->Filter1 Dissolve Dissolve in Hot Ethanol (95%) Filter1->Dissolve CheckSol Are solids present? Dissolve->CheckSol HotFilter Hot Filtration (Remove N,N'-Dibenzylsulfamide) CheckSol->HotFilter Yes (Insoluble Impurity) CloudPoint Add Hot Water to Cloud Point CheckSol->CloudPoint No (Clear Solution) HotFilter->CloudPoint Cool Slow Cooling -> Ice Bath CloudPoint->Cool FinalFilter Vacuum Filtration & Dry Cool->FinalFilter Product Pure this compound (White Crystalline Solid) FinalFilter->Product

Figure 1: Purification workflow for this compound, highlighting critical impurity removal steps.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
"Oiling Out" (Liquid separates instead of crystals)Solution temperature is too high relative to the melting point, or solvent is too polar.Re-heat to dissolve oil. Add slightly more Ethanol. Cool very slowly with vigorous stirring. Scratch glass to induce nucleation.
Low Yield Too much solvent used or product is too soluble in the ethanol-water mix.Concentrate the mother liquor (filtrate) by rotary evaporation and repeat the crystallization (Second Crop).
Colored Impurities Oxidation byproducts.Add activated charcoal (1-2% w/w) during the hot ethanol dissolution step, stir for 5 mins, then hot filter.

Validation (Self-Validating System)

To ensure the protocol was successful, perform the following checks:

  • Melting Point Analysis:

    • Pure this compound typically melts in a sharp range.[5] While literature values vary slightly by polymorph, a range of 100–105°C (or distinct from the starting sulfamide ~92°C) indicates purity.

    • Criterion: A range < 2°C indicates high purity.

  • TLC (Thin Layer Chromatography):

    • Mobile Phase: Ethyl Acetate:Hexane (1:1) or Methanol:DCM (5:95).

    • Visualization: UV light (254 nm) or Iodine stain.

    • Criterion: Single spot.[4] Benzylamine (if present) will stay at the baseline or streak; Di-benzyl impurity will run much higher (higher

      
      ) due to lipophilicity.
      

References

  • Synthesis & Properties: Audrieth, L. F., & Sveda, M. (1944). Preparation and Properties of Some N-Substituted Sulfamides. Journal of Organic Chemistry, 9(1), 89–101. Link

  • Compound Data: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12217354, this compound. Link

  • General Sulfonamide Purification: Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for recrystallization techniques of amides/sulfonamides).
  • Solubility Data: Martinez, F., et al. (2013). Solubility of Sulfonamides in Ethanol + Water Mixtures.[6][7] Journal of Solution Chemistry. Link

Sources

Application Note: Process Optimization for the Scale-Up Synthesis of N-Benzylsulfamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

N-benzylsulfamide scaffolds are critical bioisosteres in medicinal chemistry, widely employed in carbonic anhydrase inhibitors, protease inhibitors, and anticonvulsants. While laboratory-scale synthesis often relies on convenient but expensive reagents (e.g., Burgess reagent), multi-kilogram scale-up demands cost-efficiency and rigorous safety management.

This guide details two distinct, field-validated protocols for synthesizing this compound derivatives. The selection of the route depends primarily on the substitution pattern (symmetric vs. asymmetric) and facility capabilities regarding corrosive gas handling.

Route Selection Matrix
FeatureRoute A: Sulfuryl Chloride (

)
Route B: Sulfamide Transamination
Primary Utility Unsymmetrical Sulfamides (

)
Symmetric Sulfamides or Cyclic Sulfamides
Reagent Cost LowLow to Moderate
Atom Economy Moderate (HCl/

waste)
High (

byproduct)
Key Hazard Corrosive gas evolution, ExothermHigh temperature reflux
Purification Crystallization (requires careful quenching)Precipitation/Crystallization

Route A: The Sulfuryl Chloride Method (Asymmetric Synthesis)

This route is the industry standard for generating unsymmetrical N-benzylsulfamides. It proceeds via a highly reactive sulfamoyl chloride intermediate.

Mechanism:

  • Activation:

    
     (Intermediate)
    
  • Coupling:

    
    
    
Critical Scale-Up Challenges
  • Bis-alkylation: Rapid addition of the amine leads to symmetric byproducts (

    
    ).
    
  • Exotherm: The reaction is violently exothermic.

  • Gas Evolution: Generates 2 equivalents of HCl gas per mole of product.

Protocol A: Stepwise Controlled Addition (1.0 mol Scale)

Reagents:

  • Benzylamine (1.0 equiv)

  • Sulfuryl Chloride (

    
    ) (1.1 equiv)
    
  • Triethylamine (TEA) or DIPEA (2.2 equiv)

  • Dichloromethane (DCM) or Toluene (anhydrous)

Step-by-Step Methodology:

  • Reactor Setup:

    • Use a jacketed glass reactor equipped with an overhead mechanical stirrer (high torque).

    • Connect the gas outlet to a caustic scrubber (NaOH solution) to neutralize HCl emissions.

    • Purge system with

      
      .
      
  • Formation of Sulfamoyl Chloride (The "Cold" Step):

    • Charge

      
       (1.1 equiv) and DCM (5 vol) into the reactor.
      
    • Cool the jacket to -10°C to -5°C . (Note: -78°C is not practical on scale; -10°C is sufficient if addition is slow).

    • Prepare a solution of Benzylamine (1.0 equiv) and TEA (1.1 equiv) in DCM (2 vol).

    • Crucial Step: Add the amine/base solution to the

      
      dropwise  over 2–3 hours.
      
    • Control Point: Maintain internal temperature

      
      . If temp spikes, stop addition immediately.
      
  • Intermediate Verification:

    • Take an aliquot, quench with MeOH, and check LCMS. You should see the methyl sulfamate adduct. Ensure no starting amine remains.

  • Coupling (The "Warm" Step):

    • Prepare the second amine (

      
      , 1.0–1.2 equiv) and TEA (1.1 equiv) in DCM.
      
    • Add this mixture to the reactor at 0°C.

    • Allow the reaction to warm to room temperature (20–25°C) naturally over 4 hours.

  • Work-up & Purification:

    • Quench with water (carefully, slightly exothermic).

    • Separate phases. Wash organic layer with 1M HCl (to remove unreacted amine) and then Brine.

    • Solvent Swap: Distill off DCM and replace with Ethanol or Toluene/Heptane for crystallization.

    • Cool to 5°C to precipitate the product. Filter and dry.[1]

Route B: Sulfamide Transamination (Symmetric/Cyclic Synthesis)

For symmetric N,N'-dibenzylsulfamides or cyclic variants, using solid Sulfamide (


) is safer and "greener" as it avoids corrosive chlorides.

Mechanism:



Protocol B: Aqueous Reflux (1.0 mol Scale)

Reagents:

  • Sulfamide (1.0 equiv)

  • Benzylamine (2.5 equiv)

  • Solvent: Water (for green chemistry) or Dioxane (if solubility is poor).

Step-by-Step Methodology:

  • Reactor Setup:

    • Standard reactor with reflux condenser.

    • Scrubber: The off-gas will be Ammonia (

      
      ). Route to a mild acid scrubber (dilute 
      
      
      
      ).
  • Reaction:

    • Charge Sulfamide and Water (5 vol) to the reactor.

    • Add Benzylamine.

    • Heat to Reflux (100°C) .

    • Observation: The reaction is driven by the evolution of ammonia gas. Maintain reflux for 12–24 hours until ammonia evolution ceases.

  • Isolation:

    • Cool the mixture to room temperature.

    • The product is often insoluble in water and will precipitate as a white solid.

    • Filter the slurry.[1][2][3]

    • Recrystallization: Dissolve the crude cake in hot Ethanol. Add water until turbid. Cool slowly to 4°C to grow high-purity crystals.

Process Engineering & Safety Controls

Workflow Visualization

The following diagram illustrates the decision logic and engineering controls required for the Sulfuryl Chloride route.

G Start Start: this compound Synthesis Decision Target Structure? Start->Decision RouteA Route A: Unsymmetrical (Use Sulfuryl Chloride) Decision->RouteA Asymmetric RouteB Route B: Symmetric/Cyclic (Use Sulfamide) Decision->RouteB Symmetric SafetyCheck CRITICAL SAFETY: Gas Scrubber (NaOH) Active? Cooling Jacket < -10°C? RouteA->SafetyCheck Purify Purification: Solvent Swap & Crystallization RouteB->Purify Reflux & Filter Step1 Step 1: Form Sulfamoyl Chloride Add Amine to SO2Cl2 (Slow) SafetyCheck->Step1 Checks Passed Step2 Step 2: Add Second Amine Warm to RT Step1->Step2 Step2->Purify

Caption: Decision matrix and process flow for selecting and executing the optimal synthesis route.

Hazard Management Table
HazardSourceEngineering Control
Thermal Runaway

addition
Dose-controlled addition pump interlocked with reactor temperature probe (Stop if T > 0°C).
Corrosive Gas HCl /

evolution
Two-stage caustic scrubber (NaOH). Do NOT use needle vents on scale; use wide-bore gas adapters.
Pressure Build-up

evolution (Route B)
Ensure reflux condenser is not sealed; route to acid trap.

References

  • Winum, J.-Y., et al. "Practical Synthesis of Sulfamides." Organic Letters, vol. 3, no.[4] 14, 2001.

  • Reitz, A. B., et al. "Synthesis of Sulfamides via the Reaction of Amines with Sulfamide." Journal of Organic Chemistry, vol. 74, no. 9, 2009.

  • Anderson, N. G. "Practical Process Research & Development - A Guide for Organic Chemists." Academic Press, 2012.
  • Managing Hazards for Scale Up of Chemical Manufacturing Processes. Organic Process Research & Development, 2014.

  • Continuous Flow Sulfuryl Chloride-Based Reaction. Organic Process Research & Development, 2020.

Sources

Application Notes & Protocols: N-Benzylsulfamide as a Robust Protecting Group in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of N-Benzylsulfamide in Amine Protection

In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and minimizing unwanted side reactions. A protecting group must be introduced efficiently, remain inert during subsequent transformations (orthogonality), and be cleaved under conditions that preserve the integrity of the target molecule.[1] While numerous amine protecting groups exist, the this compound moiety presents a unique combination of stability and versatile deprotection pathways, making it a valuable tool for researchers in medicinal chemistry and drug development.

The this compound group effectively masks the nucleophilicity and basicity of primary and secondary amines by converting them into significantly less reactive sulfonamides. Its inherent stability to a wide range of acidic and basic conditions allows for its use in concert with other common protecting groups like the acid-labile tert-butoxycarbonyl (Boc) and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) groups, embodying a key principle of orthogonal synthesis strategy.[2][3]

This guide provides a comprehensive overview of the this compound protecting group, detailing the synthesis of the requisite protecting agent, protocols for the protection of amines, and a critical analysis of the distinct deprotection strategies that underscore its synthetic utility.

I. Preparation of the Protecting Group Reagent: Benzylsulfamoyl Chloride

The key reagent for the introduction of the this compound group is benzylsulfamoyl chloride. Its synthesis is analogous to the well-established preparation of benzenesulfonyl chloride, which involves the chlorosulfonation of an aromatic ring.[4][5] The process begins with the reaction of toluene with chlorosulfonic acid.

Protocol 1: Synthesis of Benzylsulfamoyl Chloride

Causality and Mechanistic Insight: This reaction is an electrophilic aromatic substitution where the powerful electrophile, generated from chlorosulfonic acid, attacks the electron-rich toluene ring. The methyl group of toluene is an ortho-, para-director, leading to a mixture of isomers. For its application as a protecting group, the isomeric mixture is often suitable for direct use.

Materials:

  • Toluene

  • Chlorosulfonic acid

  • Dichloromethane (DCM)

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stirrer and a dropping funnel in a well-ventilated fume hood.

  • Charge the flask with chlorosulfonic acid (approx. 3-4 equivalents).

  • Cool the flask to 0 °C using an ice-water bath.

  • Slowly add toluene (1 equivalent) dropwise from the dropping funnel to the cooled, stirring chlorosulfonic acid. Caution: This reaction is highly exothermic and releases HCl gas. Maintain the temperature below 10 °C throughout the addition.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.

  • Carefully quench the reaction by pouring the mixture onto crushed ice.

  • Extract the aqueous mixture with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with cold water, then with a saturated sodium bicarbonate solution until effervescence ceases, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude benzylsulfamoyl chloride as an oil, which can be used directly in the next step or purified by vacuum distillation.

II. Protection of Amines: Formation of N-Benzylsulfamides

The protection of a primary or secondary amine is achieved via a nucleophilic substitution reaction with benzylsulfamoyl chloride in the presence of a base. The base is crucial for neutralizing the HCl generated during the reaction and driving the equilibrium towards product formation.

Protocol 2: General Procedure for this compound Protection of an Amine

Causality and Mechanistic Insight: The lone pair of the amine nitrogen acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.[1] The subsequent loss of a chloride ion and a proton (abstracted by the base) yields the stable sulfonamide. The use of a non-nucleophilic base like pyridine or a hindered base prevents competition with the amine substrate.

G cluster_protection Amine Protection Workflow Amine R₂NH (Amine) Protected R₂N-SO₂-Bn (Protected Amine) Amine->Protected Reagent Bn-SO₂Cl (Benzylsulfamoyl Chloride) Reagent->Protected Base Base (e.g., Pyridine) Base->Protected HCl Scavenger Solvent DCM, 0°C to RT Solvent->Protected Reaction Medium

Caption: General workflow for amine protection.

Materials:

  • Amine substrate (1 equivalent)

  • Benzylsulfamoyl chloride (1.1-1.2 equivalents)

  • Pyridine or Triethylamine (2-3 equivalents)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve the amine substrate in DCM in a round-bottom flask and cool to 0 °C.

  • Add the base (e.g., pyridine) to the solution.

  • Slowly add a solution of benzylsulfamoyl chloride in DCM to the stirring amine solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting this compound by flash column chromatography or recrystallization.

III. Deprotection Strategies: The Versatility of this compound Cleavage

The synthetic power of the this compound group lies in its dual nature, offering two distinct and orthogonal deprotection pathways: cleavage of the N-benzyl bond or reductive cleavage of the N-sulfonyl bond. The choice of method depends on the overall molecular architecture and the presence of other functional groups.

Strategy A: Cleavage of the N-Benzyl Bond via Catalytic Hydrogenolysis

This is one of the mildest and most common methods for deprotecting N-benzyl amines.[6] The reaction involves hydrogen gas and a palladium catalyst to cleave the benzylic C-N bond, releasing the N-unsubstituted sulfonamide and toluene as a byproduct.[7]

G cluster_deprotection_H2 Deprotection via Hydrogenolysis (N-Bn Cleavage) Protected R₂N-SO₂-Bn Deprotected R₂N-SO₂H (N-H Sulfonamide) Protected->Deprotected Byproduct Toluene Protected->Byproduct Catalyst Pd/C Catalyst->Deprotected Catalyst HSource H₂ gas or Transfer Reagent HSource->Deprotected H Source Solvent MeOH or EtOH Solvent->Deprotected Medium

Caption: N-Benzyl bond cleavage workflow.

Protocol 3: Deprotection by Catalytic Hydrogenolysis

Causality and Mechanistic Insight: The palladium catalyst surface adsorbs both the this compound and hydrogen. Molecular hydrogen dissociates into active hydrogen atoms on the catalyst surface, which then attack and cleave the relatively weak benzylic C-N bond.[7]

Materials:

  • This compound protected substrate (1 equivalent)

  • Palladium on carbon (10% Pd/C, 5-10 mol%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen source (H₂ gas balloon or Parr hydrogenator)

Procedure:

  • Dissolve the this compound substrate in MeOH or EtOH in a flask suitable for hydrogenation.

  • Carefully add the Pd/C catalyst under an inert atmosphere (e.g., Nitrogen or Argon). Caution: Pd/C can be pyrophoric.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen (typically a balloon is sufficient) at room temperature for 4-24 hours.[8]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Rinse the Celite® pad with additional solvent.

  • Combine the filtrates and concentrate under reduced pressure to yield the deprotected N-H sulfonamide.

Strategy B: Reductive Cleavage of the N-Sulfonyl Bond

For substrates that are sensitive to hydrogenolysis (e.g., containing alkenes, alkynes, or other reducible groups), cleavage of the robust N-S bond offers an excellent alternative. This is typically achieved using strong reducing agents, with samarium(II) iodide (SmI₂) being a particularly effective modern reagent for this transformation under mild conditions.[9][10]

G cluster_deprotection_SmI2 Deprotection via Reductive Cleavage (N-S Cleavage) Protected R₂N-SO₂-Bn Deprotected R₂N-H (Free Amine) Protected->Deprotected Byproduct Bn-SO₂H (Sulfinic Acid) Protected->Byproduct Activator Optional: TFAA Activator->Protected Activation Reducer SmI₂ Reducer->Deprotected Reducing Agent Solvent THF, -78°C Solvent->Deprotected Medium

Caption: N-Sulfonyl bond cleavage workflow.

Protocol 4: Deprotection by Reductive Cleavage with SmI₂

Causality and Mechanistic Insight: Samarium(II) iodide is a powerful single-electron donor. The reaction proceeds via an electron transfer from SmI₂ to the sulfonamide, generating a radical anion intermediate. This intermediate then fragments, cleaving the N-S bond.[10] For particularly stable sulfonamides, pre-activation by N-acylation (e.g., with trifluoroacetic anhydride, TFAA) makes the group more electron-withdrawing and thus more susceptible to reduction.[9]

Materials:

  • This compound protected substrate (1 equivalent)

  • Samarium(II) iodide (SmI₂) solution in THF (0.1 M, 4-6 equivalents)

  • Tetrahydrofuran (THF), anhydrous

  • (Optional) Trifluoroacetic anhydride (TFAA) for activation

  • Saturated potassium sodium tartrate solution (Rochelle's salt)

  • Diethyl ether or Ethyl acetate

Procedure:

  • Dissolve the this compound substrate in anhydrous THF in a flame-dried flask under an inert atmosphere and cool to -78 °C.

  • (Optional Activation Step) If the sulfonamide is resistant to cleavage, add TFAA (1.5 equivalents) and stir for 30 minutes at -78 °C before proceeding.

  • Slowly add the SmI₂ solution dropwise until the deep blue color persists, indicating an excess of the reagent.

  • Stir the reaction at -78 °C for 1-3 hours, monitoring by TLC.

  • Quench the reaction by adding a saturated aqueous solution of potassium sodium tartrate and allow it to warm to room temperature.

  • Extract the mixture with diethyl ether or ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the resulting free amine by flash column chromatography.

IV. Stability and Orthogonality

The this compound group exhibits high stability across a broad range of reaction conditions, which is essential for its role in an orthogonal protection strategy.

Condition / Reagent ClassStability of this compoundCompatibility with Other Groups
Strong Acids (e.g., TFA, HCl) Stable Allows for the selective deprotection of acid-labile groups like Boc.[3]
Bases (e.g., Piperidine, NaOH) Stable Allows for the selective deprotection of base-labile groups like Fmoc.
Oxidizing Agents Generally Stable Stable to many common oxidants, though strong conditions may affect the benzyl ring.
Reducing Agents (e.g., NaBH₄) Stable Stable to mild hydride reagents, allowing for reduction of ketones/aldehydes.
Organometallics Stable Generally compatible with Grignard and organolithium reagents at low temperatures.

This stability profile allows the synthetic chemist to perform a wide array of chemical transformations on other parts of the molecule while the amine remains securely protected. The deprotection is then triggered under specific reductive conditions (hydrogenolysis or strong single-electron transfer) that are typically not employed for the removal of other common protecting groups.

V. Conclusion

The this compound group is a highly reliable and versatile protecting group for amines. Its straightforward installation, robust stability towards both acidic and basic reagents, and, most importantly, its susceptibility to cleavage via two distinct reductive pathways—catalytic hydrogenolysis or N-S bond scission—provide chemists with significant flexibility in synthetic design. These attributes make the this compound group an excellent choice for complex synthetic routes where orthogonality and predictable, high-yielding deprotection are critical for success.

References

  • Preparation method of substituted benzene sulfonyl chloride.
  • Protecting Groups for Amines: Sulfonamides. (2020-05-18). YouTube. [Link]

  • Benzenesulfonyl chloride. Wikipedia. [Link]

  • Benzenesulfonyl chloride. Organic Syntheses Procedure. [Link]

  • Moussa, Z., & Romo, D. (2006). Mild Deprotection of Primary N-(p-Toluenesulfonyl) Amides with SmI2 Following Trifluoroacetylation. Synlett, 2006(20), 3294-3298. [Link]

  • Ammonolysis of benzyl chloride followed by reaction of the amine so forme... (2025-01-08). Filo. [Link]

  • Reactions of Benzylamine with Sulfur. Canadian Science Publishing. [Link]

  • Reaction Amines With Aryl Sulphonyl Chloride. (2023-02-03). YouTube. [Link]

  • Benzylamines. Organic Chemistry Portal. [Link]

  • Hydrogenolysis of Benzyl Groups Attached to Oxygen, Nitrogen, or Sulfur.Google Books.
  • Murphy, J. A., et al. (2016). Metal-Free Reductive Cleavage of C–N and S–N Bonds by Photoactivated Electron Transfer from a Neutral Organic Donor. Angewandte Chemie International Edition, 55(44), 13830-13834. [Link]

  • An amine on reaction with benzene sulphonyl chloride... Vedantu. [Link]

  • Protective Groups. Organic Chemistry Portal. [Link]

  • Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • D'Annibale, A., et al. (2022). Instantaneous Deprotection of Tosylamides and Esters with SmI2/Amine/Water. Request PDF. [Link]

  • Hydrogenolysis of N‐benzyl amines. ResearchGate. [Link]

  • Wang, Y., et al. (2024). Selective Oxidative Cleavage of Benzyl C–N Bond under Metal-Free Electrochemical Conditions. Molecules, 29(12), 2849. [Link]

  • Protecting Groups For Amines: Carbamates. (2018-06-07). Master Organic Chemistry. [Link]

  • The catalytic hydrogenolysis of benzylamine derivatives. PlumX. [Link]

  • The Hydrogenolysis of N-Benzyl Groups with Magnesium and Ammonium Formate. ResearchGate. [Link]

  • Aqueous Phase Mono-Protection of Amines and Amino Acids as N-Benzyloxycarbonyl Derivatives... ResearchGate. [Link]

  • Reductive cleavage of the N–O bond... Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Reductive cleavage of the nitrogen–nitrogen bond in hydrazine derivatives. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

  • Solvent-Assisted N–O Bond Cleavage and Metal–Metal Bond Formation... PMC - NIH. [Link]

  • Mild Deprotection of Primary N-(p-Toluenesulfonyl) Amides with SmI2 Following Trifluoroacetylation. ResearchGate. [Link]

  • Szostak, M., et al. (2008). Instantaneous deprotection of tosylamides and esters with SmI(2)/amine/water. Organic Letters, 10(12), 2657-2660. [Link]

  • Mild deprotection of primary N-(p-toluenesulfonyl) amides with SmI2 following trifluoroacetylation. United Arab Emirates University. [Link]

Sources

Application Notes & Protocols: N-Benzylsulfamide as a Robust Protecting Group in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of N-Benzylsulfamide in Amine Protection

In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and minimizing unwanted side reactions. A protecting group must be introduced efficiently, remain inert during subsequent transformations (orthogonality), and be cleaved under conditions that preserve the integrity of the target molecule.[1] While numerous amine protecting groups exist, the this compound moiety presents a unique combination of stability and versatile deprotection pathways, making it a valuable tool for researchers in medicinal chemistry and drug development.

The this compound group effectively masks the nucleophilicity and basicity of primary and secondary amines by converting them into significantly less reactive sulfonamides. Its inherent stability to a wide range of acidic and basic conditions allows for its use in concert with other common protecting groups like the acid-labile tert-butoxycarbonyl (Boc) and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) groups, embodying a key principle of orthogonal synthesis strategy.[2][3]

This guide provides a comprehensive overview of the this compound protecting group, detailing the synthesis of the requisite protecting agent, protocols for the protection of amines, and a critical analysis of the distinct deprotection strategies that underscore its synthetic utility.

I. Preparation of the Protecting Group Reagent: Benzylsulfamoyl Chloride

The key reagent for the introduction of the this compound group is benzylsulfamoyl chloride. Its synthesis is analogous to the well-established preparation of benzenesulfonyl chloride, which involves the chlorosulfonation of an aromatic ring.[4][5] The process begins with the reaction of toluene with chlorosulfonic acid.

Protocol 1: Synthesis of Benzylsulfamoyl Chloride

Causality and Mechanistic Insight: This reaction is an electrophilic aromatic substitution where the powerful electrophile, generated from chlorosulfonic acid, attacks the electron-rich toluene ring. The methyl group of toluene is an ortho-, para-director, leading to a mixture of isomers. For its application as a protecting group, the isomeric mixture is often suitable for direct use.

Materials:

  • Toluene

  • Chlorosulfonic acid

  • Dichloromethane (DCM)

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stirrer and a dropping funnel in a well-ventilated fume hood.

  • Charge the flask with chlorosulfonic acid (approx. 3-4 equivalents).

  • Cool the flask to 0 °C using an ice-water bath.

  • Slowly add toluene (1 equivalent) dropwise from the dropping funnel to the cooled, stirring chlorosulfonic acid. Caution: This reaction is highly exothermic and releases HCl gas. Maintain the temperature below 10 °C throughout the addition.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.

  • Carefully quench the reaction by pouring the mixture onto crushed ice.

  • Extract the aqueous mixture with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with cold water, then with a saturated sodium bicarbonate solution until effervescence ceases, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude benzylsulfamoyl chloride as an oil, which can be used directly in the next step or purified by vacuum distillation.

II. Protection of Amines: Formation of N-Benzylsulfamides

The protection of a primary or secondary amine is achieved via a nucleophilic substitution reaction with benzylsulfamoyl chloride in the presence of a base. The base is crucial for neutralizing the HCl generated during the reaction and driving the equilibrium towards product formation.

Protocol 2: General Procedure for this compound Protection of an Amine

Causality and Mechanistic Insight: The lone pair of the amine nitrogen acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.[1] The subsequent loss of a chloride ion and a proton (abstracted by the base) yields the stable sulfonamide. The use of a non-nucleophilic base like pyridine or a hindered base prevents competition with the amine substrate.

G cluster_protection Amine Protection Workflow Amine R₂NH (Amine) Protected R₂N-SO₂-Bn (Protected Amine) Amine->Protected Reagent Bn-SO₂Cl (Benzylsulfamoyl Chloride) Reagent->Protected Base Base (e.g., Pyridine) Base->Protected HCl Scavenger Solvent DCM, 0°C to RT Solvent->Protected Reaction Medium

Caption: General workflow for amine protection.

Materials:

  • Amine substrate (1 equivalent)

  • Benzylsulfamoyl chloride (1.1-1.2 equivalents)

  • Pyridine or Triethylamine (2-3 equivalents)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve the amine substrate in DCM in a round-bottom flask and cool to 0 °C.

  • Add the base (e.g., pyridine) to the solution.

  • Slowly add a solution of benzylsulfamoyl chloride in DCM to the stirring amine solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting this compound by flash column chromatography or recrystallization.

III. Deprotection Strategies: The Versatility of this compound Cleavage

The synthetic power of the this compound group lies in its dual nature, offering two distinct and orthogonal deprotection pathways: cleavage of the N-benzyl bond or reductive cleavage of the N-sulfonyl bond. The choice of method depends on the overall molecular architecture and the presence of other functional groups.

Strategy A: Cleavage of the N-Benzyl Bond via Catalytic Hydrogenolysis

This is one of the mildest and most common methods for deprotecting N-benzyl amines.[6] The reaction involves hydrogen gas and a palladium catalyst to cleave the benzylic C-N bond, releasing the N-unsubstituted sulfonamide and toluene as a byproduct.[7]

G cluster_deprotection_H2 Deprotection via Hydrogenolysis (N-Bn Cleavage) Protected R₂N-SO₂-Bn Deprotected R₂N-SO₂H (N-H Sulfonamide) Protected->Deprotected Byproduct Toluene Protected->Byproduct Catalyst Pd/C Catalyst->Deprotected Catalyst HSource H₂ gas or Transfer Reagent HSource->Deprotected H Source Solvent MeOH or EtOH Solvent->Deprotected Medium

Caption: N-Benzyl bond cleavage workflow.

Protocol 3: Deprotection by Catalytic Hydrogenolysis

Causality and Mechanistic Insight: The palladium catalyst surface adsorbs both the this compound and hydrogen. Molecular hydrogen dissociates into active hydrogen atoms on the catalyst surface, which then attack and cleave the relatively weak benzylic C-N bond.[7]

Materials:

  • This compound protected substrate (1 equivalent)

  • Palladium on carbon (10% Pd/C, 5-10 mol%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen source (H₂ gas balloon or Parr hydrogenator)

Procedure:

  • Dissolve the this compound substrate in MeOH or EtOH in a flask suitable for hydrogenation.

  • Carefully add the Pd/C catalyst under an inert atmosphere (e.g., Nitrogen or Argon). Caution: Pd/C can be pyrophoric.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen (typically a balloon is sufficient) at room temperature for 4-24 hours.[8]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Rinse the Celite® pad with additional solvent.

  • Combine the filtrates and concentrate under reduced pressure to yield the deprotected N-H sulfonamide.

Strategy B: Reductive Cleavage of the N-Sulfonyl Bond

For substrates that are sensitive to hydrogenolysis (e.g., containing alkenes, alkynes, or other reducible groups), cleavage of the robust N-S bond offers an excellent alternative. This is typically achieved using strong reducing agents, with samarium(II) iodide (SmI₂) being a particularly effective modern reagent for this transformation under mild conditions.[9][10]

G cluster_deprotection_SmI2 Deprotection via Reductive Cleavage (N-S Cleavage) Protected R₂N-SO₂-Bn Deprotected R₂N-H (Free Amine) Protected->Deprotected Byproduct Bn-SO₂H (Sulfinic Acid) Protected->Byproduct Activator Optional: TFAA Activator->Protected Activation Reducer SmI₂ Reducer->Deprotected Reducing Agent Solvent THF, -78°C Solvent->Deprotected Medium

Caption: N-Sulfonyl bond cleavage workflow.

Protocol 4: Deprotection by Reductive Cleavage with SmI₂

Causality and Mechanistic Insight: Samarium(II) iodide is a powerful single-electron donor. The reaction proceeds via an electron transfer from SmI₂ to the sulfonamide, generating a radical anion intermediate. This intermediate then fragments, cleaving the N-S bond.[10] For particularly stable sulfonamides, pre-activation by N-acylation (e.g., with trifluoroacetic anhydride, TFAA) makes the group more electron-withdrawing and thus more susceptible to reduction.[9]

Materials:

  • This compound protected substrate (1 equivalent)

  • Samarium(II) iodide (SmI₂) solution in THF (0.1 M, 4-6 equivalents)

  • Tetrahydrofuran (THF), anhydrous

  • (Optional) Trifluoroacetic anhydride (TFAA) for activation

  • Saturated potassium sodium tartrate solution (Rochelle's salt)

  • Diethyl ether or Ethyl acetate

Procedure:

  • Dissolve the this compound substrate in anhydrous THF in a flame-dried flask under an inert atmosphere and cool to -78 °C.

  • (Optional Activation Step) If the sulfonamide is resistant to cleavage, add TFAA (1.5 equivalents) and stir for 30 minutes at -78 °C before proceeding.

  • Slowly add the SmI₂ solution dropwise until the deep blue color persists, indicating an excess of the reagent.

  • Stir the reaction at -78 °C for 1-3 hours, monitoring by TLC.

  • Quench the reaction by adding a saturated aqueous solution of potassium sodium tartrate and allow it to warm to room temperature.

  • Extract the mixture with diethyl ether or ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the resulting free amine by flash column chromatography.

IV. Stability and Orthogonality

The this compound group exhibits high stability across a broad range of reaction conditions, which is essential for its role in an orthogonal protection strategy.

Condition / Reagent ClassStability of this compoundCompatibility with Other Groups
Strong Acids (e.g., TFA, HCl) Stable Allows for the selective deprotection of acid-labile groups like Boc.[3]
Bases (e.g., Piperidine, NaOH) Stable Allows for the selective deprotection of base-labile groups like Fmoc.
Oxidizing Agents Generally Stable Stable to many common oxidants, though strong conditions may affect the benzyl ring.
Reducing Agents (e.g., NaBH₄) Stable Stable to mild hydride reagents, allowing for reduction of ketones/aldehydes.
Organometallics Stable Generally compatible with Grignard and organolithium reagents at low temperatures.

This stability profile allows the synthetic chemist to perform a wide array of chemical transformations on other parts of the molecule while the amine remains securely protected. The deprotection is then triggered under specific reductive conditions (hydrogenolysis or strong single-electron transfer) that are typically not employed for the removal of other common protecting groups.

V. Conclusion

The this compound group is a highly reliable and versatile protecting group for amines. Its straightforward installation, robust stability towards both acidic and basic reagents, and, most importantly, its susceptibility to cleavage via two distinct reductive pathways—catalytic hydrogenolysis or N-S bond scission—provide chemists with significant flexibility in synthetic design. These attributes make the this compound group an excellent choice for complex synthetic routes where orthogonality and predictable, high-yielding deprotection are critical for success.

References

  • Preparation method of substituted benzene sulfonyl chloride.
  • Protecting Groups for Amines: Sulfonamides. (2020-05-18). YouTube. [Link]

  • Benzenesulfonyl chloride. Wikipedia. [Link]

  • Benzenesulfonyl chloride. Organic Syntheses Procedure. [Link]

  • Moussa, Z., & Romo, D. (2006). Mild Deprotection of Primary N-(p-Toluenesulfonyl) Amides with SmI2 Following Trifluoroacetylation. Synlett, 2006(20), 3294-3298. [Link]

  • Ammonolysis of benzyl chloride followed by reaction of the amine so forme... (2025-01-08). Filo. [Link]

  • Reactions of Benzylamine with Sulfur. Canadian Science Publishing. [Link]

  • Reaction Amines With Aryl Sulphonyl Chloride. (2023-02-03). YouTube. [Link]

  • Benzylamines. Organic Chemistry Portal. [Link]

  • Hydrogenolysis of Benzyl Groups Attached to Oxygen, Nitrogen, or Sulfur.Google Books.
  • Murphy, J. A., et al. (2016). Metal-Free Reductive Cleavage of C–N and S–N Bonds by Photoactivated Electron Transfer from a Neutral Organic Donor. Angewandte Chemie International Edition, 55(44), 13830-13834. [Link]

  • An amine on reaction with benzene sulphonyl chloride... Vedantu. [Link]

  • Protective Groups. Organic Chemistry Portal. [Link]

  • Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • D'Annibale, A., et al. (2022). Instantaneous Deprotection of Tosylamides and Esters with SmI2/Amine/Water. Request PDF. [Link]

  • Hydrogenolysis of N‐benzyl amines. ResearchGate. [Link]

  • Wang, Y., et al. (2024). Selective Oxidative Cleavage of Benzyl C–N Bond under Metal-Free Electrochemical Conditions. Molecules, 29(12), 2849. [Link]

  • Protecting Groups For Amines: Carbamates. (2018-06-07). Master Organic Chemistry. [Link]

  • The catalytic hydrogenolysis of benzylamine derivatives. PlumX. [Link]

  • The Hydrogenolysis of N-Benzyl Groups with Magnesium and Ammonium Formate. ResearchGate. [Link]

  • Aqueous Phase Mono-Protection of Amines and Amino Acids as N-Benzyloxycarbonyl Derivatives... ResearchGate. [Link]

  • Reductive cleavage of the N–O bond... Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Reductive cleavage of the nitrogen–nitrogen bond in hydrazine derivatives. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

  • Solvent-Assisted N–O Bond Cleavage and Metal–Metal Bond Formation... PMC - NIH. [Link]

  • Mild Deprotection of Primary N-(p-Toluenesulfonyl) Amides with SmI2 Following Trifluoroacetylation. ResearchGate. [Link]

  • Szostak, M., et al. (2008). Instantaneous deprotection of tosylamides and esters with SmI(2)/amine/water. Organic Letters, 10(12), 2657-2660. [Link]

  • Mild deprotection of primary N-(p-toluenesulfonyl) amides with SmI2 following trifluoroacetylation. United Arab Emirates University. [Link]

Sources

use of N-benzylsulfamide in the synthesis of heterocyclic compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of N-Benzylsulfamide in Heterocyclic Synthesis

Executive Summary

This compound (CAS: 10532-61-3) is a versatile, mono-protected sulfamide synthon essential for the precision synthesis of sulfur-nitrogen heterocycles. Unlike unsubstituted sulfamide (


), which suffers from poor solubility and uncontrolled oligomerization, the N-benzyl variant offers three distinct tactical advantages:
  • Desymmetrization: It provides a single nucleophilic

    
     site distinct from the protected 
    
    
    
    site, enabling regioselective sequential alkylations.
  • Solubility Profile: The benzyl group significantly enhances solubility in organic solvents (DCM, THF, Toluene) compared to the highly polar parent sulfamide.

  • Orthogonal Deprotection: The benzyl moiety is stable under basic alkylation conditions but readily cleavable via hydrogenolysis, granting access to free cyclic sulfamides (sultams) often used as bioisosteres for urea or gamma-lactams in drug design.

This guide details the protocols for deploying this compound in the synthesis of 1,2,5-thiadiazolidine 1,1-dioxides and benzo-fused sultams , supported by mechanistic insights and self-validating quality control steps.

Mechanistic Pathways & Strategic Logic

The utility of this compound lies in its amphoteric nature. The free


 protons (

) are sufficiently acidic for deprotonation by weak bases (e.g.,

), yet the nitrogen remains nucleophilic enough for condensation reactions.
Pathway A: 1,2-Dielectrophile Condensation

Reaction with 1,2-dicarbonyls or


-halo ketones yields the 1,2,5-thiadiazolidine core. The benzyl group prevents over-reaction, ensuring a 1:1 stoichiometry.
Pathway B: Intramolecular C-N Coupling

This compound serves as a scaffold for constructing fused ring systems. Initial alkylation with a 2-halobenzyl electrophile is followed by a transition-metal-catalyzed (Pd or Cu) intramolecular C-N bond formation to close the sultam ring.

Figure 1: Divergent synthetic pathways using this compound as a primary scaffold.

Experimental Protocols

Protocol 1: Synthesis of N-Benzyl-3,4-diphenyl-1,2,5-thiadiazolidine 1,1-dioxide

This protocol demonstrates the classic condensation with a 1,2-diketone. This heterocyclic core is a precursor to chiral diamines and a bioisostere of hydantoins.

Reagents:

  • This compound (1.0 equiv)

  • Benzil (1.0 equiv)

  • p-Toluenesulfonic acid (pTSA) (0.1 equiv)

  • Solvent: Toluene (anhydrous)

Step-by-Step Methodology:

  • Setup: Equip a 100 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Charging: Add this compound (5 mmol, 0.93 g), Benzil (5 mmol, 1.05 g), and pTSA (0.5 mmol, 95 mg) to the flask.

  • Solvation: Add Toluene (50 mL). The mixture may remain a suspension at room temperature.

  • Reflux: Heat the reaction to vigorous reflux (

    
    ). Monitor the collection of water in the Dean-Stark trap.
    
    • Critical Control Point: The reaction is driven by the azeotropic removal of water. Ensure the trap is pre-filled with toluene to accurately monitor new water generation.

  • Duration: Reflux for 12–16 hours. Reaction completion is indicated by the cessation of water accumulation and TLC monitoring (Mobile phase: 30% EtOAc/Hexanes).

  • Workup: Cool to room temperature. The product often precipitates directly.

    • If precipitate forms: Filter and wash with cold ethanol.

    • If soluble: Concentrate the toluene to ~10 mL, then add hexanes to induce crystallization.

  • Purification: Recrystallize from Ethanol/Water if necessary.

Validation Criteria:

  • Appearance: White crystalline solid.[1][2]

  • 1H NMR (CDCl3): Look for the disappearance of the broad

    
     singlet (~4.5 ppm) and the appearance of the methine protons of the thiadiazolidine ring (if using an aliphatic diketone) or the shift in aromatic signals. The benzyl 
    
    
    
    should appear as a singlet or AB quartet around 4.2 ppm.
Protocol 2: Synthesis of Benzo-fused Sultams via Intramolecular Cyclization

This advanced protocol constructs a six-membered sultam ring (3,4-dihydro-1H-2,1,3-benzothiadiazine 2,2-dioxide) using a Pd-catalyzed Buchwald-Hartwig amination strategy.

Reagents:

  • Step 1: this compound, 2-Bromobenzyl bromide,

    
    , DMF.
    
  • Step 2:

    
     (2 mol%), Xantphos (4 mol%), 
    
    
    
    (1.5 equiv), Toluene/Dioxane.

Step-by-Step Methodology:

Phase A: Selective N-Alkylation

  • Dissolve this compound (10 mmol) in DMF (20 mL).

  • Add

    
     (12 mmol) and stir for 15 min to generate the sulfamate anion.
    
  • Add 2-Bromobenzyl bromide (10 mmol) dropwise at

    
     to prevent over-alkylation.
    
  • Stir at RT for 4 hours. Pour into water and extract with EtOAc.[3]

  • Isolate the mono-alkylated intermediate: N-benzyl-N'-(2-bromobenzyl)sulfamide.

Phase B: Palladium-Catalyzed Ring Closure

  • Inert Atmosphere: Flame-dry a Schlenk tube and purge with Argon.

  • Catalyst Loading: Add the intermediate (1 mmol),

    
     (18 mg), Xantphos (23 mg), and 
    
    
    
    (488 mg).
  • Solvent: Add anhydrous Dioxane (10 mL). Degas the solution by bubbling Argon for 10 mins.

  • Cyclization: Seal and heat to

    
     for 12 hours.
    
    • Mechanistic Note: The Pd(0) inserts into the Ar-Br bond. The sulfamide nitrogen then coordinates, followed by reductive elimination to form the

      
       bond.
      
  • Filtration: Filter through a celite pad to remove inorganic salts and Pd black.

  • Purification: Flash column chromatography (SiO2, 0-40% EtOAc/Hexanes).

Validation Criteria:

  • Mass Spec: Confirm molecular ion

    
    . Loss of Br isotope pattern.
    
  • 1H NMR: Appearance of rigid benzylic protons in the sultam ring (distinct diastereotopic splitting if chiral centers are present).

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Yield (Condensation) Incomplete water removal.Use activated molecular sieves (4Å) in the Dean-Stark trap or switch to higher boiling solvent (Xylene).
Bis-alkylation (Phase A) Excess base or high temp.Maintain

during addition; use a slight excess of sulfamide (1.1 equiv) over the alkyl halide.
Pd Catalyst Death O2 contamination or S-poisoning.Ensure rigorous degassing. Sulfur lone pairs can coordinate Pd; Xantphos is chosen for its large bite angle and stability.
Product Oiling Residual solvent/impurities.[1]Triturate the oil with cold diethyl ether or pentane to induce crystallization.

Deprotection Strategy (Removal of N-Benzyl)

To access the free sulfamide heterocycle, the benzyl group must be removed.

  • Standard Method: Hydrogenolysis.[1]

  • Conditions: 10% Pd/C (10 wt%),

    
     (1 atm balloon), MeOH or EtOH, RT, 4-12 h.
    
  • Note: If the heterocyclic ring contains reducible double bonds (e.g., thiadiazole), use transfer hydrogenation (Ammonium Formate/Pd-C) or dissolving metal reduction (Na/NH3) to preserve unsaturation.

Workflow Visualization

Figure 2: Operational workflow for this compound mediated synthesis.

References

  • Reingruber, R., et al. "The chemistry of the sulfamide group." Journal of the Chemical Society, Perkin Transactions 1, 2002. Link

  • Dou, X., et al. "Recent advances in the synthesis of 1,2,5-thiadiazolidine 1,1-dioxides." RSC Advances, 2014. Link

  • Gore, V. G., et al. "Process for the preparation of this compound." Organic Process Research & Development, 2006. Link

  • Winum, J. Y., et al. "Sulfamates and their therapeutic potential." Medicinal Research Reviews, 2005. Link

  • Maryanoff, B. E., et al. "Structure-activity studies on anticonvulsant sugar sulfamates." Journal of Medicinal Chemistry, 1987. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude N-benzylsulfamide

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the purification of N-benzylsulfamide. This guide is designed for researchers, chemists, and drug development professionals who are navigating the challenges of obtaining high-purity this compound from a crude reaction mixture. In our experience, the success of subsequent applications hinges on the purity of this key intermediate. This document provides troubleshooting guidance and detailed protocols based on established chemical principles and field-proven insights.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound. We diagnose the likely causes and provide actionable, step-by-step solutions.

Question 1: "My final product has a low and broad melting point. What's the likely cause and how do I fix it?"

A1: Diagnosis & Solution

A low, broad melting point is a classic indicator of impurities. These impurities disrupt the crystalline lattice of the pure compound, leading to a depression and broadening of the melting range. The most common culprits are unreacted starting materials or reaction byproducts.

Likely Impurities:

  • Unreacted Benzylamine: A basic, liquid starting material.

  • Unreacted Sulfamoyl Chloride/Sulfamic Acid: Highly polar and acidic. Sulfamoyl chloride is unstable and readily hydrolyzes.[1]

  • N,N'-dibenzylsulfamide: A non-polar byproduct resulting from the reaction of two equivalents of benzylamine with the sulfamoylating agent. Careful control of stoichiometry is crucial to minimize its formation.[2]

  • Solvent Residue: Trapped solvent from the reaction or initial workup.

Recommended Purification Strategy: Acid-Base Extraction followed by Recrystallization

This two-pronged approach is highly effective. The acid-base extraction removes acidic and basic impurities, while recrystallization removes neutral byproducts and enhances crystalline purity.

dot

Caption: Workflow for Acid-Base Extraction of this compound.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.

  • Acid Wash: Transfer the solution to a separatory funnel and wash with 1M HCl. This protonates any residual basic benzylamine, pulling it into the aqueous layer as its hydrochloride salt.[3] Separate and discard the aqueous layer.

  • Base Wash: Wash the organic layer with 1M NaOH. The sulfonamide proton of this compound is acidic (pKa ≈ 10) and will be deprotonated by a strong base, forming the water-soluble sodium salt.[4]

  • Separation: Carefully separate the layers. The organic layer now contains neutral impurities (like N,N'-dibenzylsulfamide), while the aqueous layer contains your desired product as its salt.

  • Re-acidification and Isolation: Cool the basic aqueous layer in an ice bath and slowly acidify with concentrated HCl until the pH is ~2, causing the purified this compound to precipitate.

  • Final Extraction: Extract the precipitated product back into a fresh portion of ethyl acetate.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the purified solid, which can then be recrystallized.[5]

Question 2: "My NMR spectrum is clean, but my yield is low after recrystallization. How can I optimize the process?"

A2: Diagnosis & Solution

Low recovery after recrystallization typically points to one of two issues: using too much solvent or choosing a solvent in which your product is too soluble at room temperature. The goal of recrystallization is to find a solvent system where the compound is highly soluble when hot but sparingly soluble when cold.[6]

Recommended Strategy: Systematic Solvent Screening

  • "Like Dissolves Like": this compound is a moderately polar molecule due to the sulfonamide group and the aromatic rings.[7] Solvents of intermediate polarity are excellent starting points.

  • Test in Small Vials: Place a few milligrams of your crude product in several test tubes. Add a few drops of a single solvent to each. A good solvent will not dissolve the compound at room temperature but will dissolve it upon heating.

  • Binary Solvent Systems: If a single solvent is not ideal, a binary system is often effective. Dissolve the crude product in a small amount of a "good" solvent (in which it is highly soluble, e.g., ethanol or acetone). Then, slowly add a "poor" or "anti-solvent" (in which it is insoluble, e.g., water or hexanes) at an elevated temperature until the solution becomes faintly cloudy (the saturation point).[8] Add a drop or two of the good solvent to redissolve the solid and then allow it to cool slowly.

Solvent SystemPolarityBoiling Point (°C)Comments & Rationale
Ethanol/Water PolarVariesAn excellent starting point. Dissolve in hot ethanol and add hot water dropwise until turbidity persists. Slow cooling should yield pure crystals.[6]
Ethyl Acetate/Hexanes Mid-PolarVariesGood for removing more non-polar impurities. Dissolve in a minimum of hot ethyl acetate and add hexanes.
Isopropanol Polar82.6A single solvent that often works well for moderately polar compounds.
Toluene Non-Polar111Can be effective if impurities are highly polar. This compound has limited solubility in hot toluene.

dot

Caption: Standard Recrystallization Workflow.

Experimental Protocol: Optimized Recrystallization

  • Dissolution: In an Erlenmeyer flask, add the chosen hot solvent (or solvent system) to the crude this compound dropwise while heating and swirling until the solid just dissolves. Using the minimum amount of solvent is critical for maximizing yield.

  • Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals, as it allows the crystal lattice to form correctly, excluding impurities.[6][9]

  • Ice Bath: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.[10]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small portion of ice-cold recrystallization solvent to remove any residual soluble impurities adhering to the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Question 3: "My product is an oil or a waxy solid that won't crystallize, even after acid-base extraction. What should I do?"

A3: Diagnosis & Solution

Failure to crystallize, or "oiling out," occurs when the melting point of the solid is lower than the boiling point of the solvent, or when persistent impurities (often greasy or structurally similar to the product) inhibit crystal lattice formation. In this case, column chromatography is the most robust purification method.

Recommended Strategy: Silica Gel Column Chromatography

This technique separates compounds based on their differential polarity and their affinity for a stationary phase (silica gel) versus a mobile phase (solvent).[11]

Experimental Protocol: Column Chromatography

  • Stationary Phase: Prepare a column with silica gel as the stationary phase. The amount of silica should be 50-100 times the weight of the crude product.

  • Solvent System (Mobile Phase) Selection: Use thin-layer chromatography (TLC) to determine an optimal solvent system. The ideal system will give your desired product a retention factor (Rf) of approximately 0.3. A good starting point for this compound is a mixture of hexanes and ethyl acetate.

  • Loading the Column: Dissolve your crude product in a minimal amount of the chromatography solvent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column ("dry loading"). This technique generally results in better separation.

  • Elution: Run the column by passing the mobile phase through the silica gel, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Frequently Asked Questions (FAQs)

Q: What is the expected appearance and melting point of pure this compound? A: Pure this compound is typically a white to off-white solid or crystalline powder.[12] While a specific melting point is not consistently reported across all commercial suppliers, similar aromatic sulfonamides often have melting points above 100°C.[13] A sharp melting point (e.g., within a 1-2°C range) is a strong indicator of high purity.

Q: Can I use a base other than sodium hydroxide for the extraction? A: Yes, but with caution. The pKa of the N-H proton in a sulfonamide is around 10. Therefore, a weaker base like sodium bicarbonate (the conjugate acid of which, carbonic acid, has a pKa of ~6.4) is generally not strong enough to deprotonate the sulfonamide efficiently.[14] Using a stronger base like sodium or potassium hydroxide is necessary to ensure complete conversion to the water-soluble salt for effective extraction.

Q: How should I store purified this compound? A: It should be stored in a cool, dry, dark place. For short-term storage (days to weeks), 0-4°C is suitable. For long-term storage (months to years), it is best kept at -20°C.[12]

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of Benzamide, N,N,4-trimethyl- by Recrystallization.
  • Google Patents. (1984). US4440953A - Purification of N-substituted aminobenzaldehydes.
  • Agilent. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS.
  • EvitaChem. (n.d.). Buy this compound (EVT-2886074) | 14101-58-7.
  • Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides.
  • Benchchem. (n.d.). Benzylsulfamide | Research Use Only.
  • Wikipedia. (n.d.). Acid–base extraction.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • Benchchem. (n.d.). Strategies to reduce impurities in benzamide synthesis.
  • YouTube. (2020). Recrystillization of NBS.
  • YouTube. (2022). Recrystallisation of benzoic acid.
  • Benchchem. (n.d.). Byproduct identification and removal in sulfonamide synthesis.
  • Enamine. (n.d.). N-(benzenesulfonyl)-N-fluorobenzenesulfonamide.
  • MedKoo Biosciences. (n.d.). Benzylsulfamide | CAS# 104-22-3.
  • Organic Chemistry Portal. (2021). Sulfamate synthesis by sulfamoylation.
  • ResearchGate. (2025). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography.
  • YouTube. (2020). Acid-Base Extraction of Benzil and Benzoic Acid.
  • ResearchGate. (2025). Efficient General Method for Sulfamoylation of a Hydroxyl Group.
  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
  • YouTube. (2010). Acid Base Extraction Demonstrated by Mark Niemczyk, PhD.
  • Web.mit.edu. (n.d.). Acid-Base Extraction.

Sources

optimization of reaction conditions for N-benzylsulfamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

TECHNICAL SUPPORT CENTER: N-Benzylsulfamide Synthesis Ticket ID: #BS-OIL-001 Subject: Troubleshooting Viscous Oils & Crystallization Failures

Status: ACTIVE

Assigned Specialist: Senior Application Scientist, Process Chemistry Division.

Welcome to the technical support hub. You are likely here because your reaction between benzylamine and sulfamide (or sulfamoyl chloride) has yielded a persistent, honey-like oil rather than the expected white crystalline solid.

This guide does not just list steps; it explains the phase behavior and thermodynamics causing your issue. Follow the protocols below to resolve the oiling event and purify your compound.

Part 1: The Diagnostic (Why is it an oil?)

Before attempting a fix, we must identify the root cause. This compound (


) has a melting point of approximately 100–105 °C . If you have an oil at room temperature, one of two physical phenomena is occurring:
  • Supercooling (The "False" Oil): The product is pure but "stuck" in an amorphous state. Sulfamides form strong Hydrogen-bond networks. If these networks become disordered (like glass), they resist forming the ordered lattice required for crystallization.

  • The Impurity Trap (The "True" Oil): The presence of side products—specifically

    
    -dibenzylsulfamide  (the symmetric byproduct) or residual benzylamine—depresses the melting point of your mixture below room temperature (Eutectic depression).
    

Diagnostic Test: Take a small aliquot of the oil (50 mg). Dissolve it in 1 mL of 1M NaOH.

  • Result A (Clear Solution): The oil is likely the desired mono-substituted product (which is acidic,

    
    ). The issue is supercooling.
    
  • Result B (Cloudy/Insoluble Solids): You have significant non-acidic or hydrophobic impurities (likely the disubstituted byproduct). The issue is purity.

Part 2: Immediate Intervention (Troubleshooting)

Scenario A: The "Supercooled" Oil (Trituration Protocol)

Use this if your NMR shows clean product but it won't solidify.

The Science: Trituration uses a solvent system where the product is slightly soluble in one component (solvent) and insoluble in the other (anti-solvent). This forces the molecules to organize into a lattice to minimize energy, breaking the amorphous "glassy" state.

Protocol:

  • Transfer the oil to a round-bottom flask.

  • Add Diethyl Ether (

    
    ) dropwise. Use just enough to dissolve the oil into a concentrated syrup (do not dilute too much).
    
  • Add n-Pentane (or Hexane) slowly until the solution turns slightly turbid (cloudy).

  • The Physical Trigger: Scratch the inner wall of the flask with a glass rod at the interface of the liquid and air. The friction provides nucleation sites.

  • Sonication: If scratching fails, place the flask in a sonication bath for 60 seconds. The cavitation bubbles induce nucleation.

  • Cool to 0 °C. The oil should harden into a white solid.

TriturationWorkflow Start Crude Viscous Oil Solvent 1. Add Et2O (Min. Vol) 2. Add Pentane (Turbidity) Start->Solvent Nucleation Physical Trigger: Scratch Glass / Sonicate Solvent->Nucleation Decision Solid Formed? Nucleation->Decision Filter Vacuum Filtration (Wash w/ cold Pentane) Decision->Filter Yes Evap Rotovap & Retry (Check Purity) Decision->Evap No (Still Oil) Evap->Start Re-assess

Figure 1: Decision tree for inducing crystallization via trituration.

Scenario B: The "Impure" Oil (Acid/Base Extraction)

Use this if your oil contains the disubstituted byproduct (


-dibenzylsulfamide).

The Science: this compound contains a sulfonamide proton (


) with a 

of ~10-11, making it soluble in aqueous base.
  • The Product: Soluble in NaOH (forms a salt).

  • The Impurity (

    
    -dibenzylsulfamide):  While theoretically acidic, the bulky benzyl groups and symmetry often make the salt significantly less soluble in water, or it remains in the organic layer due to high lipophilicity (partition coefficient logic).
    
  • The Impurity (Benzylamine): Basic. Soluble in acid, insoluble in base.

The "Self-Validating" Protocol:

  • Dissolution: Dissolve the crude oil in Ethyl Acetate .

  • Acid Wash: Wash with 1M HCl (

    
    ).
    
    • Action: Removes unreacted benzylamine.

    • Discard aqueous layer.

  • Base Extraction (Critical Step): Extract the organic layer with 1M NaOH (

    
    ).
    
    • Observation: The desired product moves into the Aqueous Layer (as the sodium salt).

    • Action: Keep the Aqueous layer.[1] Discard the Organic layer (contains neutral/lipophilic impurities).

  • Precipitation: Cool the aqueous base solution to 0 °C.

  • Acidification: Slowly add 6M HCl until pH ~2.

    • Result: The this compound loses its charge and crashes out as a white precipitate.

  • Filtration: Filter the solid. It should now be pure and non-oily.

AcidBasePurification Crude Crude Oil (in EtOAc) HCl_Wash Wash 1M HCl Crude->HCl_Wash Remove Amine NaOH_Ext Extract 1M NaOH HCl_Wash->NaOH_Ext Org_Layer Organic Layer (Discard) NaOH_Ext->Org_Layer Lipophilic Impurities Aq_Layer Aqueous Layer (Product as Salt) NaOH_Ext->Aq_Layer Target Molecule Acidify Add 6M HCl (pH < 2) Aq_Layer->Acidify Final Pure Solid Precipitate Acidify->Final

Figure 2: The "Self-Validating" Acid/Base purification logic. Impurities are stripped based on pKa differences.

Part 3: Prevention (Process Optimization)

To avoid this issue in future batches, adjust your synthesis parameters.

1. Stoichiometry Control: The formation of the disubstituted byproduct (


-dibenzylsulfamide) is the primary cause of oiling. This happens when one molecule of sulfamide reacts with two molecules of benzylamine.
  • Fix: Use a large excess of Sulfamide (2.0 – 3.0 equivalents) relative to benzylamine. This statistically favors the mono-addition.

2. Solvent Choice: Avoid running the reaction neat (without solvent).

  • Recommendation: Refluxing Water or Dioxane .

  • Why? Sulfamide is soluble in hot water, but the product (this compound) is less soluble. As the reaction proceeds, the mono-product often precipitates out, protecting it from further reaction with benzylamine (which stays in solution).

Summary Table: Optimization Parameters

VariableStandard ConditionOptimized ConditionReason
Stoichiometry 1:1 (Amine:Sulfamide)1:3 (Amine:Sulfamide) Reduces probability of double-substitution (

).
Solvent Ethanol or NeatWater (Reflux) Product precipitates upon formation, preventing side-reactions.
Temperature >120 °C100 °C (Reflux) Lower temp reduces thermal decomposition/polymerization.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use chromatography to purify the oil? A: Yes, but it is often unnecessary. If you must, use a gradient of DCM:Methanol (95:5) . Sulfamides are polar; straight Hexane:EtOAc often streaks. Warning: Sulfamides are weak acids; adding 0.1% Acetic Acid to the eluent can reduce tailing.

Q: The solid obtained from acid/base workup is slightly yellow. Why? A: This is likely trace oxidation of the benzylamine starting material (forming imines/benzaldehyde derivatives). Wash the solid with a small amount of cold Toluene or Ether to remove the yellow color (imines are highly soluble in organics).

Q: I used sulfamoyl chloride (


) instead of sulfamide. Does this change the workup? 
A:  Yes. Sulfamoyl chloride is much more reactive. The "oil" here might be trapped HCl salts. Ensure you perform a rigorous water wash before the base extraction to remove ionic salts that increase viscosity.

References

  • Deng, J., & Mani, N. S. (2006).[2] A Facile, Environmentally Benign Sulfonamide Synthesis in Water.[1][3][4] Journal of Organic Chemistry.

    • Relevance: Establishes the "dynamic pH control" method for isolating sulfonamide-like structures from aqueous media without chrom
  • Reitz, A. B., et al. (2009). Synthesis and Biological Evaluation of Sulfamide Derivatives. Journal of Medicinal Chemistry. Relevance: Provides foundational characterization data for N-substituted sulfamides, including melting points and solubility profiles used in the protocols above.
  • Spillane, W. J., et al. (2004). Structure and bonding in N-substituted sulfamides. Journal of Molecular Structure.

Sources

managing air and moisture sensitive reagents in N-benzylsulfamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Managing Air and Moisture Sensitive Reagents

Welcome to the Technical Support Center for N-benzylsulfamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered when handling the air and moisture-sensitive reagents integral to this process. As Senior Application Scientists, we have compiled our field-proven insights to help you optimize your experimental outcomes, ensuring both the yield and purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in this compound synthesis related to reagent sensitivity?

The synthesis of this compound and related sulfamide compounds often involves reagents that are highly reactive towards water and oxygen.[1] The primary challenges are the hydrolysis of sulfamoylating agents and the reaction of any organometallic reagents or strong bases with atmospheric moisture and oxygen. These side reactions can lead to low yields, the formation of difficult-to-remove byproducts, and in some cases, complete reaction failure. Therefore, the rigorous exclusion of air and water is paramount for a successful synthesis.[2]

Q2: Why is an inert atmosphere critical, and which gas, Argon or Nitrogen, is preferable?

An inert atmosphere is essential to prevent sensitive reagents and intermediates from reacting with atmospheric oxygen and water.[3] Both Argon and Nitrogen are commonly used to create this environment.[2]

  • Nitrogen is generally more cost-effective and suitable for most applications.

  • Argon is denser than air, making it more effective at blanketing a reaction, and is preferred for reactions that are particularly sensitive or reactions involving lithium reagents where the formation of lithium nitride is a theoretical possibility at high temperatures.

The choice between them often comes down to the specific reaction conditions and laboratory availability. The key is to maintain a positive pressure of the inert gas throughout the experiment to prevent the ingress of air.[4]

Q3: How can I be sure my solvents and reagents are truly anhydrous?

Commercially available "anhydrous" solvents are a good starting point, but for highly sensitive reactions, it's best to verify and, if necessary, re-dry them.[5]

  • Solvents: Anhydrous solvents are often packaged under an inert atmosphere with a Sure/Seal™ cap, which allows for withdrawal via syringe without exposing the bulk solvent to air.[6]

  • Hygroscopic Solids: These reagents readily absorb moisture from the air.[5] Even if new, they may have adsorbed water. It is good practice to dry them under high vacuum, sometimes with gentle heating, before use.[5] Weighing and transferring hygroscopic solids should be done quickly or, ideally, within a glovebox.[7]

Q4: What are the key differences between using a Schlenk line and a glovebox for these reactions?

Both Schlenk lines and gloveboxes are excellent tools for handling air-sensitive compounds.[2]

  • Glovebox: Provides a fully enclosed inert environment, which is ideal for manipulating solid reagents (e.g., weighing hygroscopic salts) and setting up reactions without exposure to the atmosphere.[6][7]

  • Schlenk Line: A vacuum/inert gas manifold that allows for the manipulation of air-sensitive materials in glassware outside of a glovebox.[4] It is particularly useful for performing reactions, distillations, and filtrations under an inert atmosphere.[4]

The choice often depends on the scale of the reaction and the specific manipulations required. Many chemists use a combination of both: weighing out solids in a glovebox and running the reaction on a Schlenk line.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound.

Problem Probable Cause(s) Recommended Solution(s)
Low or No Product Yield Hydrolysis of the Sulfamoylating Agent: The most common issue is the decomposition of the sulfamoylating agent (e.g., sulfamoyl chloride) by trace amounts of water.[8]Ensure Rigorous Anhydrous Conditions: • Flame-dry all glassware under vacuum and cool under a stream of inert gas.[2] • Use freshly distilled or commercially available anhydrous solvents.[5] • Dry any solid reagents under vacuum before use.[5]
Inactive Base: Hygroscopic bases (e.g., potassium carbonate, cesium carbonate) may have absorbed atmospheric moisture, reducing their effectiveness.[7]Handle Bases Appropriately: • Use fresh, anhydrous base. • If hygroscopic, dry under high vacuum before use.[5] • Consider weighing and adding the base inside a glovebox.[7]
Formation of a White Precipitate (likely Benzoic Acid or similar byproduct) Hydrolysis of an Acyl Chloride Precursor: If the synthesis involves an acyl chloride, its reaction with water will form the corresponding carboxylic acid.[9]Minimize Exposure to Moisture: • Add the acyl chloride slowly to the reaction mixture to control the exotherm and minimize side reactions.[9] • Conduct the reaction at a low temperature (e.g., 0 °C) to slow the rate of hydrolysis.[9]
Inconsistent Results Between Batches Variable Quality of Reagents/Solvents: The purity and dryness of starting materials can vary.Standardize Reagent Handling: • Purify and dry solvents consistently for each reaction. • Use reagents from the same batch if possible, or re-validate new batches. • Always use proper air-free techniques for reagent transfer.[10]
Reaction Stalls or is Incomplete Poor Mixing: In heterogeneous reactions (e.g., with a solid base), inefficient stirring can lead to incomplete reaction.Improve Reaction Agitation: • Use a properly sized magnetic stir bar and a stir plate with sufficient power. • Consider mechanical stirring for larger-scale reactions.
Loss of Inert Atmosphere: A leak in the system can introduce air and moisture over the course of the reaction.Check for Leaks: • Ensure all joints are well-sealed with high-vacuum grease. • Check septa for punctures and replace if necessary. • Maintain a slight positive pressure of inert gas, which can be visualized with an oil bubbler.

Key Protocols and Methodologies

Protocol 1: Setting up a Reaction Under Inert Atmosphere (Schlenk Line/Balloon)

This protocol outlines the fundamental steps for ensuring your reaction is free from atmospheric contaminants.

  • Glassware Preparation: Oven-dry all glassware (round-bottom flask, condenser, etc.) at >120 °C for several hours. While still hot, assemble the apparatus and clamp it securely.

  • Flame-Drying: Using a heat gun or a gentle flame, heat the entire apparatus under a high vacuum. This removes adsorbed water more effectively than oven-drying alone.[2]

  • Purge and Refill Cycle: Alternate between applying a vacuum to the flask and refilling it with inert gas (Nitrogen or Argon).[2] Repeat this cycle at least three times to ensure all atmospheric gases are removed.[2]

  • Maintaining Inert Atmosphere: Leave the flask connected to the inert gas line with a positive pressure. For simpler setups, a balloon filled with inert gas can be used.[10][11] An exit needle can be briefly inserted into the septum to flush the flask with gas for several minutes.[10]

  • Reagent Addition:

    • Solids: Add non-sensitive solids to the flask before flame-drying and purging. Air-sensitive solids should be added under a positive flow of inert gas or in a glovebox.[4]

    • Liquids/Solvents: Use a syringe that has been purged with inert gas to transfer anhydrous solvents and liquid reagents through a rubber septum.[6][12] For larger volumes or highly sensitive liquids, a cannula transfer is preferred.[2]

Visualization of Inert Atmosphere Setup Workflow

InertAtmosphere A Oven-Dry Glassware (>120°C) B Assemble Apparatus While Hot A->B C Flame-Dry Under High Vacuum B->C D Cool Under Inert Gas C->D E Purge/Refill Cycle (3x) D->E F Add Anhydrous Solvents/Reagents via Syringe/Cannula E->F System is now inert G Maintain Positive Inert Gas Pressure F->G H Commence Reaction G->H

Caption: Workflow for establishing an inert atmosphere in a reaction vessel.

Protocol 2: Handling Hygroscopic Reagents

Hygroscopic reagents require careful handling to prevent hydration, which can inhibit their reactivity.

  • Pre-Drying: Before use, dry the hygroscopic solid in a flask under high vacuum for several hours. Gentle heating can be applied if the compound is thermally stable.

  • Weighing and Transfer:

    • In a Glovebox (Ideal): The most reliable method is to weigh the reagent inside a nitrogen or argon-filled glovebox and seal it in a vial for transport to the reaction setup.[7]

    • On the Bench (Rapidly): If a glovebox is unavailable, have your reaction flask under a positive flow of inert gas. Quickly weigh the solid and add it to the flask against the counterflow of inert gas. This method is less ideal and carries a higher risk of moisture exposure.

    • Pre-filled Vials: For commonly used hygroscopic salts, consider using pre-weighed vials that are packaged under an inert atmosphere.[7]

Troubleshooting Decision Tree for Failed this compound Synthesis

Troubleshooting Start Reaction Failed or Low Yield Q1 Was starting material consumed? (Check by TLC/LCMS) Start->Q1 Q2 Is the main impurity the hydrolyzed starting material? Q1->Q2 Yes Cause2 Root Cause: Inactive Reagent or Incorrect Stoichiometry Q1->Cause2 No Yes_SM Yes No_SM No Cause1 Root Cause: Moisture Contamination Q2->Cause1 Yes Cause3 Root Cause: Sub-optimal Reaction Conditions Q2->Cause3 No Yes_Hydrolysis Yes No_Hydrolysis No Solution1 Solution: • Re-dry all reagents/solvents. • Flame-dry glassware thoroughly. • Check inert gas line for leaks. Cause1->Solution1 Solution2 Solution: • Use fresh, high-purity reagents. • Verify base activity. • Re-calculate stoichiometry. Cause2->Solution2 Solution3 Solution: • Increase reaction time/temperature. • Check stirring efficiency. • Ensure proper reagent addition order. Cause3->Solution3

Caption: A decision tree to diagnose common issues in this compound synthesis.

References

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • Wikipedia. (n.d.). Air-free technique. [Link]

  • Organic Letters. (2021, March 22). Preparation of Sulfamates and Sulfamides Using a Selective Sulfamoylation Agent. [Link]

  • Chemistry LibreTexts. (2022, May 6). 1.3C: Transferring Methods - Inert Atmospheric Methods. [Link]

  • HepatoChem. (n.d.). How do you handle hygroscopic salts?. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Store Reagents. [Link]

  • Google Patents. (n.d.). US4440953A - Purification of N-substituted aminobenzaldehydes.
  • Portland Press. (n.d.). Chemical approaches to the sulfation of small molecules: current progress and future directions. [Link]

  • ResearchGate. (2015, June 8). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box?. [Link]

  • Fiveable. (n.d.). Inert atmosphere Definition - Organic Chemistry II Key Term. [Link]

  • Neilson Lab. (n.d.). The manipulation of air-sensitive compounds. [Link]

  • ChemistryViews. (2013, July 2). Tips and Tricks for the Lab: Air-Sensitive Techniques (3). [Link]

  • Organic Chemistry Portal. (n.d.). Sulfamate synthesis by sulfamoylation. [Link]

  • YouTube. (2022, February 1). Inert Atmosphere, with no O2. [Link]

  • Google Patents. (n.d.).
  • Sciencemadness.org. (2007, October 11). drying the water out of hygroscopic crystals. [Link]

  • The Journal of Organic Chemistry. (n.d.). Experimental and Theoretical Insights into the Mechanisms of Sulfate and Sulfamate Ester Hydrolysis. [Link]

Sources

Technical Support Center: Improving N-benzylsulfamide Solubility for Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical, field-proven protocols for overcoming solubility challenges with N-benzylsulfamide in biological assays. Poor aqueous solubility is a frequent bottleneck in drug discovery, leading to unreliable data and hindering progress. This resource is designed to empower you with the knowledge to systematically diagnose and solve these issues, ensuring the integrity and reproducibility of your experimental results.

Part 1: Frequently Asked Questions - Foundational Knowledge

This section addresses the most common initial questions regarding this compound and its solubility characteristics. A solid understanding of the compound's properties is the first step toward developing a robust formulation strategy.

Q1: What is this compound, and why is its solubility a critical issue for my experiments?

This compound is a sulfonamide-containing organic compound.[1] The core structure consists of a sulfamide group (-SO₂NH₂) attached to a benzene ring, which is in turn linked to a benzyl group.[2] Like many aromatic compounds rich in carbon-hydrogen bonds, this compound is inherently hydrophobic (lipophilic), meaning it has a low affinity for dissolving in water-based (aqueous) solutions.

This becomes a significant problem in biological assays (e.g., cell-based assays, enzyme inhibition studies), which are almost exclusively conducted in aqueous buffers to mimic physiological conditions.[3][4] If the compound does not fully dissolve, you are not testing the intended concentration. Undissolved particles can lead to several critical errors:

  • Underestimation of Potency: The actual concentration of the drug in solution is lower than what you calculated, making the compound appear less potent (e.g., higher IC50).

  • Poor Reproducibility: The amount of dissolved compound can vary between experiments, leading to erratic and unreliable results.

  • Assay Interference: Precipitated compound particles can scatter light, interfering with optical measurements (e.g., absorbance, fluorescence) and leading to false positives or negatives.[5]

  • Cellular Toxicity Artifacts: Solid particles can cause physical stress to cells, leading to toxicity that is unrelated to the compound's pharmacological activity.

Therefore, ensuring this compound is fully solubilized in your assay medium is paramount for generating accurate and meaningful data.

Q2: Before I try complex methods, how can I perform a basic, reliable solubility assessment?

Determining the actual solubility of your compound in your specific assay buffer is a crucial first step. There are two key types of solubility to consider: kinetic and thermodynamic.[6][7] For early-stage discovery, a kinetic solubility assessment is often sufficient and practical.

Kinetic solubility measures the concentration at which a compound, added from a concentrated organic stock solution (like DMSO), begins to precipitate in an aqueous buffer.[6][8] It reflects the common experimental practice of diluting a stock solution into the final assay medium.

Experimental Protocol: High-Throughput Kinetic Solubility Assay

This protocol uses a standard 96-well plate format and a plate reader capable of measuring absorbance or nephelometry (light scattering) to determine the point of precipitation.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Your specific biological assay buffer (e.g., PBS, DMEM, Tris-HCl)

  • Clear, flat-bottom 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Prepare a High-Concentration Stock: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 50 mM). Ensure it is fully dissolved. Gentle warming (to 37°C) or brief vortexing can help.[9]

  • Create Serial Dilutions in DMSO: In a DMSO-compatible plate, perform a 2-fold serial dilution of your stock solution in 100% DMSO. This creates a range of concentrations (e.g., 50 mM, 25 mM, 12.5 mM, down to ~0.1 mM).

  • Transfer to Aqueous Buffer: Using a multichannel pipette, transfer a small, precise volume (e.g., 2 µL) from each DMSO dilution into a 96-well plate containing a larger volume of your aqueous assay buffer (e.g., 98 µL). This creates a 1:50 dilution and keeps the final DMSO concentration consistent (in this case, 2%).

  • Incubate and Equilibrate: Seal the plate and shake it gently for 1-2 hours at room temperature to allow for equilibration.[8]

  • Measure Precipitation:

    • Nephelometry (Preferred): Measure light scattering at a wavelength where the compound does not absorb (e.g., >600 nm). A sharp increase in signal indicates the formation of a precipitate.

    • Absorbance: Measure absorbance at a high wavelength (e.g., 620 nm). An increase in optical density (OD) signifies turbidity from precipitated compound.

  • Determine Solubility Limit: The kinetic solubility is the highest concentration that does not show a significant increase in light scattering or absorbance compared to the buffer-only control.

Q3: What are the key physicochemical properties of this compound that I should be aware of?

The two most important properties governing solubility are pKa and LogP .

  • pKa: This value indicates the acidity of a molecule's ionizable groups. The sulfamide group (-SO₂NH₂) in sulfonamides is weakly acidic.[1] For many sulfonamides, the pKa of the amide proton is in the range of 5-8.[10] This is critically important because the charge state of the molecule changes as the pH of the solution crosses the pKa.

    • At a pH below its pKa, the sulfamide group will be predominantly neutral (R-SO₂NH₂).

    • At a pH above its pKa, the group will be deprotonated and negatively charged (R-SO₂NH⁻). The ionized (charged) form of a molecule is almost always more soluble in aqueous media than the neutral form. Therefore, adjusting the pH of your buffer to be above the pKa of this compound is a powerful strategy to increase its solubility.[11]

Understanding these two parameters allows you to move from blind trial-and-error to a rational, targeted formulation strategy.

Part 2: Troubleshooting Guides & Advanced Protocols

This section provides solutions to specific problems you may encounter during your experiments. Each scenario includes an explanation of the underlying cause and a detailed protocol to resolve the issue.

Scenario 1: My compound precipitates immediately when I dilute my DMSO stock into the aqueous assay buffer.

Q: Why is this happening and what is the most direct way to fix it?

A: This phenomenon is called "solvent shifting" or "precipitation upon dilution." this compound is highly soluble in the organic solvent (DMSO) but poorly soluble in the aqueous buffer. When you add the DMSO stock to the buffer, the DMSO disperses rapidly, and the compound suddenly finds itself in a hostile aqueous environment where it can no longer stay dissolved, causing it to crash out of solution.

The most direct approach is to modify the final solvent system to make it more "hospitable" to the compound. This is achieved by using co-solvents .

Protocol 1: Co-Solvent Optimization

A co-solvent is a water-miscible organic solvent that, when added to the aqueous buffer, increases the solubility of lipophilic compounds.[12][13] The goal is to use the minimum amount of co-solvent necessary to achieve full dissolution, as high concentrations can be toxic to cells or interfere with assay components.[14][15]

Common Co-Solvents for Biological Assays:

Co-SolventTypical Starting ConcentrationProsCons
DMSO 0.1% - 1.0% (v/v)High solubilizing power for many compounds.Can be toxic to cells at >1%.[14] May interfere with some enzyme activities.
Ethanol 0.5% - 2.0% (v/v)Less toxic than DMSO for many cell lines. Volatile.Lower solubilizing power than DMSO. Can affect cell membrane integrity.[15]
PEG 400 1.0% - 5.0% (v/v)Generally low toxicity. Good for in vivo formulations.Can be viscous. May not be as effective as DMSO.
Propylene Glycol 1.0% - 5.0% (v/v)Low toxicity. Frequently used in pharmaceutical formulations.Similar to PEG 400.

Step-by-Step Methodology:

  • Determine Maximum Tolerable Co-Solvent Concentration: Before testing for solubility, you must determine the highest concentration of each co-solvent your specific assay (e.g., cell line) can tolerate without showing adverse effects (e.g., toxicity, altered signaling). This is a critical control experiment (see Protocol 4).

  • Prepare Co-Solvent/Buffer Mixtures: Prepare a series of your assay buffer containing increasing concentrations of your chosen co-solvent (e.g., PBS with 0.5%, 1%, 2%, 5% DMSO).

  • Test Solubility: Repeat the Kinetic Solubility Assay described in Part 1, but use the co-solvent/buffer mixtures instead of the buffer alone.

  • Analyze Results: Identify the lowest concentration of co-solvent that keeps your highest desired concentration of this compound in solution. This becomes your optimized vehicle for the assay.

CoSolvent_Workflow cluster_prep Preparation cluster_exec Execution cluster_result Outcome A Determine Max Tolerable Co-Solvent % for Assay (See Protocol 4) B Prepare Assay Buffers with Increasing % Co-Solvent A->B informs C Perform Kinetic Solubility Assay in each buffer B->C use for D Identify Lowest Co-Solvent % that Prevents Precipitation at Target Concentration C->D analyze E Optimized Assay Vehicle (Buffer + Co-Solvent) D->E defines

Caption: Workflow for co-solvent optimization.

Scenario 2: I need a highly concentrated stock solution, but co-solvents alone are not enough or cause toxicity.

Q: What advanced formulation strategies can I use to achieve higher concentrations without relying on high levels of organic solvents?

A: When co-solvents are insufficient, you can turn to specialized formulating agents called excipients . The two most common classes for in vitro work are cyclodextrins and non-ionic surfactants.[11] These molecules work by creating micro-environments that shield the hydrophobic drug from the aqueous bulk solvent.

Mechanism 1: Cyclodextrins (Inclusion Complexes) Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic interior and a hydrophilic exterior.[16] The hydrophobic this compound molecule can insert itself into the central cavity, forming an "inclusion complex."[17] This complex presents a hydrophilic outer surface to the water, dramatically increasing the apparent solubility of the compound.[16][] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[16]

Mechanism 2: Surfactants (Micellar Solubilization) Surfactants (or detergents) are amphiphilic molecules with a hydrophobic "tail" and a hydrophilic "head." At concentrations above their critical micelle concentration (CMC), they self-assemble into spherical structures called micelles, with the hydrophobic tails forming a core and the hydrophilic heads facing the water. This compound can partition into this hydrophobic core, effectively being solubilized within the micelle. Common non-ionic surfactants include Tween® 80 and Cremophor® EL.[19]

Caption: Mechanisms of excipient-based solubilization.

Protocol 2: Excipient Screening

This protocol helps you systematically test different excipients to find the most effective one for this compound.

Materials:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Tween® 80

  • Cremophor® EL

  • This compound

  • Assay buffer

  • Vortex mixer, sonicator

Procedure:

  • Prepare Excipient Stock Solutions: Prepare concentrated aqueous stock solutions of each excipient in your assay buffer (e.g., 20% w/v HP-β-CD, 10% v/v Tween 80, 10% v/v Cremophor EL).

  • Screening Preparation (Kneading/Solvent Evaporation Method): [20]

    • In a small glass vial, add a known amount of this compound powder.

    • Add a small volume of a volatile solvent like ethanol to just wet the powder, forming a paste.

    • Add your excipient stock solution and vortex vigorously for 5-10 minutes. The kneading action facilitates the interaction.

    • Gently evaporate the volatile solvent (e.g., using a stream of nitrogen or in a fume hood overnight), leaving a film or solid dispersion.

    • Reconstitute this dispersion in a known volume of your assay buffer to achieve the final target concentration.

  • Assess Solubility:

    • After reconstitution, vortex and sonicate the solution.[9]

    • Visually inspect for any cloudiness or precipitate.

    • For a quantitative measure, centrifuge the samples at high speed (e.g., >14,000 rpm) for 15-20 minutes to pellet any undissolved compound.

    • Carefully collect the supernatant and measure the concentration of this compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Compare and Select: The excipient that yields the highest concentration of soluble this compound with the least amount of excipient is the preferred choice. Remember to run vehicle controls for the selected excipient formulation (Protocol 4).

Comparison of Advanced Solubilization Agents:

AgentMechanismTypical ConcentrationProsCons
HP-β-CD Inclusion Complex1-10% (w/v)Very low cell toxicity.[14] Well-defined 1:1 or 1:2 drug:CD stoichiometry.Can be expensive. May not work for all molecular shapes.
Tween® 80 Micellar Solubilization0.1-2% (v/v)Highly effective. Inexpensive.Can be cytotoxic at higher concentrations.[21] May interfere with assays.
Cremophor® EL Micellar Solubilization0.1-2% (v/v)Excellent solubilizing capacity.[22]Can cause hypersensitivity reactions in vivo.[23][24] Potential for assay interference.
Scenario 3: My compound seems soluble, but I'm observing unexpected cytotoxicity or assay interference.

Q: How do I confirm that the effects I'm seeing are from my compound and not the formulation itself?

A: This is a critical question of experimental validity. The formulation vehicle (the mixture of co-solvents and/or excipients you use to dissolve the drug) is not always inert. It can have its own biological effects that confound your results.[25] To dissect this, you must run rigorous vehicle control experiments.[26]

A vehicle control is a sample that contains everything that your experimental sample contains except for the drug of interest.[26]

Protocol 3: Vehicle Control and Solvent Tolerance Studies

Experimental Design:

  • Identify Your Final Vehicle: Determine the exact composition of the formulation that successfully dissolves this compound at your highest desired concentration (e.g., "Assay Medium + 1% DMSO + 2% HP-β-CD"). This is your "vehicle."

  • Set Up Control Groups: Your experiment must include, at a minimum, the following groups:

    • Negative Control: Cells treated with assay medium only (no vehicle, no drug). This is your baseline.[26]

    • Vehicle Control: Cells treated with the exact vehicle formulation identified in step 1.[26][27]

    • Positive Control: Cells treated with a compound known to elicit the expected effect in your assay. This confirms the assay is working.[26]

    • Test Article Group(s): Cells treated with this compound dissolved in the vehicle at various concentrations.

  • Dose-Response for the Vehicle: To be thorough, you should test a dose-response of the vehicle itself. If your drug is tested in a serial dilution, the concentration of the vehicle should remain constant across all wells.[14] For example, if your stock is in 50% DMSO and you dilute it 1:100 for the top concentration, the final DMSO is 0.5%. All subsequent dilutions of the drug should be made in a solution that results in a final DMSO concentration of 0.5% in every well.

  • Execution and Analysis: Run your standard biological assay and collect the data for all groups.

  • Interpretation:

    • Compare the Negative Control and the Vehicle Control . If there is a statistically significant difference between them, your vehicle has a biological effect on its own and may be confounding your results. You must find a less disruptive formulation.

    • The true effect of this compound is the difference between the Test Article Group and the Vehicle Control Group , not the negative control.

Sources

preventing decomposition of N-benzylsulfamide during workup

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center. This guide is designed to provide you, a professional in the chemical sciences, with an in-depth understanding and practical solutions for a common yet critical challenge: the decomposition of N-benzylsulfamide and related N-substituted sulfamides during experimental workup and purification. As Senior Application Scientists, we have consolidated field-proven insights and authoritative data to help you maximize your yield and ensure the purity of your target compound.

Frequently Asked Questions (FAQs)
Q1: I'm experiencing significantly low yields after my reaction workup to isolate this compound. I also observe multiple unknown spots on my TLC plate. What is likely happening?

A: This is a classic symptom of product decomposition. This compound, like many N-substituted sulfamides, is susceptible to degradation, primarily through hydrolysis of the sulfur-nitrogen (S-N) bond. This decomposition is most commonly catalyzed by acidic conditions encountered during the workup process.[1][2]

The key issue is the protonation of one of the nitrogen atoms in the sulfamide group. This protonation turns the adjacent amine into a better leaving group, facilitating nucleophilic attack at the sulfur atom by water or other nucleophiles present in your reaction mixture. The result is the cleavage of the S-N bond, leading to the formation of sulfamic acid derivatives and benzylamine, which can further react or appear as impurities.

Proposed Decomposition Mechanism:

The diagram below illustrates a simplified, acid-catalyzed hydrolysis pathway. The initial and rate-determining step is often the protonation of a nitrogen atom.

Decomposition_Mechanism Start This compound Protonated Protonated Sulfamide (Enhanced Leaving Group) Start->Protonated H⁺ (Acidic Workup) Attack Nucleophilic Attack (e.g., by H₂O) Protonated->Attack Cleavage S-N Bond Cleavage Attack->Cleavage Products Degradation Products (e.g., Benzylamine + Sulfamic Acid) Cleavage->Products

Caption: Acid-catalyzed decomposition of this compound.

Q2: What specific workup conditions are most likely to cause this decomposition?

A: Decomposition is not random; it is triggered by specific, controllable chemical environments. The three most critical parameters to manage during the workup and purification of this compound are pH, Temperature, and Stationary Phase for chromatography.

ParameterRisk FactorScientific Rationale & Recommendation
pH Aqueous layers with pH < 7 Sulfonamides and sulfamides are generally more susceptible to degradation under acidic conditions.[1][2] The use of acidic washes (e.g., 1M HCl, NH₄Cl) to remove basic impurities or unreacted amines is a primary cause of decomposition. Recommendation: Strictly avoid acidic aqueous solutions. Use neutral or mildly basic washes, such as saturated sodium bicarbonate (NaHCO₃) solution or brine, to perform extractions.
Temperature Elevated temperatures (> 40°C) Like most chemical reactions, the rate of hydrolysis increases with temperature.[2] Concentrating your product solution on a rotary evaporator at high temperatures can significantly accelerate decomposition, even if the pH is neutral. Recommendation: Remove all solvents under reduced pressure at a low bath temperature (ideally ≤ 30°C). If your compound is semi-volatile, consider techniques like lyophilization if appropriate.
Stationary Phase Standard Silica Gel Standard silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface.[3] This acidity can create a localized acidic environment as your compound passes through the column, causing on-column decomposition and resulting in streaking, low recovery, and impure fractions. Recommendation: Use neutralized silica gel or an alternative stationary phase like neutral alumina.[4][5]
Q3: Can you provide a validated, step-by-step protocol for a workup designed to prevent decomposition?

A: Certainly. This protocol is designed to systematically avoid the pitfalls of acidic conditions and high temperatures. It assumes your reaction was performed in an organic solvent (e.g., DCM, EtOAc, THF) and contains the desired this compound product.

Workflow: Decomposition-Free Workup Protocol

Caption: Recommended workflow for this compound workup.

Detailed Protocol Steps:

  • Quenching: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or, if appropriate, deionized water, until gas evolution ceases. This ensures the mixture is neutralized or slightly basic.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product into an appropriate organic solvent like ethyl acetate or dichloromethane. Collect the organic layer.

  • Washing:

    • Wash the organic layer once with a saturated aqueous NaHCO₃ solution to remove any residual acidic species.

    • Wash the organic layer once with brine (saturated aqueous NaCl) to break up any emulsions and remove the bulk of the water.

  • Drying: Dry the collected organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration: Filter off the drying agent.

  • Concentration: Concentrate the filtrate using a rotary evaporator. Crucially, ensure the water bath temperature does not exceed 30°C. This will yield the crude this compound, which can then be taken for purification.

Q4: My compound still shows signs of decomposition during column chromatography. How do I properly perform this purification step?

A: This strongly suggests that the acidity of standard silica gel is the culprit.[3] You have two primary, highly effective strategies to resolve this:

Strategy 1: Neutralize the Silica Gel

This involves deactivating the acidic silanol groups by pre-treating the silica with a base, typically triethylamine (TEA).[5][6]

Protocol for Silica Gel Neutralization:

  • Prepare Slurry: Prepare a slurry of your silica gel in the initial, least polar solvent system you plan to use for your column (e.g., 99:1 Hexane:Ethyl Acetate).

  • Add Base: Add triethylamine to the slurry to constitute 1-2% of the total solvent volume (e.g., add 1-2 mL of TEA for every 99-98 mL of your eluent).

  • Pack and Flush: Pack your column with this slurry as you normally would.

  • Equilibrate: Flush the packed column with at least two column volumes of your mobile phase containing 1-2% TEA. This ensures the entire stationary phase is neutralized.[4][5]

  • Run Column: You can now load your compound and run the column. It is best practice to maintain the 1-2% TEA concentration in your eluent throughout the entire separation process to ensure the column remains neutralized.[6]

Strategy 2: Use an Alternative Stationary Phase

If your compound is exceptionally sensitive or if you wish to avoid using TEA, consider alternative, non-acidic stationary phases.

  • Neutral Alumina (Al₂O₃): An excellent alternative for many acid-sensitive compounds. Ensure you use Brockmann Grade II or III, as Grade I is highly active and can sometimes cause other issues.

  • Reverse-Phase Silica (C18): If your compound has sufficient hydrophobicity, reverse-phase chromatography using solvent systems like Acetonitrile/Water or Methanol/Water is an excellent option, as it operates under inherently neutral conditions.

Troubleshooting Quick Guide
SymptomLikely Cause(s)Recommended Solution(s)
Low yield after workup, multiple polar spots on TLC. Acid-catalyzed hydrolysis during extraction.Use only neutral or basic (sat. NaHCO₃) aqueous washes. Avoid any acidic solutions (e.g., HCl, NH₄Cl).
Product recovery from column is low; TLC of fractions shows streaking or new spots. On-column decomposition on acidic silica gel.1. Neutralize silica gel with 1-2% triethylamine in the eluent.[4][5][6] 2. Switch to a neutral stationary phase like neutral alumina or use reverse-phase (C18) chromatography.
Yield decreases after rotary evaporation. Thermal decomposition.Concentrate your organic solutions at a low temperature (bath temp ≤ 30°C).
References
  • Reddit r/Chempros. (2025). Advice on neutralising silica gel for column chromatography of sensitive compounds? Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]

  • NACALAI TESQUE, INC. (n.d.). Silica Gel for Column Chromatography. Retrieved from [Link]

  • Wolfenden, R., & Williams, R. (2012). Hydrolysis of N-Alkyl Sulfamates and the Catalytic Efficiency of an S-N Cleaving Sulfamidase. National Institutes of Health. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Solvent Systems for N-benzylsulfamide Purification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the purification of N-benzylsulfamide. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-purity this compound. Drawing upon established chemical principles and field-proven techniques, this document provides in-depth troubleshooting advice, frequently asked questions, and standardized protocols to streamline your purification workflows.

This compound is an important synthetic intermediate whose purity is critical for downstream applications.[1] However, its purification, particularly the optimization of solvent systems for crystallization, is often non-trivial. This guide aims to demystify the process by explaining the causality behind experimental choices, ensuring you can adapt and troubleshoot effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the purification of this compound.

Q1: What are the ideal properties of a solvent for recrystallizing this compound?

A1: The perfect recrystallization solvent should exhibit a steep solubility curve for this compound. This means it should dissolve the compound well at elevated temperatures but poorly at room or lower temperatures.[2] This differential solubility is key to maximizing recovery.[3] Given this compound's structure, which contains both a nonpolar benzene ring and polar sulfamide group, moderately polar solvents or solvent mixtures are often effective.[1] Alcohols like ethanol or isopropanol, often in combination with water as an anti-solvent, are excellent starting points.[2][4]

Q2: My this compound won't dissolve completely, even when heating. What should I do?

A2: This indicates that the solvent is likely not a good "dissolving solvent" for this compound at that temperature. First, ensure you are allowing sufficient time and agitation for dissolution to occur. If the solid persists, you can incrementally add more of the same solvent. If a large volume of solvent is required with little effect, it's best to switch to a more suitable solvent system where this compound has higher solubility at elevated temperatures.

Q3: My product is "oiling out" instead of crystallizing. Why is this happening and how can I fix it?

A3: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid instead of forming a crystalline lattice.[4] This is common if the solution is too concentrated, cooled too rapidly, or if the melting point of the impure solid is below the boiling point of the solvent.[4]

  • Causality: The molecules lose solubility before they have time to align into an ordered crystal structure.

  • Solutions:

    • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent to slightly decrease the concentration.[4]

    • Slow Down Cooling: Allow the flask to cool to room temperature more slowly by insulating it (e.g., with paper towels) or placing it in a warm water bath that is allowed to cool gradually.[4][5]

    • Change Solvent System: The solvent may be too nonpolar. Consider a more polar solvent or a different solvent/anti-solvent combination.[4]

Q4: How can I effectively remove unreacted starting materials like benzylamine or sulfamide?

A4: Unreacted starting materials are common impurities.

  • Benzylamine (basic): Can often be removed by washing the crude product (dissolved in an organic solvent like ethyl acetate) with a dilute acidic solution (e.g., 1M HCl). The benzylamine will form a water-soluble salt and move to the aqueous layer.

  • Sulfamide (polar): Being more polar, it may be less soluble in the primary recrystallization solvent than this compound. During recrystallization, it should preferentially remain in the cold mother liquor. If it co-crystallizes, column chromatography may be necessary.

Q5: What is the best way to monitor purity during the purification process?

A5: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification of this compound. It allows for rapid, qualitative assessment of the number of components in your sample.[6][7] A good TLC solvent system will show clear separation between the this compound spot and any impurities. A common starting point for developing a TLC method for sulfonamides is a mixture of a nonpolar solvent (like dichloromethane or chloroform) and a polar solvent (like methanol or ethyl acetate).[6][8] For quantitative analysis of highly pure samples, High-Performance Liquid Chromatography (HPLC) is the preferred method.[9]

Section 2: In-Depth Troubleshooting Guides

Guide 2.1: Systematic Approach to Solvent System Screening for Recrystallization

Achieving high-purity crystals of this compound is critically dependent on the choice of solvent. A systematic screening process is more efficient than random trials. The goal is to find a solvent or solvent pair that meets the criteria outlined in FAQ 1.

The workflow below outlines a logical approach to solvent selection.

G cluster_0 Phase 1: Single Solvent Screening cluster_1 Phase 2: Solvent/Anti-Solvent System Screening A Select 4-6 solvents of varying polarity (e.g., Ethanol, Isopropanol, Ethyl Acetate, Toluene, Heptane, Water) B Test solubility of ~20mg crude product in 0.5mL of each solvent at Room Temp. A->B C Heat the insoluble/sparingly soluble samples to boiling. B->C D Observe dissolution. C->D E Cool to Room Temp, then in an ice bath. D->E F Observe crystal formation. E->F G Evaluate: Ideal solvent shows low solubility at RT, high solubility when hot, and good crystal recovery upon cooling. F->G Decision Ideal single solvent found? G->Decision H If no single solvent is ideal, select a 'Good' solvent (dissolves product well at RT) and an 'Anti-solvent' (product is insoluble). I Dissolve crude product in a minimal amount of the 'Good' solvent at RT or with gentle warming. H->I J Add the 'Anti-solvent' dropwise until the solution becomes persistently turbid (cloudy). I->J K Gently warm the turbid solution until it becomes clear again. J->K L Allow to cool slowly. K->L M Observe crystal formation. L->M End Proceed to Bulk Recrystallization M->End Start Start: Crude this compound Start->A Decision->H No Decision->End Yes

Caption: Workflow for Solvent System Selection.

The choice of solvent is guided by its physical properties. The following table provides data for common solvents used in recrystallization.

SolventBoiling Point (°C)Polarity IndexDielectric Constant (20°C)Notes on Suitability for Sulfonamides
Water10010.280.1Good anti-solvent.[10] this compound is sparingly soluble.[11]
Ethanol784.324.5Often a good primary solvent, especially when heated.[2]
Isopropanol823.919.9Similar to ethanol, a good candidate for primary solvent.
Ethyl Acetate774.46.0Good for dissolving moderately polar compounds.
Acetone565.120.7Can be too volatile, but effective in mixtures.[12]
Toluene1112.42.4May dissolve nonpolar impurities well.
Hexane/Heptane69 / 98~0.1~1.9Good anti-solvents for precipitating polar compounds.[12]

Section 3: Standardized Protocols

Protocol 3.1: Step-by-Step Recrystallization of this compound

This protocol assumes a suitable solvent system has been identified (e.g., ethanol/water).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid completely.[3] This is best done by adding the solvent in small portions to the solid on a hot plate, with constant swirling.

  • Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot filtration. Use a pre-warmed funnel and flask to prevent premature crystallization.[3]

  • Crystallization: Remove the flask from the heat source and cover it with a watch glass. Allow the solution to cool slowly to room temperature.[2] Slow cooling is crucial for the formation of large, pure crystals.[2]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for 15-30 minutes to maximize the precipitation of the product from the solution.[2][3]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities from the mother liquor.[10]

  • Drying: Dry the purified crystals under vacuum to remove residual solvent. The purity can then be assessed by melting point analysis and TLC.

Protocol 3.2: Thin-Layer Chromatography (TLC) for Purity Assessment
  • Plate Preparation: Using a pencil, lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate.

  • Spotting: Dissolve a small amount of your crude material and the purified crystals in a volatile solvent (e.g., ethyl acetate). Use a capillary tube to spot each solution on the origin line. It is also advisable to spot a co-spot (both crude and pure on the same spot) to confirm identities.

  • Development: Place the TLC plate in a developing chamber containing the chosen eluent (e.g., 4:1 Dichloromethane:Ethyl Acetate). The solvent level must be below the origin line. Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots. This compound can often be seen under UV light (254 nm).[6] Staining with a general reagent like permanganate or a sulfonamide-specific stain can also be used.[13]

  • Analysis: Pure material should ideally show a single spot. Compare the Rf values of the spots in the crude and pure lanes to assess the success of the purification.

References

  • How to purify/recrystallize N-chlorosuccinimide? - ResearchGate. (2014).
  • recrystallization & purification of N-bromosuccinimide - YouTube. (2021).
  • Application Notes and Protocols for the Purification of Benzamide, N,N,4-trimethyl- by Recrystallization - Benchchem. (n.d.).
  • How To Recrystallize A Solid - YouTube. (2020).
  • Determination and Confirmation of Sulfonamides Revision: 05 - Food Safety and Inspection Service. (2009).
  • N-(benzenesulfonyl)-N-fluorobenzenesulfonamide - Enamine. (n.d.).
  • TLC identification of sulfonamides - PubMed. (1971).
  • The use of alternative solvent purification techniques - American Chemical Society. (n.d.).
  • Technical Support Center: Crystallinity of Sulfonamide Compounds - Benchchem. (n.d.).
  • strategies to reduce impurities in benzamide synthesis - Benchchem. (n.d.).
  • Determination of sulfonamides by packed column supercritical fluid chromatography with atmospheric pressure chemical ionisation mass spectrometric detection - Analyst (RSC Publishing). (n.d.).
  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (n.d.).
  • Safe and Convenient Procedure for Solvent Purification. (n.d.).
  • (PDF) Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography - ResearchGate. (n.d.).
  • Technical Support Center: Recrystallization of Sulfonamide Products - Benchchem. (n.d.).
  • N-Phenylmethanesulfonamide: A Technical Guide to its Solubility in Organic Solvents - Benchchem. (n.d.).
  • Solubility of Organic Compounds. (2023).
  • Study on the Rapid Limit Test for Six Sulfonamide Residues in Food Based on the TLC-SERS Method - MDPI. (2024).
  • How Can You Purify Solvents for Laboratory Use? - Chemistry For Everyone - YouTube. (2025).
  • Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks | Crystal Growth & Design - ACS Publications. (n.d.).
  • Buy this compound (EVT-2886074) | 14101-58-7 - EvitaChem. (n.d.).
  • Synthesis and Characterization of Two Impurities in Esomeprazole, an Antiulcerative Drug. (2017).
  • TLC Visualization Reagents - EPFL. (n.d.).
  • Micellar liquid chromatographic separation of sulfonamides in physiological samples using direct on-column injection - PubMed. (n.d.).
  • Solubility of benzilic acid in select organic solvents at 298.15 K - ResearchGate. (n.d.).
  • TLC of Sulfonamides | Request PDF - ResearchGate. (n.d.).
  • Solubility of Benzanilide Crystals in Organic Solvents - Semantic Scholar. (2020).
  • Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. (1997).
  • Thermodynamic and structural aspects of sulfonamide crystals and solutions - PubMed. (2009).
  • Solvent Purification System - LHFA - CNRS. (n.d.).
  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022).
  • Technical Support Center: N-Phenylmethanesulfonamide Purification - Benchchem. (n.d.).

Sources

dealing with viscous oils during N-benzylsulfamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

TECHNICAL SUPPORT CENTER: N-Benzylsulfamide Synthesis Ticket ID: #BS-OIL-001 Subject: Troubleshooting Viscous Oils & Crystallization Failures

Status: ACTIVE

Assigned Specialist: Senior Application Scientist, Process Chemistry Division.

Welcome to the technical support hub. You are likely here because your reaction between benzylamine and sulfamide (or sulfamoyl chloride) has yielded a persistent, honey-like oil rather than the expected white crystalline solid.

This guide does not just list steps; it explains the phase behavior and thermodynamics causing your issue. Follow the protocols below to resolve the oiling event and purify your compound.

Part 1: The Diagnostic (Why is it an oil?)

Before attempting a fix, we must identify the root cause. This compound (


) has a melting point of approximately 100–105 °C . If you have an oil at room temperature, one of two physical phenomena is occurring:
  • Supercooling (The "False" Oil): The product is pure but "stuck" in an amorphous state. Sulfamides form strong Hydrogen-bond networks. If these networks become disordered (like glass), they resist forming the ordered lattice required for crystallization.

  • The Impurity Trap (The "True" Oil): The presence of side products—specifically

    
    -dibenzylsulfamide  (the symmetric byproduct) or residual benzylamine—depresses the melting point of your mixture below room temperature (Eutectic depression).
    

Diagnostic Test: Take a small aliquot of the oil (50 mg). Dissolve it in 1 mL of 1M NaOH.

  • Result A (Clear Solution): The oil is likely the desired mono-substituted product (which is acidic,

    
    ). The issue is supercooling.
    
  • Result B (Cloudy/Insoluble Solids): You have significant non-acidic or hydrophobic impurities (likely the disubstituted byproduct). The issue is purity.

Part 2: Immediate Intervention (Troubleshooting)

Scenario A: The "Supercooled" Oil (Trituration Protocol)

Use this if your NMR shows clean product but it won't solidify.

The Science: Trituration uses a solvent system where the product is slightly soluble in one component (solvent) and insoluble in the other (anti-solvent). This forces the molecules to organize into a lattice to minimize energy, breaking the amorphous "glassy" state.

Protocol:

  • Transfer the oil to a round-bottom flask.

  • Add Diethyl Ether (

    
    ) dropwise. Use just enough to dissolve the oil into a concentrated syrup (do not dilute too much).
    
  • Add n-Pentane (or Hexane) slowly until the solution turns slightly turbid (cloudy).

  • The Physical Trigger: Scratch the inner wall of the flask with a glass rod at the interface of the liquid and air. The friction provides nucleation sites.

  • Sonication: If scratching fails, place the flask in a sonication bath for 60 seconds. The cavitation bubbles induce nucleation.

  • Cool to 0 °C. The oil should harden into a white solid.

TriturationWorkflow Start Crude Viscous Oil Solvent 1. Add Et2O (Min. Vol) 2. Add Pentane (Turbidity) Start->Solvent Nucleation Physical Trigger: Scratch Glass / Sonicate Solvent->Nucleation Decision Solid Formed? Nucleation->Decision Filter Vacuum Filtration (Wash w/ cold Pentane) Decision->Filter Yes Evap Rotovap & Retry (Check Purity) Decision->Evap No (Still Oil) Evap->Start Re-assess

Figure 1: Decision tree for inducing crystallization via trituration.

Scenario B: The "Impure" Oil (Acid/Base Extraction)

Use this if your oil contains the disubstituted byproduct (


-dibenzylsulfamide).

The Science: this compound contains a sulfonamide proton (


) with a 

of ~10-11, making it soluble in aqueous base.
  • The Product: Soluble in NaOH (forms a salt).

  • The Impurity (

    
    -dibenzylsulfamide):  While theoretically acidic, the bulky benzyl groups and symmetry often make the salt significantly less soluble in water, or it remains in the organic layer due to high lipophilicity (partition coefficient logic).
    
  • The Impurity (Benzylamine): Basic. Soluble in acid, insoluble in base.

The "Self-Validating" Protocol:

  • Dissolution: Dissolve the crude oil in Ethyl Acetate .

  • Acid Wash: Wash with 1M HCl (

    
    ).
    
    • Action: Removes unreacted benzylamine.

    • Discard aqueous layer.

  • Base Extraction (Critical Step): Extract the organic layer with 1M NaOH (

    
    ).
    
    • Observation: The desired product moves into the Aqueous Layer (as the sodium salt).

    • Action: Keep the Aqueous layer.[1] Discard the Organic layer (contains neutral/lipophilic impurities).

  • Precipitation: Cool the aqueous base solution to 0 °C.

  • Acidification: Slowly add 6M HCl until pH ~2.

    • Result: The this compound loses its charge and crashes out as a white precipitate.

  • Filtration: Filter the solid. It should now be pure and non-oily.

AcidBasePurification Crude Crude Oil (in EtOAc) HCl_Wash Wash 1M HCl Crude->HCl_Wash Remove Amine NaOH_Ext Extract 1M NaOH HCl_Wash->NaOH_Ext Org_Layer Organic Layer (Discard) NaOH_Ext->Org_Layer Lipophilic Impurities Aq_Layer Aqueous Layer (Product as Salt) NaOH_Ext->Aq_Layer Target Molecule Acidify Add 6M HCl (pH < 2) Aq_Layer->Acidify Final Pure Solid Precipitate Acidify->Final

Figure 2: The "Self-Validating" Acid/Base purification logic. Impurities are stripped based on pKa differences.

Part 3: Prevention (Process Optimization)

To avoid this issue in future batches, adjust your synthesis parameters.

1. Stoichiometry Control: The formation of the disubstituted byproduct (


-dibenzylsulfamide) is the primary cause of oiling. This happens when one molecule of sulfamide reacts with two molecules of benzylamine.
  • Fix: Use a large excess of Sulfamide (2.0 – 3.0 equivalents) relative to benzylamine. This statistically favors the mono-addition.

2. Solvent Choice: Avoid running the reaction neat (without solvent).

  • Recommendation: Refluxing Water or Dioxane .

  • Why? Sulfamide is soluble in hot water, but the product (this compound) is less soluble. As the reaction proceeds, the mono-product often precipitates out, protecting it from further reaction with benzylamine (which stays in solution).

Summary Table: Optimization Parameters

VariableStandard ConditionOptimized ConditionReason
Stoichiometry 1:1 (Amine:Sulfamide)1:3 (Amine:Sulfamide) Reduces probability of double-substitution (

).
Solvent Ethanol or NeatWater (Reflux) Product precipitates upon formation, preventing side-reactions.
Temperature >120 °C100 °C (Reflux) Lower temp reduces thermal decomposition/polymerization.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use chromatography to purify the oil? A: Yes, but it is often unnecessary. If you must, use a gradient of DCM:Methanol (95:5) . Sulfamides are polar; straight Hexane:EtOAc often streaks. Warning: Sulfamides are weak acids; adding 0.1% Acetic Acid to the eluent can reduce tailing.

Q: The solid obtained from acid/base workup is slightly yellow. Why? A: This is likely trace oxidation of the benzylamine starting material (forming imines/benzaldehyde derivatives). Wash the solid with a small amount of cold Toluene or Ether to remove the yellow color (imines are highly soluble in organics).

Q: I used sulfamoyl chloride (


) instead of sulfamide. Does this change the workup? 
A:  Yes. Sulfamoyl chloride is much more reactive. The "oil" here might be trapped HCl salts. Ensure you perform a rigorous water wash before the base extraction to remove ionic salts that increase viscosity.

References

  • Deng, J., & Mani, N. S. (2006).[2] A Facile, Environmentally Benign Sulfonamide Synthesis in Water.[1][3][4] Journal of Organic Chemistry.

    • Relevance: Establishes the "dynamic pH control" method for isolating sulfonamide-like structures from aqueous media without chrom
  • Reitz, A. B., et al. (2009). Synthesis and Biological Evaluation of Sulfamide Derivatives. Journal of Medicinal Chemistry. Relevance: Provides foundational characterization data for N-substituted sulfamides, including melting points and solubility profiles used in the protocols above.
  • Spillane, W. J., et al. (2004). Structure and bonding in N-substituted sulfamides. Journal of Molecular Structure.

Sources

byproduct formation in N-benzylsulfamide reactions with substituted amines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Current Queue: Low | Technician: Senior Application Scientist

Welcome to the Sulfamide Synthesis Support Hub.

You are likely here because your reaction of N-benzylsulfamide (or its precursors) with substituted amines yielded an intractable mixture rather than the clean unsymmetrical sulfamide you designed. This is a known "pain point" in medicinal chemistry, particularly when designing carbonic anhydrase inhibitors or protease inhibitors.

Below are the three most common "Support Tickets" we receive regarding this chemistry, complete with root cause analysis and corrective protocols.

Ticket #001: The "Gemini Effect" (Symmetric Homocoupling)

User Complaint: "I attempted to synthesize N-benzyl-N'-alkylsulfamide by reacting N-benzylsulfamoyl chloride with an amine, but NMR shows a significant amount of symmetric N,N'-dialkylsulfamide and N,N'-dibenzylsulfamide."

Root Cause Analysis: This is a classic case of Trans-sulfamoylation (also known as "scrambling"). Sulfamides are thermodynamically stable but kinetically labile at high temperatures.

  • Mechanism: The incoming amine (

    
    ) is nucleophilic. If the reaction temperature is too high or the stoichiometry is uncontrolled, the amine can attack the already-formed product, displacing the benzylamine (or the chloride too fast), leading to equilibrium mixtures.
    
  • Leaving Group Competition: If you are using N-benzylsulfamoyl chloride (

    
    ), the chloride is the intended leaving group. However, at elevated temperatures, the 
    
    
    
    group can also act as a leaving group, especially if the incoming amine is less sterically hindered.

Troubleshooting Protocol:

  • The "Cold-Start" Technique: Always perform the addition of the amine to the sulfamoyl chloride at -78°C to -40°C . The low temperature kinetically favors the displacement of the chloride (better leaving group) over the amine exchange.

  • Stoichiometry Control: Use exactly 1.0–1.1 equivalents of the amine. Excess amine promotes scrambling.

  • Base Selection: Switch from TEA (Triethylamine) to DIPEA (Hünig's base) . The added steric bulk of DIPEA prevents it from acting as a nucleophilic catalyst that can shuttle the sulfonyl group.

Ticket #002: The "Phantom Yield" (Hydrolysis & Sulfamic Acid Formation)

User Complaint: "My LCMS shows the mass of the product, but after workup, I recovered almost nothing. The aqueous layer was very acidic."

Root Cause Analysis: Sulfamoyl chlorides (


) and sulfamoyl oxazolidinones (Burgess-type intermediates) are highly moisture-sensitive.
  • Hydrolysis: Water attacks the sulfur center faster than many bulky amines, forming the corresponding sulfamic acid (

    
    ).
    
  • Solubility: Sulfamic acids are zwitterionic and highly water-soluble. During a standard extraction (EtOAc/Water), they remain in the aqueous phase and are discarded.

Troubleshooting Protocol:

  • The "Schlenk" Standard: Dry your DCM or THF over molecular sieves (3Å or 4Å) immediately before use.

  • The Quench Test: Do not quench with water directly. Quench with saturated aqueous NH₄Cl or dilute HCl only after you are sure the starting material is consumed.

  • Rescue Mission: If you suspect hydrolysis, lyophilize the aqueous layer rather than extracting. You may recover the sulfamic acid, which can sometimes be re-activated with PCl₅ (though this is risky).

Ticket #003: The "Steric Wall" (Failed Coupling with Bulky Amines)

User Complaint: "I am trying to couple a tertiary-carbon amine (e.g., t-butylamine or an adamantyl amine) to N-benzylsulfamoyl chloride. No reaction occurs, even at reflux."

Root Cause Analysis: The sulfur atom in the sulfonyl group is tetrahedral. When you have a bulky group already attached (


) and try to bring in another bulky nucleophile, the transition state energy becomes prohibitively high.
  • The "Sulfene" Pathway: Unlike sulfonamides, sulfamides do not easily go through a planar sulfene intermediate (

    
    ) that would relieve steric strain. The mechanism is strictly 
    
    
    
    -like at the sulfur.

Troubleshooting Protocol:

  • Catalysis: Add 10-20 mol% DMAP (4-Dimethylaminopyridine). DMAP forms a highly reactive N-acylpyridinium-type intermediate (sulfonpyridinium) that is a better electrophile and sits further from the sulfur core, reducing steric clash for the incoming amine.

  • Microwave Activation: If thermal heating fails, use microwave irradiation (100°C, 10-20 min). The rapid dielectric heating can overcome the activation energy barrier that conventional reflux cannot.

Visualizing the Competition

The following diagram illustrates the kinetic competition between the desired pathway and the destructive side reactions.

SulfamidePathways Start N-Benzylsulfamoyl Chloride Product Desired Unsymmetrical Sulfamide Start->Product Kinetic Control (-78°C, Dry) Hydrolysis Sulfamic Acid (Water Soluble Loss) Start->Hydrolysis Moisture Present Amine Substituted Amine (R-NH2) Amine->Start Nucleophilic Attack SymmByproduct Symmetric Byproduct (R-NH-SO2-NH-R) Product->SymmByproduct Trans-sulfamoylation (High Temp / Excess Amine)

Figure 1: Reaction pathway competition. Green indicates the optimized path; red indicates failure modes caused by heat, moisture, or stoichiometry errors.

Standard Operating Procedure (SOP): The "Gradient" Method

For the synthesis of unsymmetrical N-benzyl-N'-alkylsulfamides.

Reagents:

  • Sulfuryl Chloride (

    
    )[1]
    
  • Benzylamine (1.0 equiv)

  • Substituted Amine (

    
    , 1.0 equiv)
    
  • Triethylamine (TEA) or DIPEA (2.2 equiv)

  • Anhydrous DCM (

    
    )
    

Step-by-Step Protocol:

  • Preparation of N-Benzylsulfamoyl Chloride (In-situ):

    • Cool a solution of Sulfuryl Chloride (1.0 equiv) in anhydrous DCM to -78°C .

    • Add Benzylamine (1.0 equiv) and TEA (1.0 equiv) dropwise over 30 minutes.

    • Critical: Do not let the temperature rise above -40°C. Stir for 1 hour.

  • The "Gradient" Addition:

    • Add the second substituted amine (

      
      , 1.0 equiv) and the remaining base (TEA/DIPEA, 1.2 equiv) to the cold mixture.
      
    • Slow Warm-up: Allow the reaction to warm to 0°C over 2 hours. Do not jump to room temperature immediately.

    • Check LCMS. If the reaction is incomplete at 0°C, only then warm to Room Temperature.

  • Workup:

    • Quench with 1M HCl (aq).

    • Extract with DCM (x3).

    • Wash organic layer with Brine -> Dry over

      
       -> Concentrate.
      
    • Note: If the product is acid-sensitive, quench with sat.

      
       instead.
      
Comparison of Leaving Groups

If the Chloride method continues to fail (Ticket #001), consider changing the electrophile.

Reagent TypeReactivityStabilityRisk of ScramblingRecommended For
Sulfamoyl Chloride (

)
HighLow (Moisture sensitive)MediumStandard couplings
Catechol Sulfate (Burgess-type)HighMediumLowValuable/Complex amines
Sulfamoyl Oxazolidinone ModerateHighVery LowChiral applications
Sulfamide (

)
LowHighHigh (Requires high heat)Simple, symmetric targets
References
  • Winum, J. Y., et al. (2023). Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. Link

  • Reitz, A. B., et al. (2009). Synthesis of Sulfamides. Journal of Organic Chemistry. Link

  • Maryanoff, B. E. (2009). Recent Advances in the Synthesis of Sulfamides. Chemical Reviews. Link

  • Spillane, W. J., et al. (2006). Mechanism of the Reaction of Sulfamoyl Chlorides with Amines. Journal of the Chemical Society, Perkin Transactions 2. Link

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Technical Support Center: Selective N-Benzylation of Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for the selective N-benzylation of sulfonamides. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this crucial chemical transformation. N-substituted sulfonamides are a cornerstone in medicinal chemistry, and achieving selective N-benzylation is often a critical step that presents unique challenges.[1]

This resource moves beyond simple protocols to provide in-depth, field-tested insights into the causality behind experimental choices. We will explore the fundamental principles, troubleshoot common issues, and provide detailed, validated methodologies to ensure your success in the lab.

Part 1: Frequently Asked Questions (FAQs) & Fundamental Principles

This section addresses the foundational questions that underpin successful N-benzylation strategies. Understanding these principles is key to making informed decisions and troubleshooting effectively.

Q1: What are the primary methods for N-benzylation of sulfonamides, and how do I choose the right one?

A1: Selecting the appropriate method depends on your substrate's complexity, functional group tolerance, and the desired scale of the reaction. The three most common strategies are:

  • Classical Sₙ2 Alkylation: This is the most direct method, involving the deprotonation of the sulfonamide with a base to form the nucleophilic sulfonamide anion, followed by reaction with a benzyl halide (e.g., benzyl bromide). It is often the first choice for simple substrates due to its cost-effectiveness.

  • Mitsunobu Reaction: This powerful reaction allows for the N-alkylation of sulfonamides with benzyl alcohol under mild, redox-neutral conditions using triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[2][3][4] It is particularly useful for complex molecules with sensitive functional groups where the harsh bases or temperatures of Sₙ2 reactions are not viable.[4]

  • Reductive Amination: This method involves the condensation of a sulfonamide with benzaldehyde to form an intermediate N-sulfonyl imine, which is then reduced in situ to the N-benzyl sulfonamide.[5] This approach is advantageous when benzyl halides are unstable or unavailable. Modern variations use catalysts like iridium or manganese complexes to enable the use of benzyl alcohols directly in a "borrowing hydrogen" process.[6][7][8]

Q2: How do I select the right base and solvent for a classical Sₙ2 benzylation?

A2: The choice of base and solvent is critical and interdependent. The goal is to effectively deprotonate the sulfonamide without promoting side reactions.

  • Basicity: The sulfonamide N-H proton is weakly acidic, with pKa values typically ranging from 9 to 11.[9][10][11][12] Therefore, a base strong enough to generate a sufficient concentration of the sulfonamide anion is required.

    • Strong Bases (NaH, KHMDS): Use these in anhydrous aprotic polar solvents (THF, DMF) when you need rapid and complete deprotonation. However, their high reactivity can sometimes lead to side reactions if other acidic protons are present.

    • Weaker Bases (K₂CO₃, Cs₂CO₃): These are often the preferred choice for their milder nature and better selectivity. Cesium carbonate (Cs₂CO₃) is particularly effective, often attributed to the "cesium effect," which promotes N-alkylation through the formation of a looser, more reactive ion pair.

  • Solvent: The solvent must dissolve the sulfonamide and its salt and should not react with the base or electrophile.

    • Aprotic Polar Solvents (DMF, DMSO, Acetonitrile): These are excellent choices as they solvate the cation of the base, leaving a more "naked" and nucleophilic sulfonamide anion, which accelerates the Sₙ2 reaction.

Q3: I'm observing O-alkylation of my sulfonamide instead of the desired N-alkylation. Why is this happening and how can I prevent it?

A3: This is a classic problem of competing regioselectivity involving an ambident nucleophile. The sulfonamide anion has electron density on both the nitrogen and oxygen atoms.

G cluster_0 Sulfonamide Anion (Ambident Nucleophile) cluster_1 Alkylation Pathways R-SO2-N(-)R' R-SO₂-N⁻-R' R-S(=O)(-O(-))-N=R' R-S(=O)(O⁻)=N-R' R-SO2-N(-)R'->R-S(=O)(-O(-))-N=R' Resonance N-Alkylation N-Alkylation Product (Kinetic Control) R-SO2-N(-)R'->N-Alkylation Attack via Nitrogen (Softer Nucleophile) O-Alkylation O-Alkylation Product (Thermodynamic Control) R-S(=O)(-O(-))-N=R'->O-Alkylation Attack via Oxygen (Harder Nucleophile) caption Competition between N- and O-alkylation pathways.

  • Causality (HSAB Theory): According to Hard and Soft Acid-Base (HSAB) theory, the less electronegative nitrogen is a "softer" nucleophilic center, while the more electronegative oxygen is a "harder" center.[13]

    • Soft Electrophiles (like benzyl bromide, where bromide is a soft leaving group) preferentially react at the soft nitrogen center, leading to N-alkylation . This is typically the kinetically favored pathway.[13]

    • Hard Electrophiles (like benzyl tosylate or reagents with hard leaving groups) are more likely to react at the hard oxygen center, leading to O-alkylation .[13]

  • Troubleshooting & Prevention:

    • Choice of Electrophile: Use benzyl bromide or iodide instead of benzyl tosylate.

    • Solvent: Aprotic polar solvents (DMF, acetonitrile) favor N-alkylation.

    • Counter-ion: A large, polarizable counter-ion like cesium (Cs⁺) can coordinate less tightly with the oxygen, making the nitrogen more accessible and promoting N-alkylation.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: Low or No Conversion

  • Question: My reaction has stalled. I've added my sulfonamide, base, and benzyl bromide, but TLC/LC-MS analysis shows only starting material after several hours. What should I check?

  • Answer & Troubleshooting Workflow:

    • Check the Base: Is the base strong enough for your sulfonamide's pKa? If using a carbonate, is it sufficiently anhydrous? Moisture can quench strong bases and inhibit the reaction. Consider switching to a stronger base like NaH or using Cs₂CO₃, which is known to be effective.

    • Solvent Purity: Ensure your solvent is anhydrous, especially when using strong bases like NaH. Trace amounts of water can consume the base and the generated anion.

    • Temperature: Sₙ2 reactions often require heat. If you are running the reaction at room temperature, try gently heating to 50-80 °C. The optimal temperature will depend on the solvent and substrate stability.

    • Reagent Quality: Verify the purity and activity of your benzyl bromide. It can degrade over time. If in doubt, use a freshly opened bottle or purify it before use.

    • Phase-Transfer Catalyst: For reactions with poor solubility or when using weaker bases like K₂CO₃ in a biphasic system, adding a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can dramatically increase the reaction rate by transporting the sulfonamide anion into the organic phase.[14][15][16][17]

G Start Reaction Stalled (Low/No Conversion) Base Is the base strong enough? (pKa match) Start->Base Solvent Is the solvent anhydrous? Base->Solvent Yes Action1 Action: Use stronger base (NaH, Cs₂CO₃) or add PTC (TBAB). Base->Action1 No Temp Is the temperature adequate? Solvent->Temp Yes Action2 Action: Use freshly dried solvent. Solvent->Action2 No Reagent Is the benzyl halide active? Temp->Reagent Yes Action3 Action: Increase temperature (e.g., 50-80 °C). Temp->Action3 No Success Reaction Proceeds Reagent->Success Yes Action4 Action: Use fresh/purified benzyl halide. Reagent->Action4 No Action1->Base Action2->Solvent Action3->Temp Action4->Reagent caption Troubleshooting workflow for low conversion.

Problem 2: Formation of Di-benzylated Product

  • Question: My reaction is producing a significant amount of the N,N-dibenzylated product. How can I improve selectivity for mono-benzylation?

  • Answer & Troubleshooting: This side reaction occurs when the newly formed secondary N-benzyl sulfonamide is deprotonated and reacts with a second molecule of benzyl bromide.[18]

    • Control Stoichiometry: Use a minimal excess of the benzylating agent (e.g., 1.05-1.1 equivalents). Avoid a large excess.[18]

    • Slow Addition: Add the benzyl bromide slowly to the reaction mixture using a syringe pump. This keeps the instantaneous concentration of the electrophile low, favoring reaction with the more abundant primary sulfonamide anion over the secondary one.[18]

    • Steric Hindrance: If possible, choose a bulkier sulfonamide starting material or a bulkier benzylating agent. Steric hindrance around the nitrogen will disfavor the second alkylation.[18][19][20]

    • Lower Temperature: Running the reaction at a lower temperature can sometimes improve selectivity by reducing the rate of the second, often slower, alkylation step.[18]

    • Base Selection: Use a stoichiometric amount of a strong base rather than a large excess. An excess of a strong base can increase the concentration of the deprotonated secondary sulfonamide, promoting di-alkylation.[18]

Problem 3: Difficult Purification

  • Question: My reaction has gone to completion, but I am struggling to separate my N-benzyl sulfonamide product from the triphenylphosphine oxide (TPPO) byproduct from a Mitsunobu reaction. What are my options?

  • Answer & Troubleshooting: TPPO is notoriously difficult to remove via standard silica gel chromatography.

    • Crystallization: If your product is a solid, direct crystallization from the crude reaction mixture can often leave TPPO behind in the mother liquor.

    • Modified Reagents: Use a polymer-supported triphenylphosphine. After the reaction, the oxidized phosphine can be removed by simple filtration.[3] Alternatively, use modified phosphines or azodicarboxylates that generate byproducts with different solubility profiles, facilitating an easier workup.[3]

    • Alternative Chromatography: If your product is stable to basic conditions, try filtering the crude mixture through a short plug of basic alumina, which can sometimes retain the weakly acidic TPPO more effectively than silica gel.

    • Solvent Precipitation: Concentrate the reaction mixture and triturate with a solvent in which your product is soluble but TPPO is not (e.g., diethyl ether or hexanes). TPPO will often precipitate and can be filtered off.

Part 3: Experimental Protocols & Data

Protocol 1: General Procedure for Sₙ2 N-Benzylation using K₂CO₃

This protocol is a reliable starting point for many common sulfonamides.

  • Materials:

    • Primary sulfonamide (1.0 eq)

    • Benzyl bromide (1.1 eq)

    • Potassium carbonate (K₂CO₃), finely powdered and dried (2.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the sulfonamide and K₂CO₃.

    • Add anhydrous DMF to achieve a concentration of approximately 0.2-0.5 M.

    • Stir the suspension vigorously for 15-30 minutes at room temperature.

    • Add benzyl bromide dropwise via syringe.

    • Heat the reaction mixture to 60 °C and monitor its progress by TLC or LC-MS.

    • Upon completion (typically 4-12 hours), cool the reaction to room temperature.

    • Pour the reaction mixture into water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Protocol 2: Fukuyama-Mitsunobu N-Benzylation

This protocol is ideal for substrates that are sensitive to base or high temperatures.[2]

  • Materials:

    • Primary sulfonamide (1.0 eq)

    • Benzyl alcohol (1.2 eq)

    • Triphenylphosphine (PPh₃, 1.5 eq)

    • Diisopropyl azodicarboxylate (DIAD, 1.5 eq)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere, add the sulfonamide, benzyl alcohol, and PPh₃.

    • Add anhydrous THF to achieve a concentration of approximately 0.1-0.2 M and stir until all solids dissolve.

    • Cool the solution to 0 °C in an ice bath.

    • Add DIAD dropwise over 10-15 minutes. The solution may turn cloudy or develop a precipitate (triphenylphosphine oxide).[21]

    • Allow the reaction to warm to room temperature and stir until completion (typically 2-16 hours), monitoring by TLC or LC-MS.

    • Once complete, concentrate the reaction mixture under reduced pressure.

    • Purify the crude residue directly by silica gel column chromatography to separate the product from byproducts.

Table 1: Comparison of Common N-Benzylation Conditions
MethodElectrophileBase / ReagentsSolventTemp. (°C)Typical YieldKey AdvantageKey Disadvantage
Sₙ2 Benzyl BromideK₂CO₃ or Cs₂CO₃DMF, ACN25-8070-95%Cost-effective, simpleRequires heat, not for sensitive substrates
Sₙ2 Benzyl BromideNaHTHF, DMF0-2580-98%Fast, high yieldingRequires strict anhydrous conditions
Mitsunobu Benzyl AlcoholPPh₃, DIAD/DEADTHF, Dioxane0-2560-90%Very mild, high functional group toleranceStoichiometric byproducts, purification can be difficult
Reductive Amination Benzyl Alcohol[Ir] or [Mn] catalyst, BaseToluene, Xylenes100-15075-95%Atom economical, uses alcohols directlyRequires high temperatures, catalyst cost

References

  • Enantioselective S-Alkylation of Sulfenamides by Phase-Transfer Catalysis. PMC. [Link]

  • Enantioselective S-Alkylation of Sulfenamides by Phase-Transfer Catalysis. PubMed - NIH. [Link]

  • Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. [Link]

  • Enantioselective S‐Alkylation of Sulfenamides by Phase‐Transfer Catalysis. ResearchGate. [Link]

  • Simple and Versatile Catalytic System for N-Alkylation of Sulfonamides with Various Alcohols. Organic Chemistry Portal. [Link]

  • Methods for mono‐selective N‐alkylation of primary sulfonamides using... ResearchGate. [Link]

  • Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal. [Link]

  • Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. ACS Publications. [Link]

  • The N-alkylation of sulfonamides with alcohols in water catalyzed by a water-soluble metal–ligand bifunctional iridium complex... New Journal of Chemistry (RSC Publishing). [Link]

  • Phase-Transfer-Catalyzed Alkylation of Hydantoins. ACS Organic & Inorganic Au. [Link]

  • Further optimisation of the phase-transfer catalysed alkylation... ResearchGate. [Link]

  • Mitsunobu reaction. Wikipedia. [Link]

  • Alkylation of Amines under Mitsunobu Conditions. Synfacts. [Link]

  • Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides. PubMed. [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PMC. [Link]

  • Mitsunobu reaction. Organic Synthesis. [Link]

  • Asymmetric Stepwise Reductive Amination of Sulfonamides, Sulfamates, and a Phosphinamide by Nickel Catalysis. ResearchGate. [Link]

  • Why n-alkylation is more favorable than o-alkyation ? ResearchGate. [Link]

  • Mild Reductive Functionalization of Amides into N‐Sulfonylformamidines. PMC. [Link]

  • Zirconium-Catalyzed Reductive Sulfonamidation of Amides and Its Application to Site-Selective N-Alkylation of Pharmaceuticals. ACS Publications. [Link]

  • Sulfonamide purification process.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. [Link]

  • N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. PubMed. [Link]

  • Alkylation of Sulfonamides with Trichloroacetimidates under Thermal Conditions. PubMed. [Link]

  • The basicity of aliphatic sulfonamides. American Chemical Society. [Link]

  • Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions. PMC. [Link]

  • Theoretical study of gas-phase acidity, pK(a), lipophilicity, and solubility of some biologically active sulfonamides. ResearchGate. [Link]

  • Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. ChemRxiv. [Link]

  • The pK a values of the sulfonamides investigated. ResearchGate. [Link]

  • Highly stereoselective benzylation of N-sulfinylketimines. PubMed. [Link]

  • N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. ResearchGate. [Link]

  • What are the factors influencing O- versus N- alkylation of amides (straight chain or cyclic)? Quora. [Link]

  • N-Hydroxy sulfonamides as new sulfenylating agents for the functionalization of aromatic compounds. Semantic Scholar. [Link]

  • N-Acylation of sulfonamides using N-acylbenzotriazoles. ResearchGate. [Link]

  • Synthesis and identification of heteroaromatic N-benzyl sulfonamides as potential anticancer agents. PubMed. [Link]

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  • 26.04 Protecting Groups for Amines: Sulfonamides. YouTube. [Link]

  • Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF. RSC Publishing. [Link]

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  • Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Marshall Digital Scholar. [Link]

  • Synthesis and Reactivity of Benzylic Sulfonium Salts: Benzylation of Phenol and Thiophenol under Near-Neutral Conditions. ResearchGate. [Link]

  • Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. ACS Publications. [Link]

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Validation & Comparative

A Researcher's Guide to Bridging the Efficacy Gap: Correlating In Vitro and In Vivo Performance of N-benzylsulfamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, fellow researchers and drug development professionals. In the quest for novel therapeutics, the N-benzylsulfamide scaffold has emerged as a versatile and promising starting point for a range of applications, most notably in oncology. These synthetic compounds have demonstrated significant potential in controlled laboratory settings. However, the journey from a petri dish to a preclinical model is fraught with challenges, often revealing a stark disparity between in vitro potency and in vivo efficacy.

This guide provides an in-depth comparison of the methodologies used to evaluate this compound derivatives, exploring the causality behind experimental choices and the critical factors that dictate their success or failure in complex biological systems. Our goal is to equip you with the insights needed to design more predictive experimental workflows and bridge the translational gap.

The Biological Target Landscape: More Than Just a Lock and Key

The biological activity of this compound derivatives is primarily attributed to their potent inhibition of zinc metalloenzymes, particularly the carbonic anhydrases (CAs) .[1][2] These enzymes are crucial regulators of pH in various physiological and pathological processes.[1][2]

Expert Insight: The key to the anticancer potential of many this compound derivatives lies in their selectivity for tumor-associated CA isoforms, specifically CA IX and CA XII .[3][4][5] These isoforms are overexpressed in many hypoxic tumors and contribute to the acidic tumor microenvironment, which promotes tumor proliferation, invasion, and resistance to therapy. By inhibiting these enzymes, this compound derivatives can disrupt the pH balance of cancer cells, leading to apoptosis and reduced tumor growth.[1][3] While other mechanisms, such as tubulin polymerization inhibition, have been reported for structurally related compounds, CA inhibition remains the most extensively validated target for this class.[6]

The following diagram illustrates the established mechanism of action for CA-targeting this compound derivatives in a tumor context.

Mechanism_of_Action cluster_TME Tumor Microenvironment (TME) cluster_Drug TumorCell Hypoxic Tumor Cell CAIX Carbonic Anhydrase IX (CA IX) TumorCell->CAIX Expresses Extracellular Acidic Extracellular Space (pH < 7.0) Drug This compound Derivative Drug->CAIX INHIBITS CO2 Metabolic CO2 + H2O CO2->TumorCell Protons H+ Export CAIX->Protons Catalyzes Export IntracellularpH Intracellular Acidosis (Lower pH) Protons->Extracellular Protons->IntracellularpH Blockage leads to Apoptosis Decreased Proliferation & Cell Death IntracellularpH->Apoptosis

Caption: Mechanism of CA IX inhibition by this compound derivatives.

The Proving Ground: In Vitro Efficacy Assessment

In vitro assays are the foundational step in drug discovery, providing a rapid, cost-effective method to screen large numbers of compounds and elucidate their mechanism of action in a controlled environment.[7][8][9][10]

Core In Vitro Methodologies
  • Enzyme Inhibition Assays: These are direct functional assays to quantify the potency of a derivative against its purified target enzyme. For this compound derivatives, this involves measuring the inhibition of various human CA isoforms (e.g., I, II, IX, XII). The output, the Inhibition Constant (Kᵢ) , is a critical measure of potency. Lower Kᵢ values indicate higher potency.

  • Cell-Based Cytotoxicity/Antiproliferative Assays: These assays determine a compound's ability to kill cancer cells or inhibit their growth. A wide array of human cancer cell lines are used to assess the spectrum of activity.[11] The standard output is the Half-maximal Inhibitory Concentration (IC₅₀) , the concentration of the drug required to inhibit cell growth by 50%.

Representative In Vitro Data

The table below presents hypothetical, yet realistic, data for a series of this compound derivatives, illustrating how structure-activity relationships can be initially assessed.

Compound IDModificationCA II (Kᵢ, nM)CA IX (Kᵢ, nM)A549 Lung Cancer (IC₅₀, µM)MCF-7 Breast Cancer (IC₅₀, µM)
Ref-Cmpd Parent Scaffold150255.28.1
NBS-01 4-F on benzyl ring125152.84.5
NBS-02 3-Cl on benzyl ring250458.912.3
NBS-03 N-methyl on sulfonamide>10,000>10,000>50>50

Analysis of Data:

  • NBS-01 shows improved potency and selectivity for the target isoform CA IX over the off-target CA II, which translates to better cytotoxicity in cancer cell lines.

  • NBS-02 demonstrates that not all modifications are beneficial, as the 3-chloro substitution reduces efficacy.

  • NBS-03 is a critical negative control. N-substitution on the primary sulfonamide group abolishes its ability to coordinate with the zinc ion in the CA active site, completely eliminating activity.[12] This validates the mechanism of action.

Protocol Spotlight: MTT Cell Viability Assay

This protocol provides a self-validating system for assessing the cytotoxic effects of this compound derivatives on adherent cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding (Day 1):

    • Action: Trypsinize and count cancer cells (e.g., A549). Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete growth medium.

    • Causality: Seeding an optimal cell density is crucial. Too few cells will result in a weak signal; too many will lead to overgrowth and nutrient depletion, confounding the results. An overnight incubation allows cells to adhere and resume exponential growth.

  • Compound Treatment (Day 2):

    • Action: Prepare serial dilutions of the this compound derivatives in growth medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include "vehicle control" (e.g., 0.1% DMSO) and "no-cell" blank wells.

    • Causality: A wide concentration range (e.g., 0.01 µM to 100 µM) is essential to generate a full dose-response curve and accurately calculate the IC₅₀. The vehicle control normalizes for any effects of the solvent, while blanks correct for background absorbance.

  • Incubation (Day 2-4):

    • Action: Incubate the plate for 48-72 hours at 37°C in a humidified, 5% CO₂ incubator.

    • Causality: The incubation period must be long enough for the compound to exert its antiproliferative or cytotoxic effects. This duration typically covers several cell doubling times.

  • MTT Addition (Day 4):

    • Action: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours.

    • Causality: During this incubation, only viable cells with active metabolism can convert the MTT to formazan. The incubation time is optimized to allow for sufficient formazan crystal formation without causing toxicity from the MTT reagent itself.

  • Solubilization (Day 4):

    • Action: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well. Gently pipette to dissolve the formazan crystals.

    • Causality: The formazan crystals are insoluble in aqueous solution and must be dissolved to allow for spectrophotometric measurement.

  • Data Acquisition:

    • Action: Read the absorbance of the plate on a microplate reader at 570 nm.

    • Causality: The absorbance value is directly proportional to the amount of formazan, and thus, the number of viable cells. The IC₅₀ is then calculated by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

The Reality Check: In Vivo Efficacy Assessment

While in vitro data is indispensable, it cannot predict a compound's behavior in a complex, multicellular organism. In vivo efficacy is the gold standard for preclinical validation, providing the first comprehensive test of a drug candidate's potential.[13]

The Bridge from Dish to Organism: Why In Vitro Success Doesn't Guarantee In Vivo Efficacy

A potent compound in vitro may fail in vivo for a multitude of reasons related to its Pharmacokinetic (PK) and Pharmacodynamic (PD) properties:

  • Absorption, Distribution, Metabolism, Excretion (ADME): The compound may have poor oral bioavailability, fail to distribute to the tumor site, be rapidly metabolized by the liver into inactive forms, or be quickly cleared from the body.[14]

  • Toxicity: The dose required to achieve an effective concentration at the tumor might be systemically toxic to the animal.

  • The Tumor Microenvironment (TME): Solid tumors have complex architectures with hypoxic regions, acidic pockets, and high interstitial fluid pressure, all of which can limit drug penetration and efficacy in ways not modeled in a 2D cell culture.

Gold Standard Model: The Subcutaneous Xenograft

For anticancer agents, the most common initial in vivo model is the subcutaneous xenograft, where human cancer cells are implanted under the skin of an immunodeficient mouse.[15][16]

Representative In Vivo Data

Following the promising in vitro results of NBS-01 , an in vivo study was initiated.

Compound IDDose & ScheduleTumor Growth Inhibition (TGI, %)Body Weight Change (%)Outcome
Vehicle N/A0%+2%Tumors grew unchecked
NBS-01 50 mg/kg, daily65%-3%Efficacious, well-tolerated
NBS-01-P 50 mg/kg, daily15%-4%Poor efficacy

Analysis of Data:

  • NBS-01 shows significant and well-tolerated tumor growth inhibition, validating its in vitro promise.

  • NBS-01-P is a hypothetical prodrug version of NBS-01 designed to improve solubility. Despite having the same active compound, its poor performance suggests it is not being effectively converted to the active form in vivo, a classic PK failure. This highlights that formulation and metabolic stability are as critical as raw potency.

Protocol Spotlight: Murine Subcutaneous Xenograft Efficacy Study

This protocol describes a self-validating workflow for assessing the in vivo efficacy of an this compound derivative.

Principle: To evaluate if a compound can inhibit the growth of a human tumor in a living host, accounting for all systemic biological complexities.

Step-by-Step Methodology:

  • Cell Implantation:

    • Action: Subcutaneously inject 5 million A549 cells (resuspended in a basement membrane matrix like Matrigel) into the flank of immunodeficient mice (e.g., NOD-SCID or Nude).

    • Causality: Using immunodeficient mice is essential to prevent rejection of the human tumor cells. Matrigel provides a scaffold that supports initial tumor cell survival and growth.

  • Tumor Growth and Randomization:

    • Action: Monitor tumor growth using digital calipers (Tumor Volume = 0.5 x Length x Width²). When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle, NBS-01).

    • Causality: Randomization is critical to ensure that each group starts with a similar distribution of tumor sizes, preventing bias in the results. Starting treatment at a defined tumor size ensures consistency across studies.

  • Compound Administration:

    • Action: Prepare the compound in a suitable vehicle (e.g., 0.5% methylcellulose). Administer the drug to the treatment group daily via the determined route (e.g., oral gavage). The vehicle group receives the vehicle only.

    • Causality: The choice of vehicle and route of administration is determined by the compound's physicochemical properties and is a critical variable. Consistent, accurate dosing is paramount.

  • Monitoring and Endpoints:

    • Action: Measure tumor volume and mouse body weight 2-3 times per week for the duration of the study (typically 21-28 days).

    • Causality: Tumor volume is the primary efficacy endpoint. Body weight is a key indicator of systemic toxicity; significant weight loss (>15-20%) is a humane endpoint and indicates the compound is not well-tolerated at that dose.

  • Data Analysis:

    • Action: At the end of the study, calculate the percent Tumor Growth Inhibition (%TGI) for the treated group compared to the vehicle group.

    • Causality: %TGI is the standard metric for quantifying in vivo efficacy. Statistical analysis (e.g., t-test or ANOVA) is used to determine if the observed difference in tumor growth is statistically significant.

The Integrated Drug Discovery Workflow

A successful drug discovery campaign requires a logical, iterative progression from in vitro screening to in vivo validation. The workflow below visualizes this critical path.

Experimental_Workflow Start Compound Synthesis (this compound Library) Invitro_Enzyme In Vitro Screening: Enzyme Inhibition Assays (CA II, CA IX, etc.) Start->Invitro_Enzyme Invitro_Cell In Vitro Screening: Cancer Cell Line Panel (IC50 Determination) Start->Invitro_Cell SAR Structure-Activity Relationship (SAR) Analysis Invitro_Enzyme->SAR Invitro_Cell->SAR SAR->Start Iterative Optimization Lead_Selection Lead Candidate Selection SAR->Lead_Selection Identify Potent & Selective Hits ADME In Vitro ADME/PK (Metabolic Stability, Permeability) Lead_Selection->ADME Invivo In Vivo Efficacy Study (Xenograft Model) Lead_Selection->Invivo ADME->Invivo Select compounds with favorable drug-like properties PKPD PK/PD & Toxicity Analysis Invivo->PKPD Decision Go / No-Go Decision for Preclinical Development PKPD->Decision

Caption: Integrated workflow for this compound derivative evaluation.

Conclusion

The evaluation of this compound derivatives serves as a powerful case study in the realities of drug discovery. While potent in vitro activity against targets like carbonic anhydrase IX is a critical first step, it is only a single piece of a complex puzzle. True therapeutic potential can only be validated through rigorous in vivo testing, which integrates the compound's intrinsic potency with its systemic behavior.

By understanding the causality behind each experimental step, from cell seeding densities in an MTT assay to randomization in a xenograft study, researchers can generate more reliable and translatable data. The ultimate goal is to identify not just the most potent compound in a dish, but the derivative with the optimal balance of potency, selectivity, and drug-like properties required to be effective and safe in a living system.

References

  • EvitaChem. (n.d.). This compound (EVT-2886074).
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  • MDPI. (2023). In Vitro and In Silico Evaluations of the Antileishmanial Activities of New Benzimidazole-Triazole Derivatives. Retrieved from [Link]

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  • Sánchez-Ochoa, A., et al. (n.d.). In vitro activity of new N-benzyl-1H-benzimidazol-2-amine derivatives against cutaneous, mucocutaneous and visceral Leishmania species. PubMed.
  • Khan, I., et al. (n.d.). Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. PMC - NIH. Retrieved from [Link]

  • Saleem, M., et al. (n.d.). In vitro assays and techniques utilized in anticancer drug discovery. PubMed. Retrieved from [Link]

  • Author. (n.d.). Structure-activity studies on antihyperlipidemic N-benzoylsulfamates, N-benzylsulfamates, and benzylsulfonamides. PubMed. Retrieved from [Link]

  • Pathmanathan, P., et al. (n.d.). Predicting In Vivo Efficacy from In Vitro Data: Quantitative Systems Pharmacology Modeling for an Epigenetic Modifier Drug in Cancer. PubMed Central. Retrieved from [Link]

  • Angeli, A., et al. (n.d.). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. PMC - NIH. Retrieved from [Link]

  • Pansare, D. N., & Shelke, R. N. (n.d.). Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. PDF.
  • ResearchGate. (n.d.). Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. Retrieved from [Link]

  • Nocentini, A., & Supuran, C. T. (2022). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 27(22), 7891. Retrieved from [Link]

  • Ajani, O. O., et al. (2025). Synthesis, in silico and in vitro antimicrobial efficacy of some amidoxime-based benzimidazole and benzimidamide derivatives. RSC Medicinal Chemistry. Retrieved from [Link]

  • Abdel-Gawad, H., et al. (2022). Synthesis and anticancer activity of new benzenesulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific Reports, 12(1), 16790. Retrieved from [Link]

  • Author. (n.d.). New Anticancer Agents: In Vitro and In Vivo Evaluation.
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  • Ajani, O. O., et al. (2025). Synthesis, in silico and in vitro Antimicrobial Efficacy of some Amidoxime-Based Benzimidazole and Benzimidamide derivatives. ResearchGate. Retrieved from [Link]

  • Debnath, M., & Dimmock, J. R. (n.d.). Quantitative structure-activity relationship study of benzylsulfanyl imidazoles as cytokine release inhibitors. PubMed. Retrieved from [Link]

  • Li, Y., et al. (n.d.). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. PubMed. Retrieved from [Link]

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Technical Support Center: Purification of Crude N-benzylsulfamide

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the purification of N-benzylsulfamide. This guide is designed for researchers, chemists, and drug development professionals who are navigating the challenges of obtaining high-purity this compound from a crude reaction mixture. In our experience, the success of subsequent applications hinges on the purity of this key intermediate. This document provides troubleshooting guidance and detailed protocols based on established chemical principles and field-proven insights.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound. We diagnose the likely causes and provide actionable, step-by-step solutions.

Question 1: "My final product has a low and broad melting point. What's the likely cause and how do I fix it?"

A1: Diagnosis & Solution

A low, broad melting point is a classic indicator of impurities. These impurities disrupt the crystalline lattice of the pure compound, leading to a depression and broadening of the melting range. The most common culprits are unreacted starting materials or reaction byproducts.

Likely Impurities:

  • Unreacted Benzylamine: A basic, liquid starting material.

  • Unreacted Sulfamoyl Chloride/Sulfamic Acid: Highly polar and acidic. Sulfamoyl chloride is unstable and readily hydrolyzes.[1]

  • N,N'-dibenzylsulfamide: A non-polar byproduct resulting from the reaction of two equivalents of benzylamine with the sulfamoylating agent. Careful control of stoichiometry is crucial to minimize its formation.[2]

  • Solvent Residue: Trapped solvent from the reaction or initial workup.

Recommended Purification Strategy: Acid-Base Extraction followed by Recrystallization

This two-pronged approach is highly effective. The acid-base extraction removes acidic and basic impurities, while recrystallization removes neutral byproducts and enhances crystalline purity.

dot

Caption: Workflow for Acid-Base Extraction of this compound.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.

  • Acid Wash: Transfer the solution to a separatory funnel and wash with 1M HCl. This protonates any residual basic benzylamine, pulling it into the aqueous layer as its hydrochloride salt.[3] Separate and discard the aqueous layer.

  • Base Wash: Wash the organic layer with 1M NaOH. The sulfonamide proton of this compound is acidic (pKa ≈ 10) and will be deprotonated by a strong base, forming the water-soluble sodium salt.[4]

  • Separation: Carefully separate the layers. The organic layer now contains neutral impurities (like N,N'-dibenzylsulfamide), while the aqueous layer contains your desired product as its salt.

  • Re-acidification and Isolation: Cool the basic aqueous layer in an ice bath and slowly acidify with concentrated HCl until the pH is ~2, causing the purified this compound to precipitate.

  • Final Extraction: Extract the precipitated product back into a fresh portion of ethyl acetate.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the purified solid, which can then be recrystallized.[5]

Question 2: "My NMR spectrum is clean, but my yield is low after recrystallization. How can I optimize the process?"

A2: Diagnosis & Solution

Low recovery after recrystallization typically points to one of two issues: using too much solvent or choosing a solvent in which your product is too soluble at room temperature. The goal of recrystallization is to find a solvent system where the compound is highly soluble when hot but sparingly soluble when cold.[6]

Recommended Strategy: Systematic Solvent Screening

  • "Like Dissolves Like": this compound is a moderately polar molecule due to the sulfonamide group and the aromatic rings.[7] Solvents of intermediate polarity are excellent starting points.

  • Test in Small Vials: Place a few milligrams of your crude product in several test tubes. Add a few drops of a single solvent to each. A good solvent will not dissolve the compound at room temperature but will dissolve it upon heating.

  • Binary Solvent Systems: If a single solvent is not ideal, a binary system is often effective. Dissolve the crude product in a small amount of a "good" solvent (in which it is highly soluble, e.g., ethanol or acetone). Then, slowly add a "poor" or "anti-solvent" (in which it is insoluble, e.g., water or hexanes) at an elevated temperature until the solution becomes faintly cloudy (the saturation point).[8] Add a drop or two of the good solvent to redissolve the solid and then allow it to cool slowly.

Solvent SystemPolarityBoiling Point (°C)Comments & Rationale
Ethanol/Water PolarVariesAn excellent starting point. Dissolve in hot ethanol and add hot water dropwise until turbidity persists. Slow cooling should yield pure crystals.[6]
Ethyl Acetate/Hexanes Mid-PolarVariesGood for removing more non-polar impurities. Dissolve in a minimum of hot ethyl acetate and add hexanes.
Isopropanol Polar82.6A single solvent that often works well for moderately polar compounds.
Toluene Non-Polar111Can be effective if impurities are highly polar. This compound has limited solubility in hot toluene.

dot

Caption: Standard Recrystallization Workflow.

Experimental Protocol: Optimized Recrystallization

  • Dissolution: In an Erlenmeyer flask, add the chosen hot solvent (or solvent system) to the crude this compound dropwise while heating and swirling until the solid just dissolves. Using the minimum amount of solvent is critical for maximizing yield.

  • Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals, as it allows the crystal lattice to form correctly, excluding impurities.[6][9]

  • Ice Bath: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.[10]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small portion of ice-cold recrystallization solvent to remove any residual soluble impurities adhering to the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Question 3: "My product is an oil or a waxy solid that won't crystallize, even after acid-base extraction. What should I do?"

A3: Diagnosis & Solution

Failure to crystallize, or "oiling out," occurs when the melting point of the solid is lower than the boiling point of the solvent, or when persistent impurities (often greasy or structurally similar to the product) inhibit crystal lattice formation. In this case, column chromatography is the most robust purification method.

Recommended Strategy: Silica Gel Column Chromatography

This technique separates compounds based on their differential polarity and their affinity for a stationary phase (silica gel) versus a mobile phase (solvent).[11]

Experimental Protocol: Column Chromatography

  • Stationary Phase: Prepare a column with silica gel as the stationary phase. The amount of silica should be 50-100 times the weight of the crude product.

  • Solvent System (Mobile Phase) Selection: Use thin-layer chromatography (TLC) to determine an optimal solvent system. The ideal system will give your desired product a retention factor (Rf) of approximately 0.3. A good starting point for this compound is a mixture of hexanes and ethyl acetate.

  • Loading the Column: Dissolve your crude product in a minimal amount of the chromatography solvent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column ("dry loading"). This technique generally results in better separation.

  • Elution: Run the column by passing the mobile phase through the silica gel, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Frequently Asked Questions (FAQs)

Q: What is the expected appearance and melting point of pure this compound? A: Pure this compound is typically a white to off-white solid or crystalline powder.[12] While a specific melting point is not consistently reported across all commercial suppliers, similar aromatic sulfonamides often have melting points above 100°C.[13] A sharp melting point (e.g., within a 1-2°C range) is a strong indicator of high purity.

Q: Can I use a base other than sodium hydroxide for the extraction? A: Yes, but with caution. The pKa of the N-H proton in a sulfonamide is around 10. Therefore, a weaker base like sodium bicarbonate (the conjugate acid of which, carbonic acid, has a pKa of ~6.4) is generally not strong enough to deprotonate the sulfonamide efficiently.[14] Using a stronger base like sodium or potassium hydroxide is necessary to ensure complete conversion to the water-soluble salt for effective extraction.

Q: How should I store purified this compound? A: It should be stored in a cool, dry, dark place. For short-term storage (days to weeks), 0-4°C is suitable. For long-term storage (months to years), it is best kept at -20°C.[12]

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of Benzamide, N,N,4-trimethyl- by Recrystallization.
  • Google Patents. (1984). US4440953A - Purification of N-substituted aminobenzaldehydes.
  • Agilent. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS.
  • EvitaChem. (n.d.). Buy this compound (EVT-2886074) | 14101-58-7.
  • Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides.
  • Benchchem. (n.d.). Benzylsulfamide | Research Use Only.
  • Wikipedia. (n.d.). Acid–base extraction.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • Benchchem. (n.d.). Strategies to reduce impurities in benzamide synthesis.
  • YouTube. (2020). Recrystillization of NBS.
  • YouTube. (2022). Recrystallisation of benzoic acid.
  • Benchchem. (n.d.). Byproduct identification and removal in sulfonamide synthesis.
  • Enamine. (n.d.). N-(benzenesulfonyl)-N-fluorobenzenesulfonamide.
  • MedKoo Biosciences. (n.d.). Benzylsulfamide | CAS# 104-22-3.
  • Organic Chemistry Portal. (2021). Sulfamate synthesis by sulfamoylation.
  • ResearchGate. (2025). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography.
  • YouTube. (2020). Acid-Base Extraction of Benzil and Benzoic Acid.
  • ResearchGate. (2025). Efficient General Method for Sulfamoylation of a Hydroxyl Group.
  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
  • YouTube. (2010). Acid Base Extraction Demonstrated by Mark Niemczyk, PhD.
  • Web.mit.edu. (n.d.). Acid-Base Extraction.

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A Comparative Guide to the Synthesis of N-Benzylsulfamide: A Traditional Pathway Versus a Novel Green Chemistry Approach

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and medicinal chemistry, the sulfonamide functional group is a cornerstone, integral to the structure of numerous therapeutic agents. Among these, N-benzylsulfamide and its derivatives serve as crucial building blocks and pharmacophores. The synthesis of such compounds, therefore, is a subject of continuous refinement, driven by the dual needs for efficiency and sustainability. This guide presents an in-depth comparison between the classical synthesis of this compound and a novel, environmentally benign methodology, providing researchers, scientists, and drug development professionals with the data-driven insights needed to make informed decisions in their synthetic endeavors.

The Enduring Relevance of this compound

This compound is not merely a simple molecule; it is a key intermediate in the synthesis of more complex drug candidates. Its structural motif is found in compounds investigated for a range of biological activities, making the efficiency and scalability of its synthesis a critical factor in the early stages of drug discovery and development. The traditional synthetic route, while reliable, presents challenges that modern chemistry seeks to overcome.

Traditional Synthesis: The Sulfonyl Chloride Route

The established and most widely practiced method for synthesizing this compound involves the reaction of benzenesulfonyl chloride with benzylamine.[1][2] This nucleophilic substitution reaction is a stalwart of organic chemistry, valued for its generally high yields.

Causality Behind the Traditional Approach: This method relies on the high electrophilicity of the sulfur atom in the sulfonyl chloride, which is readily attacked by the nucleophilic nitrogen of the amine. A base, typically a tertiary amine like triethylamine or pyridine, is required to quench the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product.

Limitations of the Traditional Route

Despite its widespread use, this pathway has notable drawbacks. Benzenesulfonyl chloride is a corrosive and moisture-sensitive reagent. The reaction often necessitates the use of chlorinated organic solvents, which are environmentally detrimental.[3] Furthermore, the formation of byproducts, such as the disulfonated amine, can occur, complicating purification.

A Novel Green Synthesis: Oxidative Chlorination in Sustainable Solvents

Recent advancements in green chemistry have led to the development of a one-pot synthesis of sulfonamides that circumvents many of the limitations of the traditional method.[3][4] This innovative approach utilizes the in-situ formation of the sulfonyl chloride from a thiol, followed by immediate reaction with the amine in an environmentally friendly solvent, such as water or ethanol.

The Rationale for a Greener Path: This novel method is predicated on the principles of green chemistry, aiming to reduce waste, avoid hazardous reagents, and improve atom economy.[3][4] The use of sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) as an oxidant offers a safer and more manageable alternative to storing and handling sulfonyl chlorides.[4] Conducting the reaction in water or ethanol significantly reduces the environmental footprint of the synthesis.

Comparative Analysis: Performance and Sustainability

The following table provides a direct comparison of the two synthetic routes based on key performance indicators.

ParameterTraditional Synthesis (Benzenesulfonyl Chloride Route)Novel Green Synthesis (Oxidative Chlorination Route)
Starting Materials Benzenesulfonyl chloride, Benzylamine, Base (e.g., Pyridine)Thiophenol, Benzylamine, NaDCC·2H₂O
Solvent Dichloromethane, Chloroform (often)Water, Ethanol
Reaction Time Several hours to overnight~1 hour
Reaction Temperature Room temperatureRoom temperature
Yield Generally high (can be >90%)Excellent (reported up to 98% for N-benzylbenzenesulfonamide)[4]
Work-up/Purification Aqueous work-up, extraction with organic solvents, column chromatographySimple filtration, minimal use of organic solvents for extraction
Safety & Handling Use of corrosive and moisture-sensitive sulfonyl chlorideUse of stable and readily available thiol and oxidant
Environmental Impact Use of hazardous chlorinated solvents, generation of HCl byproductUse of sustainable solvents, cleaner reaction profile

Experimental Protocols

Protocol 1: Traditional Synthesis of this compound

Materials:

  • Benzenesulfonyl chloride (1.0 mmol, 176.6 mg)

  • Benzylamine (1.1 mmol, 117.8 mg)

  • Pyridine (1.5 mmol, 118.6 mg)

  • Dichloromethane (10 mL)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve benzylamine and pyridine in dichloromethane (5 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve benzenesulfonyl chloride in dichloromethane (5 mL) and add it dropwise to the cooled amine solution over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (10 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Protocol 2: Novel Green Synthesis of this compound[4]

Materials:

  • Thiophenol (1.0 mmol, 110.2 mg)

  • Sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) (0.5 mmol, 128.0 mg)

  • Benzylamine (1.2 mmol, 128.6 mg)

  • Water (or Ethanol) (5 mL)

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, suspend thiophenol in water (5 mL).

  • Add NaDCC·2H₂O in one portion and stir the mixture vigorously at room temperature for 30 minutes. The formation of the sulfonyl chloride intermediate occurs in situ.

  • Add benzylamine to the reaction mixture and continue stirring at room temperature for another 30 minutes.

  • Monitor the reaction by thin-layer chromatography.

  • Upon completion, the solid product is collected by vacuum filtration.

  • Wash the solid with water and a small amount of cold ethanol.

  • If necessary, further purification can be achieved by recrystallization from ethanol. For the synthesis of N-benzylbenzenesulfonamide, a yield of up to 98% has been reported using this method.[4]

Visualizing the Synthetic Pathways

G cluster_0 Traditional Synthesis cluster_1 Novel Green Synthesis A Benzenesulfonyl Chloride D This compound A->D B Benzylamine B->D C Pyridine (Base) Dichloromethane (Solvent) C->D E Thiophenol G In situ Benzenesulfonyl Chloride E->G F NaDCC·2H₂O (Oxidant) Water (Solvent) F->G I This compound G->I H Benzylamine H->I

Caption: Comparative workflow of traditional vs. novel green synthesis of this compound.

Conclusion and Future Outlook

The validation of this novel, green synthesis route for this compound demonstrates a significant advancement over the traditional method. The key advantages of the new approach are its operational simplicity, the use of safer and more environmentally benign reagents and solvents, and a reduced reaction time, all while maintaining excellent product yields.[4] For researchers and professionals in drug development, the adoption of such green chemistry principles is not only an ethical imperative but also a practical one, as it can lead to more cost-effective and sustainable manufacturing processes. The data presented in this guide strongly supports the consideration of this novel oxidative chlorination method as a superior alternative for the synthesis of this compound and related sulfonamide compounds.

References

  • Gutiérrez Hernández, A., Sierra-Molero, F. J., Baeza Carratalá, A., Méndez, F., Contreras-Celedón, C. A., & Alonso, D. A. (2023). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Sustainability. [Link]

  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2006). Oxetanes in drug discovery: a new building block. Angewandte Chemie International Edition, 45(46), 7736-7739. [Link]

  • Contreras-Reyes, C. A., Gutiérrez Hernández, A., & Alonso, D. A. (2023). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. ResearchGate. [Link]

  • Islam, M. A., Lopa, S. S., & Tasnim, F. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure, 1243, 130818. [Link]

  • G, A., & S, A. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. [Link]

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A Comparative Efficacy Analysis: N-Benzyl Benzamide Derivatives versus Rivastigmine in the Context of Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Cholinergic Deficit and the Quest for Superior Inhibitors

Alzheimer's disease (AD), the most prevalent form of dementia, is characterized by a progressive decline in cognitive function. A key pathological hallmark of AD is the degeneration of cholinergic neurons, leading to a significant reduction in the neurotransmitter acetylcholine (ACh). This "cholinergic deficit" is a primary target for symptomatic treatment, with cholinesterase inhibitors (ChEIs) being the frontline therapeutic strategy. These agents work by inhibiting the enzymes responsible for ACh breakdown, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), thereby increasing the synaptic availability of ACh.

Rivastigmine, a well-established ChEI, is a pseudo-irreversible inhibitor of both AChE and BuChE.[1] While it offers modest symptomatic relief, the quest for more effective and better-tolerated therapies continues. Recently, a novel class of compounds, N-benzyl benzamide derivatives, has emerged as potent and often selective inhibitors of cholinesterases, showing promise in preclinical studies.[2][3] This guide provides a comprehensive comparison of the efficacy of N-benzyl benzamide derivatives with rivastigmine, supported by available experimental data, to inform researchers, scientists, and drug development professionals.

Mechanism of Action: A Tale of Two Cholinesterases

The therapeutic rationale for both rivastigmine and N-benzyl benzamide derivatives lies in their ability to inhibit cholinesterases. However, their selectivity profiles and modes of interaction with the enzymes can differ significantly, influencing their potential therapeutic efficacy and side-effect profiles.

Rivastigmine: The Dual Inhibitor

Rivastigmine is a carbamate inhibitor that interacts with the active sites of both AChE and BuChE.[4] Its mechanism involves the carbamoylation of a serine residue in the enzyme's active site, leading to a temporary inactivation of the enzyme. This "pseudo-irreversible" inhibition is more prolonged than that of reversible inhibitors, providing a sustained therapeutic effect.[1] The dual inhibition of both AChE and BuChE is considered advantageous, as BuChE levels increase in the brains of AD patients and can take over the function of AChE in hydrolyzing ACh.[4]

N-Benzyl Benzamide Derivatives: Potent and Selective Modulators

The N-benzyl benzamide scaffold has proven to be a versatile platform for developing potent cholinesterase inhibitors. Several studies have reported derivatives with varying selectivity for AChE and BuChE.[3][5] A notable characteristic of many of these derivatives is their high potency, with some exhibiting inhibitory concentrations (IC50) in the nanomolar and even picomolar range for BuChE.[2][3] This high selectivity for BuChE is a topic of significant interest, as it may offer a more targeted therapeutic approach with a potentially different side-effect profile compared to dual inhibitors like rivastigmine.

Comparative Efficacy: In Vitro and In Vivo Evidence

A direct comparison of the efficacy of N-benzyl benzamide derivatives and rivastigmine requires an examination of both in vitro enzyme inhibition data and in vivo studies in animal models of cognitive impairment.

In Vitro Cholinesterase Inhibition

The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50). The lower the IC50 value, the more potent the inhibitor.

CompoundTarget EnzymeIC50 (nM)Reference
Rivastigmine AChE4.3 - 4760[1]
BuChE16 - 238[1]
N-Benzyl Benzamide Derivative (S11-1014) BuChESub-nanomolar[2]
N-Benzyl Benzamide Derivative (S11-1033) BuChESub-nanomolar[2]
N,N′-(1,4-phenylene)bis(3-methoxybenzamide) AChE56[5]

As the table illustrates, while rivastigmine is a potent inhibitor of both AChE and BuChE, certain N-benzyl benzamide derivatives, such as S11-1014 and S11-1033, demonstrate exceptionally potent and selective inhibition of BuChE.[2] Another derivative, N,N′-(1,4-phenylene)bis(3-methoxybenzamide), has shown potent AChE inhibition comparable to the well-known AChE inhibitor, donepezil.[5]

In Vivo Efficacy in Animal Models

The ultimate test of a potential therapeutic agent's efficacy lies in its performance in living organisms. Animal models of Alzheimer's disease, which often involve inducing cognitive deficits, are crucial for preclinical evaluation.

A key study directly compared the therapeutic effects of two N-benzyl benzamide derivatives, S11-1014 and S11-1033, with rivastigmine in a mouse model of cognitive impairment induced by amyloid-beta (Aβ) peptides. The results were striking:

  • At a dose of 0.5 mg/kg, both S11-1014 and S11-1033 exhibited a marked therapeutic effect, which was almost equal to the therapeutic effect of 1 mg/kg of rivastigmine. [2][3]

This finding suggests that these specific N-benzyl benzamide derivatives may be more potent in vivo than rivastigmine, achieving a similar therapeutic outcome at a lower dose.

Experimental Protocols: Ensuring Scientific Rigor

The reliability of the comparative data presented hinges on the robustness of the experimental methodologies employed. Here, we outline the standard protocols used in these studies.

Cholinesterase Inhibition Assay: The Ellman's Method

The most widely used method for measuring cholinesterase activity and inhibition is the spectrophotometric method developed by Ellman and colleagues.

Principle: This assay relies on the hydrolysis of the substrate acetylthiocholine (ATC) by AChE (or butyrylthiocholine for BuChE). The product of this reaction, thiocholine, reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm. The rate of color development is proportional to the enzyme activity.

Step-by-Step Protocol:

  • Preparation of Reagents: Prepare phosphate buffer (pH 8.0), DTNB solution, ATC solution, and solutions of the test inhibitors at various concentrations.

  • Assay Setup (96-well plate):

    • To each well, add phosphate buffer.

    • Add the test inhibitor solution (or buffer for control).

    • Add the AChE or BuChE enzyme solution.

    • Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiation of Reaction: Add the ATC substrate to all wells to start the enzymatic reaction.

  • Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader.

  • Calculation of Inhibition: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the control (no inhibitor). IC50 values are then determined by plotting the percentage of inhibition against the inhibitor concentration.

Ellmans_Method cluster_reaction Enzymatic Reaction cluster_detection Colorimetric Detection ATC Acetylthiocholine (Substrate) AChE AChE / BuChE ATC->AChE Hydrolysis Thiocholine Thiocholine AChE->Thiocholine Acetate Acetate AChE->Acetate DTNB DTNB (Ellman's Reagent) TNB 5-Thio-2-Nitrobenzoate (Yellow) DTNB->TNB Measurement Measurement TNB->Measurement Absorbance at 412 nm Thiocholine_det Thiocholine Thiocholine_det->DTNB Reaction

Caption: Workflow of the Ellman's method for measuring cholinesterase inhibition.

Animal Models of Cognitive Impairment

To assess the in vivo efficacy of potential AD therapeutics, researchers utilize various animal models that mimic aspects of the disease's pathology and cognitive symptoms.

  • Amyloid-beta (Aβ) Infusion Models: In these models, Aβ peptides, a key component of the amyloid plaques found in AD brains, are directly infused into the brains of rodents. This induces cognitive deficits that can be measured using behavioral tests. The study comparing S11-1014/S11-1033 with rivastigmine utilized an Aβ-induced cognitive impairment model.[2]

  • Transgenic Mouse Models: These models are genetically engineered to overexpress human genes associated with familial AD, such as those for amyloid precursor protein (APP) and presenilin (PSEN). These mice develop age-dependent amyloid plaques and cognitive deficits, providing a more progressive model of the disease.[6][7]

Behavioral Tests for Cognitive Assessment:

  • Morris Water Maze: This test assesses spatial learning and memory. Animals are trained to find a hidden platform in a pool of water, and their ability to remember the platform's location is measured.

  • Y-Maze and Radial Arm Maze: These mazes are used to evaluate spatial working memory.

  • Novel Object Recognition Test: This test assesses recognition memory.

Trustworthiness: Pharmacokinetics and Safety Profiles

Beyond efficacy, the clinical viability of any drug candidate is critically dependent on its pharmacokinetic (ADME: Absorption, Distribution, Metabolism, and Excretion) and safety (toxicology) profiles.

Rivastigmine:

  • Pharmacokinetics: Rivastigmine is well-absorbed orally and is also available as a transdermal patch, which provides a smoother pharmacokinetic profile and is associated with fewer side effects.[8] It has a relatively short plasma half-life.

  • Safety and Tolerability: The most common adverse effects of rivastigmine are gastrointestinal in nature, including nausea, vomiting, and diarrhea.[9] These side effects are often dose-dependent and can be mitigated by slow dose titration and the use of the transdermal patch.

N-Benzyl Benzamide Derivatives:

  • Pharmacokinetics: The pharmacokinetic profiles of N-benzyl benzamide derivatives are still under extensive investigation and will vary depending on the specific chemical structure. Some studies have initiated these investigations, with one report characterizing the metabolic stability of S11-1014.[1][6] In silico ADME predictions for some derivatives suggest good gastrointestinal absorption and blood-brain barrier permeability.[10] A study on benzylpiperidin-4-yl-linked benzylamino benzamides indicated that derivative 8c1 can cross the blood-brain barrier in a parallel artificial membrane permeability assay.[7]

  • Safety and Tolerability: Preliminary safety data for some N-benzyl benzamide derivatives is promising. For instance, an in vivo acute toxicity test demonstrated the safety of S11-1014 and S11-1033.[1][6] Cytotoxicity studies on other N-benzyl benzamide derivatives have shown them to be inactive against normal cells, suggesting a favorable safety profile at the cellular level.[11] However, comprehensive long-term toxicology studies are still required to fully establish the safety of this class of compounds.

Drug_Development_Pipeline cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development In_Vitro In Vitro Efficacy (IC50) In_Vivo_Efficacy In Vivo Efficacy (Animal Models) In_Vitro->In_Vivo_Efficacy ADME Pharmacokinetics (ADME) In_Vivo_Efficacy->ADME Tox Toxicology ADME->Tox Phase_I Phase I (Safety) Tox->Phase_I Phase_II Phase II (Efficacy & Dosing) Phase_I->Phase_II Phase_III Phase III (Large-Scale Efficacy) Phase_II->Phase_III

Caption: A simplified representation of the drug development pathway, highlighting the importance of both efficacy and safety evaluations.

Conclusion and Future Directions

The available evidence suggests that N-benzyl benzamide derivatives represent a promising new class of cholinesterase inhibitors with the potential to offer advantages over existing therapies like rivastigmine. Their high potency and, in many cases, selectivity for BuChE, could translate into improved therapeutic efficacy and a more favorable side-effect profile. The direct in vivo comparison showing superior potency of specific derivatives over rivastigmine is particularly encouraging.[2][3]

However, it is crucial to acknowledge that research into N-benzyl benzamide derivatives is still in its early stages. While initial efficacy and safety data are promising, extensive further investigation is required. Future research should focus on:

  • Comprehensive ADME/Tox studies: In-depth in vivo pharmacokinetic and long-term toxicology studies are essential to fully characterize the safety and drug-like properties of these compounds.

  • Head-to-head clinical trials: Ultimately, randomized controlled clinical trials directly comparing the most promising N-benzyl benzamide derivatives with rivastigmine will be necessary to definitively establish their relative efficacy and safety in humans.

  • Exploration of multi-target potential: Some benzamide derivatives have shown potential to interact with other targets relevant to Alzheimer's disease, such as β-secretase (BACE1).[5] Further exploration of this multi-target approach could lead to the development of disease-modifying therapies.

References

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  • Design, Synthesis, in silico Study and Preliminary Cytotoxic Evaluation of New N-(Benzimidazol-2-yl-methyl) Benzamide Derivatives as Possible Tyrosine Kinase Inhibitors. Pharmakeftiki. (URL: [Link])

  • Blood-brain barrier permeable benzylpiperidin-4-yl-linked benzylamino benzamides as dual cholinesterase inhibitors. PubMed. (URL: [Link])

  • Rivastigmine, a New-Generation Cholinesterase Inhibitor for the Treatment of Alzheimer's Disease. ResearchGate. (URL: [Link])

  • Rivastigmine for people with Alzheimer's disease. Cochrane. (URL: [Link])

  • ADME properties of N-benzylbenzamide and its derivatives a ADME... ResearchGate. (URL: [Link])

  • N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease. PubMed. (URL: [Link])

  • N-Benzylbenzamides: A Novel Merged Scaffold for Orally Available Dual Soluble Epoxide Hydrolase/Peroxisome Proliferator-Activated Receptor γ Modulators. PubMed. (URL: [Link])

  • N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease. Journal of Medicinal Chemistry. (URL: [Link])

  • N -Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease | Request PDF. ResearchGate. (URL: [Link])

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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of N-benzylsulfamide Against a Panel of Kinases

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Kinase Inhibitor Selectivity

Protein kinases are a cornerstone of cellular regulation and, consequently, one of the most critical target classes in modern drug discovery.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer. While the development of kinase inhibitors has led to significant therapeutic breakthroughs, a paramount challenge remains: achieving selectivity.[2] The human kinome is vast, with over 500 members, many of which share highly conserved ATP-binding pockets.[1] This structural similarity means that small molecule inhibitors, especially those targeting the ATP site, often exhibit off-target activity, binding to unintended kinases.[3]

This cross-reactivity can lead to a spectrum of outcomes, from unexpected toxicities to beneficial polypharmacology, where inhibiting multiple targets provides a synergistic therapeutic effect.[4] Therefore, to properly interpret biological data and mitigate risks, it is essential to comprehensively characterize the selectivity profile of any new kinase inhibitor.[5]

This guide provides an in-depth framework for profiling the cross-reactivity of N-benzylsulfamide, a chemical scaffold known to possess a wide range of biological activities.[6][7] We will detail the experimental design, provide a robust, field-tested protocol for determining inhibitory activity, and present a strategy for interpreting the resulting data. Our goal is to equip researchers, scientists, and drug development professionals with the knowledge to generate a clear and actionable selectivity profile for their compounds of interest.

Part 1: Designing a Robust Kinase Profiling Study

A successful profiling study hinges on a well-conceived experimental design. The objective is not merely to generate data, but to produce a reliable and interpretable assessment of a compound's selectivity.

The Causality Behind Panel Selection

The choice of kinases for the screening panel is the most critical initial step. A thoughtfully curated panel provides a broad yet relevant snapshot of the kinome. For an initial cross-reactivity screen, the panel should ideally include:

  • Diverse Kinome Representation: Include kinases from all major branches of the human kinome tree (e.g., TK, TKL, STE, CK1, AGC, CAMK, CMGC). This ensures a comprehensive survey of potential off-target interactions.

  • Therapeutically Relevant Kinases: Prioritize kinases implicated in the disease area of interest, as well as those known for common off-target liabilities (e.g., SRC family, VEGFRs, EGFR).

  • Counter-Screen Targets: If this compound is being developed for a specific kinase (the primary target), the panel must include closely related kinases to assess on-target selectivity. For example, if targeting BRAF, the panel should include other RAF isoforms and related kinases in the MAPK pathway like MEK and ERK.

Commercial services offer predefined and customizable panels that serve as an excellent starting point for this process.[8]

The Importance of Controls

Every protocol must be a self-validating system. The inclusion of appropriate controls is non-negotiable for ensuring data integrity.

  • Positive Control Inhibitor: A well-characterized, broad-spectrum kinase inhibitor, such as Staurosporine , should be run in parallel. This compound is expected to inhibit a wide range of kinases on the panel, validating that the assays are performing correctly and providing a benchmark for promiscuity.

  • Negative Vehicle Control: A DMSO-only control is essential to establish the baseline of 100% kinase activity and to ensure the vehicle itself does not interfere with the assay.[9]

Experimental Workflow Overview

The overall process follows a logical progression from compound preparation to data analysis. A high-quality, homogeneous assay format, such as a luminescence-based ATP depletion assay, is recommended for its simplicity, robustness, and scalability.[10][11]

G cluster_prep Preparation cluster_assay Assay Execution (384-well plate) cluster_readout Data Acquisition & Analysis Compound 1. Prepare this compound & Staurosporine Stocks Dilution 2. Perform 10-point Serial Dilutions Compound->Dilution Add_Cmpd 4. Add Diluted Compounds & Controls Dilution->Add_Cmpd Kinase_Mix 3. Dispense Kinase/ Substrate Mix Kinase_Mix->Add_Cmpd Start_Rxn 5. Add ATP to Initiate Reaction Add_Cmpd->Start_Rxn Incubate 6. Incubate at Room Temperature Start_Rxn->Incubate Add_Detect 7. Add Luminescence Detection Reagent Incubate->Add_Detect Read_Plate 8. Read Luminescence (RLU) Add_Detect->Read_Plate Analyze 9. Calculate % Inhibition & Plot IC50 Curves Read_Plate->Analyze

Figure 1. High-level workflow for kinase cross-reactivity profiling.

Part 2: Detailed Experimental Protocol

This protocol describes a luminescence-based kinase assay (e.g., ADP-Glo™ or Kinase-Glo®) to determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of kinases. The principle is straightforward: as the kinase consumes ATP to phosphorylate its substrate, the amount of remaining ATP decreases. A detection reagent containing luciferase/luciferin is added, and the resulting luminescence is inversely proportional to kinase activity.[11]

Materials and Reagents
  • Kinases: Panel of purified, recombinant kinases.

  • Substrates: Appropriate peptide or protein substrates for each kinase.

  • Test Compounds: this compound and Staurosporine (positive control) dissolved in 100% DMSO.

  • Assay Plates: Solid white, low-volume 384-well plates.

  • Kinase Assay Kit: Commercial luminescence-based kit (e.g., Kinase-Glo®, Promega) containing kinase buffer, ATP, and detection reagent.[10]

  • Equipment: Multichannel pipette or automated liquid handler, plate shaker, and a plate reader capable of measuring luminescence.

Step-by-Step Methodology

Causality Note: This protocol is designed for a final assay volume of 10 µL. It is critical to maintain a consistent final DMSO concentration (e.g., 1%) across all wells to avoid solvent-induced artifacts.[12] All additions should be performed in duplicate or triplicate for statistical robustness.[8]

  • Compound Preparation: a. Prepare a 1 mM stock solution of this compound and Staurosporine in 100% DMSO. b. Perform a 10-point, 3-fold serial dilution series in DMSO. This creates a concentration range sufficient to define a full dose-response curve.

  • Reaction Setup (in a 384-well plate): a. To each well, add 2.5 µL of a 4x Kinase/Substrate mixture (containing the specific kinase and its substrate in 1x kinase reaction buffer). b. Add 2.5 µL of 4x test compound dilution (or DMSO for controls). This results in a 2x concentration of the compound in the well. c. Mix the plate gently on a plate shaker for 1 minute.

  • Initiating the Kinase Reaction: a. To initiate the reaction, add 5 µL of 2x ATP solution (in 1x kinase reaction buffer). The final ATP concentration should ideally be at or near the Km for each specific kinase to ensure accurate potency assessment.[8][12] b. Mix the plate on a shaker for 1 minute. c. Incubate the plate at room temperature for the optimized reaction time (typically 60 minutes). This incubation must be within the linear range of the enzyme reaction.[13]

  • Signal Detection: a. Following incubation, add 10 µL of the luminescence detection reagent to each well. This stops the kinase reaction and initiates the light-generating reaction.[14] b. Mix the plate on a shaker for 2 minutes. c. Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.[10] d. Measure the raw luminescence units (RLU) using a plate reader.

Data Analysis
  • Calculate Percent Inhibition: The raw RLU data is normalized using the high (DMSO only, 0% inhibition) and low (no enzyme, 100% inhibition) controls.

    • % Inhibition = 100 * (1 - (RLU_compound - RLU_low_control) / (RLU_high_control - RLU_low_control))

  • Determine IC50 Values: Plot the % Inhibition versus the log of the inhibitor concentration. Fit the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism) to determine the IC50 value for each kinase.

Part 3: Comparative Data and Interpretation

The output of the screen is a quantitative comparison of the inhibitory potency of this compound against the panel, benchmarked against a known promiscuous inhibitor.

Data Summary Table

The results should be summarized in a clear, comparative table. The following is an illustrative example.

Kinase TargetKinase FamilyThis compound IC50 (µM)Staurosporine IC50 (µM)
CDK2 CMGC0.85 0.04
GSK3β CMGC1.2 0.02
MAPK1 (ERK2) CMGC> 500.15
PKA AGC25.60.01
AKT1 AGC> 500.21
SRC Tyrosine Kinase15.30.009
ABL1 Tyrosine Kinase> 500.03
VEGFR2 Tyrosine Kinase42.10.08
p38α (MAPK14) CMGC2.5 0.30
ROCK1 AGC> 500.006

Illustrative data presented for demonstration purposes.

Interpreting the Selectivity Profile
  • Primary Activity: this compound shows the most potent activity against members of the CMGC kinase family, specifically CDK2, GSK3β, and p38α, with IC50 values in the low micromolar range.

  • Selectivity: The compound is highly selective against the other kinases tested, with IC50 values greater than 10-fold higher than its most potent targets. For example, it shows poor activity against AGC family kinases like PKA and AKT1.

  • Comparison to Control: As expected, Staurosporine demonstrates potent, broad-spectrum inhibition across all tested kinases, confirming the validity of the assay panel.[15] The profile of this compound is significantly more selective in comparison.

Contextualizing Activity within a Signaling Pathway

Understanding a compound's activity in the context of a biological pathway is crucial. For instance, p38α and MAPK1 (ERK2) are both key nodes in the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.

G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 (MAPK1/3) IC50 > 50 µM MEK->ERK ERK->Nucleus1 Gene Expression Stress Cellular Stress (UV, Cytokines) MAPKKK MAPKKK (e.g., TAK1) Stress->MAPKKK MKK MKK3/6 MAPKKK->MKK p38 p38α (MAPK14) IC50 = 2.5 µM MKK->p38 p38->Nucleus2 Inflammation, Apoptosis

Figure 2. Simplified MAPK signaling pathways.

The illustrative data suggests that this compound selectively inhibits the p38α branch of MAPK signaling while sparing the classical ERK pathway. This is a critical piece of information for a drug development professional. A selective p38α inhibitor has different therapeutic applications and potential side effects than a pan-MAPK inhibitor. This selectivity, revealed only through comprehensive profiling, allows for more precise hypothesis testing in subsequent cellular and in vivo studies.

Conclusion

Cross-reactivity profiling is not a perfunctory step but a foundational component of kinase inhibitor discovery and development.[16][17] By employing a systematic approach that combines a rationally designed kinase panel, robust and self-validating experimental protocols, and careful data interpretation, researchers can build a comprehensive understanding of a compound's selectivity. This guide provides a detailed framework for profiling this compound, but the principles and methodologies are broadly applicable. The resulting selectivity data is invaluable, enabling informed decisions, guiding medicinal chemistry efforts, and ultimately contributing to the development of safer and more effective targeted therapies.[18]

References

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  • Bamborough, P. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 55(17), 7437-7459. Available from: [Link]

  • Modi, V., & Dunbrack, R. L. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. ACS Medicinal Chemistry Letters, 3(12), 1048-1052. Available from: [Link]

  • Niesen, F. H., Berglund, H., & Vedadi, M. (2007). Kinase inhibitor selectivity profiling using differential scanning fluorimetry. Nature Protocols, 2(9), 2212-2221. Available from: [Link]

  • Bar-Sela, G., et al. (2016). In Vitro Sensitivity Profiling of Neuroblastoma Cells Against A Comprehensive Small Molecule Kinase Inhibitor Library to Identify Agents for Future Therapeutic Studies. Anti-Cancer Agents in Medicinal Chemistry, 17(8), 1157-1166. Available from: [Link]

  • MRC PPU. (n.d.). Kinase Profiling Inhibitor Database. University of Dundee. Retrieved from: [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from: [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from: [Link]

  • Onwudiwe, D. C., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Journal of Chemistry, 2019, 8535613. Available from: [Link]

  • Onwudiwe, D. C., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Journal of Chemistry, 2019. Available from: [Link]

  • Ghosh, D., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation, 19(6), 1625-1636. Available from: [Link]

  • Wang, X., & De Camilli, P. (2023). In vitro kinase activity. protocols.io. Available from: [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved from: [Link]

  • BellBrook Labs. (2024). Protocol Recommendations for Performing a Kinase Inhibition Assay. Retrieved from: [Link]

  • Ali, A., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives. Letters in Applied NanoBioScience, 14(1), 033-041. Available from: [Link]

  • Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs. Retrieved from: [Link]

  • Auld, D. S., et al. (2014). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. ASSAY and Drug Development Technologies, 12(7), 399-410. Available from: [Link]

  • Taha, M., et al. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Journal of Chemistry, 2022, 5883832. Available from: [Link]

  • Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8694. Available from: [Link]

  • Wodicka, L. M., et al. (2010). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Journal of Biomolecular Screening, 15(2), 149-157. Available from: [Link]

  • Royal Society of Chemistry. (2021). CHAPTER 9: Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. In Drug Design and Discovery in Oncology. Available from: [Link]

  • Li, Y., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Letters in Drug Design & Discovery, 15(8), 819-829. Available from: [Link]

  • O'Brien, M. A., et al. (2006). A luminescent caspase-3/7 assay for screening apoptotic inducers in HTS. Journal of Biomolecular Screening, 11(2), 135-148. Available from: [Link]

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Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the N-benzylsulfamide scaffold has emerged as a versatile pharmacophore, giving rise to a multitude of patented compounds with diverse therapeutic applications. This guide provides a comprehensive, head-to-head comparison of this compound and its notable patented derivatives, offering researchers, scientists, and drug development professionals a critical analysis of their performance, supported by experimental data and detailed protocols. Our focus is to dissect the structure-activity relationships (SAR) that govern their efficacy as carbonic anhydrase inhibitors and anticancer agents, thereby providing a roadmap for future drug design and development.

The this compound Core: A Privileged Scaffold

The sulfamide moiety (R¹SO₂NR²R³), a bioisostere of the sulfonamide group, has garnered significant attention in drug discovery.[1] Its unique electronic and steric properties allow for diverse molecular interactions, making it a valuable component in the design of enzyme inhibitors and other therapeutic agents.[2] The this compound core, in particular, offers a synthetically accessible framework that can be readily modified to optimize potency, selectivity, and pharmacokinetic properties.

Comparative Analysis: Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[3] Their involvement in various physiological and pathological processes, including pH regulation, ion transport, and tumorigenesis, has made them attractive drug targets.[4][5] Several this compound derivatives have been patented as potent CA inhibitors.

Unsubstituted this compound: The Baseline

While this compound itself exhibits weak inhibitory activity against CAs, it serves as a crucial baseline for understanding the impact of structural modifications. The primary sulfonamide group is a key zinc-binding feature, but the overall potency is modest.

Patented Derivatives: Enhancing Potency and Selectivity

The introduction of various substituents on the aromatic rings of the this compound scaffold has led to the development of highly potent and isoform-selective CA inhibitors. A key strategy involves the incorporation of moieties that can engage in additional interactions within the enzyme's active site.

Table 1: Comparative Inhibition of Carbonic Anhydrase Isoforms by this compound Derivatives

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
This compound (Baseline)>10,000>10,000>10,000>10,000
Patented Derivative A (e.g., with triazine moiety)134.8---
Patented Derivative B (e.g., with benzimidazole moiety)50-100 (Kd)---
Acetazolamide (Reference) 25012255.7

Data synthesized from multiple sources for illustrative comparison.[6][7]

The data clearly indicates that patented derivatives incorporating heterocyclic rings, such as triazines and benzimidazoles, exhibit significantly enhanced inhibitory activity compared to the unsubstituted parent compound.[6][7] This is attributed to the ability of these extended structures to form additional hydrogen bonds and van der Waals interactions with amino acid residues in the active site, thereby increasing binding affinity.

Structure-Activity Relationship (SAR) Insights for CA Inhibition

The development of potent CA inhibitors from the this compound scaffold is a testament to the power of rational drug design. Key SAR insights include:

  • Substitution on the Benzene Ring: Electron-withdrawing groups on the phenyl ring of the benzenesulfonamide moiety generally enhance inhibitory activity.

  • Modification of the Benzyl Group: Introduction of bulky and hydrophobic groups on the benzyl moiety can improve interactions with the hydrophobic half of the CA active site.

  • Bioisosteric Replacement: The replacement of the sulfamide with a sulfamate group has been shown to markedly increase potency against CA-II in some scaffolds.[8]

Comparative Analysis: Anticancer Activity

The role of CAs, particularly the tumor-associated isoforms hCA IX and XII, in promoting cancer cell survival and proliferation in hypoxic environments has made them a key target in oncology.[5][6] this compound derivatives have demonstrated promising anticancer activity, not only through CA inhibition but also via other mechanisms.

Cytotoxicity Screening of this compound Derivatives

The anticancer potential of novel compounds is initially assessed through in vitro cytotoxicity assays against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for comparing the potency of different compounds.

Table 2: Comparative Cytotoxicity (IC₅₀, µM) of this compound Derivatives in Cancer Cell Lines

CompoundMDA-MB-468 (Breast)CCRF-CM (Leukemia)PANC-1 (Pancreatic)Capan-2 (Pancreatic)
Patented Derivative C (with triazine linker)3.994.51--
Patented Derivative D (with carbazole moiety)--PotentPotent
Doxorubicin (Reference) ~0.05~0.01~0.1~0.1

Data synthesized from multiple sources for illustrative comparison.[6][9]

The results highlight that patented this compound derivatives exhibit significant cytotoxic effects against various cancer cell lines.[6][9] For instance, a derivative incorporating a 1,3,5-triazine linker showed potent activity against breast cancer and leukemia cell lines.[6] Another class of derivatives featuring a carbazole moiety demonstrated strong antiproliferative effects in pancreatic cancer models.[9]

Mechanistic Insights into Anticancer Activity

The anticancer effects of these compounds are often multifactorial. Beyond the inhibition of tumor-associated CAs, some derivatives have been shown to induce apoptosis and cell cycle arrest.[9] For example, a potent N-arylsulfonyl carbazole derivative was found to induce apoptosis and arrest the cell cycle in the G2/M phase in pancreatic cancer cells.[9]

Visualizing the Anticancer Mechanism of Action

The following diagram illustrates a plausible signaling pathway through which certain this compound derivatives exert their anticancer effects.

anticancer_pathway Compound This compound Derivative CAIX Carbonic Anhydrase IX (CA IX) Compound->CAIX Inhibition CellCycleArrest Cell Cycle Arrest (G2/M Phase) Compound->CellCycleArrest pH_regulation Disruption of pH Homeostasis CAIX->pH_regulation Apoptosis Induction of Apoptosis pH_regulation->Apoptosis TumorGrowth Inhibition of Tumor Growth Apoptosis->TumorGrowth CellCycleArrest->TumorGrowth

Caption: Proposed mechanism of anticancer action for select this compound derivatives.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section provides detailed, step-by-step methodologies for key in vitro assays.

In Vitro Carbonic Anhydrase Inhibition Assay

This protocol describes a spectrophotometric method to determine the inhibitory activity of compounds against CA, based on the hydrolysis of p-nitrophenyl acetate (p-NPA).[4]

Materials:

  • Human or bovine erythrocyte CA

  • p-Nitrophenyl acetate (p-NPA)

  • Test compounds and a known CA inhibitor (e.g., Acetazolamide)

  • Tris-HCl buffer (50 mM, pH 7.5)

  • DMSO or acetonitrile

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of CA (e.g., 1 mg/mL) in cold Tris-HCl buffer.

    • Prepare a working solution of CA by diluting the stock solution to the desired concentration (e.g., 10-60 units/mL) with cold buffer.

    • Prepare a stock solution of p-NPA (e.g., 3 mM) in acetonitrile or DMSO.

    • Prepare serial dilutions of the test compounds and the positive control in DMSO.

  • Assay Setup (in a 96-well plate):

    • Blank: 180 µL Assay Buffer + 20 µL Substrate Solution.

    • Maximum Activity Control: 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution + 20 µL Substrate Solution.

    • Test Compound: 158 µL Assay Buffer + 2 µL of each test compound dilution + 20 µL CA Working Solution + 20 µL Substrate Solution.

  • Enzyme-Inhibitor Pre-incubation:

    • Add 158 µL of Assay Buffer to the appropriate wells.

    • Add 2 µL of the corresponding inhibitor working solution (or DMSO for the control).

    • Add 20 µL of the CA Working Solution to all wells except the blank.

    • Incubate the plate at room temperature for 10-15 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the Substrate Solution to all wells.

    • Immediately measure the absorbance at 400-405 nm in kinetic mode at regular intervals for 10-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each inhibitor concentration.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation.

In Vitro Cytotoxicity (MTT) Assay

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[10][11][12]

Materials:

  • Cancer cell lines (e.g., MDA-MB-468, PANC-1)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • CO₂ incubator

Procedure:

  • Cell Seeding:

    • Seed exponentially growing cells into a 96-well plate at a density of 5 x 10⁵ cells/well in 200 µL of culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment:

    • Add various concentrations of the test compounds to the wells.

    • Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate for another 24-72 hours.

  • MTT Addition and Incubation:

    • Remove the culture medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Experimental Workflow Visualization

The following diagram outlines the general workflow for the synthesis and biological evaluation of novel this compound derivatives.

workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification CA_Assay Carbonic Anhydrase Inhibition Assay Purification->CA_Assay Cytotoxicity_Assay Cytotoxicity (MTT) Assay (Cancer Cell Lines) Purification->Cytotoxicity_Assay Mechanism_Studies Mechanism of Action Studies (Apoptosis, Cell Cycle) Cytotoxicity_Assay->Mechanism_Studies In_Vivo In Vivo Studies (Xenograft Models) Mechanism_Studies->In_Vivo

Caption: General workflow for the development of this compound derivatives.

Conclusion and Future Perspectives

The this compound scaffold has proven to be a highly fruitful starting point for the development of potent and selective inhibitors of carbonic anhydrases and novel anticancer agents. The patented derivatives discussed in this guide demonstrate significant improvements in biological activity over the parent compound, underscoring the value of targeted structural modifications.

Future research in this area should focus on:

  • Improving Isoform Selectivity: Designing inhibitors that can selectively target tumor-associated CAs (IX and XII) over cytosolic isoforms (I and II) to minimize off-target effects.

  • Elucidating Mechanisms of Action: Further investigation into the detailed molecular mechanisms by which these compounds exert their anticancer effects.

  • Optimizing Pharmacokinetic Properties: Enhancing the drug-like properties of lead compounds to improve their bioavailability, metabolic stability, and in vivo efficacy.

By leveraging the structure-activity relationships and experimental methodologies outlined in this guide, researchers can accelerate the discovery and development of next-generation therapeutics based on the versatile this compound scaffold.

References

  • Design, synthesis and biological evaluation of N-arylsulfonyl carbazoles as novel anticancer agents. RSC Advances. Available at: [Link]

  • Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific Reports. Available at: [Link]

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A Comparative Guide to the Pharmacokinetic Profile of N-Benzylsulfamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential and Pharmacokinetic Hurdles of N-Benzylsulfamide Derivatives

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of compounds with a wide range of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. The benzyl group offers a versatile point for synthetic modification, allowing for the fine-tuning of potency and selectivity. However, the journey from a promising lead compound to a clinically viable drug is fraught with challenges, with suboptimal pharmacokinetic properties being a primary cause of attrition.

Understanding the ADME profile of this compound derivatives is therefore paramount. A favorable PK profile ensures that the drug reaches its target in sufficient concentration and for an appropriate duration to elicit a therapeutic effect, while minimizing off-target toxicity. This guide will delve into the key PK parameters that dictate the success of these compounds and provide a framework for their systematic evaluation.

The ADME Profile of this compound Derivatives: A Synthesis of Current Knowledge

Direct and comprehensive comparative pharmacokinetic data for a wide range of this compound derivatives is limited in the public domain. However, by examining studies on structurally related compounds, such as N-butylbenzenesulfonamide and other benzenesulfonamide derivatives, we can infer key aspects of their likely ADME profiles.[1][2]

Absorption

The oral bioavailability of sulfonamide-based drugs can be variable. For instance, a study on N-butylbenzenesulfonamide in rats showed that it is well-absorbed after oral administration.[1][2] However, factors such as lipophilicity, solubility, and the presence of specific substituents on the benzyl or sulfonamide moiety can significantly influence the extent and rate of absorption. Generally, a moderate degree of lipophilicity is desirable for good oral absorption.

Distribution

Once absorbed, this compound derivatives are expected to distribute into various tissues. A study on benzenesulfonamide perforin inhibitors, which included N-benzyl derivatives, revealed high plasma protein binding (>99.5%).[3] High plasma protein binding can limit the amount of free drug available to exert its pharmacological effect and can influence the volume of distribution and clearance of the compound. The distribution to specific tissues, including the central nervous system (CNS), will be highly dependent on the physicochemical properties of the individual derivative.

Metabolism

Metabolism is a critical determinant of the pharmacokinetic profile of this compound derivatives. The benzyl group is susceptible to oxidation, potentially at the benzylic position or on the aromatic ring.[4] The sulfonamide moiety can also undergo metabolic transformations. In vitro studies with liver microsomes or hepatocytes are essential to identify the primary metabolic pathways and the cytochrome P450 (CYP) enzymes involved.[1] Understanding the metabolic fate of these compounds is crucial for predicting potential drug-drug interactions and identifying any active or toxic metabolites.

Excretion

This compound derivatives and their metabolites are anticipated to be eliminated from the body through renal and/or fecal routes. The primary route of excretion will depend on the polarity of the parent drug and its metabolites. For N-butylbenzenesulfonamide, excretion was found to be extensive in urine (70-76%) and feces (11-15%) in male rats.[1][2]

Comparative Pharmacokinetic Analysis

To provide a practical context for the evaluation of this compound derivatives, it is instructive to compare their expected pharmacokinetic properties with those of established drugs. For this purpose, we will consider representative compounds from the sulfonamide class and other relevant therapeutic areas.

Table 1: Comparative In Vivo Pharmacokinetic Parameters of Selected Sulfonamide Derivatives

CompoundSpeciesDose & RouteCmax (µM)Tmax (h)AUC (µM·h)t1/2 (h)Oral Bioavailability (%)Reference
Benzenesulfonamide Perforin Inhibitor (Compound 7) Mouse10 mg/kg, p.o.235-12224.1Not Reported[3]
N-Butylbenzenesulfonamide Rat (female)1 mg/kg, p.o.Not Reported--0.32, 27, 500 (triphasic)52-79[1]
Sulfamethoxazole HumanCombination w/ TMPNot Reported--~10High[5]
Sulfadiazine HumanCombination w/ TMPNot Reported--~17High[5]

Analysis: The data, though from different studies and species, highlights the variability in pharmacokinetic profiles even within the broader sulfonamide class. The benzenesulfonamide perforin inhibitor, an N-benzyl derivative, demonstrates significant oral exposure in mice.[3] N-butylbenzenesulfonamide also shows good oral bioavailability in rats.[1] The long terminal half-life observed for N-butylbenzenesulfonamide suggests potential for sustained exposure. In contrast, established sulfonamide antibiotics like sulfamethoxazole and sulfadiazine have well-characterized pharmacokinetics in humans, generally exhibiting good oral bioavailability.[5]

Experimental Protocols for Pharmacokinetic Evaluation

A robust evaluation of the pharmacokinetic profile of this compound derivatives requires a combination of in vitro and in vivo studies.

In Vitro ADME Assays

Early-stage drug discovery relies heavily on in vitro assays to predict in vivo pharmacokinetics and identify potential liabilities.[6]

Objective: To determine the rate of metabolism of a compound in liver microsomes or hepatocytes.

Protocol:

  • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

  • Incubate the compound (typically at 1 µM) with liver microsomes (from human and relevant preclinical species) or hepatocytes in the presence of NADPH (for microsomes) at 37°C.[1]

  • Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant for the disappearance of the parent compound using a validated LC-MS/MS method.

  • Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Objective: To determine the extent to which a compound binds to plasma proteins.

Protocol:

  • Use equilibrium dialysis or ultracentrifugation methods.

  • For equilibrium dialysis, add the this compound derivative to plasma in one chamber of a dialysis unit, separated by a semi-permeable membrane from a buffer-filled chamber.

  • Incubate at 37°C until equilibrium is reached.

  • Measure the concentration of the compound in both the plasma and buffer chambers using LC-MS/MS.

  • Calculate the percentage of plasma protein binding.

Objective: To assess the intestinal permeability of a compound and identify its potential as a substrate for efflux transporters like P-glycoprotein (P-gp).

Protocol:

  • Culture Caco-2 cells on permeable supports until a confluent monolayer is formed.

  • Add the this compound derivative to either the apical (A) or basolateral (B) side of the monolayer.

  • Incubate at 37°C for a defined period.

  • Measure the concentration of the compound that has transported to the opposite chamber (B or A, respectively) using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) in both directions (A-to-B and B-to-A).

  • The efflux ratio (Papp B-to-A / Papp A-to-B) indicates the potential for active efflux.

In Vivo Pharmacokinetic Studies

In vivo studies in animal models are essential to understand the complete pharmacokinetic profile of a drug candidate.

Objective: To determine key pharmacokinetic parameters after intravenous (IV) and oral (PO) administration.

Protocol:

  • Administer the this compound derivative to a group of rodents (e.g., rats or mice) via IV bolus and to another group via oral gavage.

  • Collect blood samples at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.

  • Process the blood to obtain plasma.

  • Analyze the plasma samples to determine the concentration of the compound using a validated LC-MS/MS method.

  • Use pharmacokinetic software to calculate parameters such as clearance (CL), volume of distribution (Vdss), half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

  • Calculate the oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.

Visualizing Key Processes

To better understand the experimental workflows and the factors influencing the pharmacokinetic profile, the following diagrams are provided.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies cluster_data Data Analysis met_stab Metabolic Stability (Microsomes/Hepatocytes) pk_params Calculate PK Parameters (Cmax, Tmax, AUC, t1/2, F%) met_stab->pk_params Predicts Clearance ppb Plasma Protein Binding (Equilibrium Dialysis) ppb->pk_params Influences Distribution caco2 Caco-2 Permeability (Efflux Potential) caco2->pk_params Predicts Absorption pk_study Rodent PK Study (IV and PO Dosing) bioanalysis LC-MS/MS Bioanalysis pk_study->bioanalysis Plasma Samples bioanalysis->pk_params Concentration Data

Caption: A streamlined workflow for the pharmacokinetic evaluation of this compound derivatives.

adme_factors cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion compound This compound Derivative solubility Solubility compound->solubility lipophilicity Lipophilicity compound->lipophilicity ppb Plasma Protein Binding compound->ppb tissue_perm Tissue Permeability compound->tissue_perm cyp_enzymes CYP450 Enzymes compound->cyp_enzymes bioavailability Oral Bioavailability solubility->bioavailability lipophilicity->bioavailability free_drug Free Drug Concentration ppb->free_drug vd Volume of Distribution tissue_perm->vd metabolite_formation Metabolite Formation cyp_enzymes->metabolite_formation renal Renal Clearance metabolite_formation->renal fecal Fecal Elimination metabolite_formation->fecal clearance Clearance metabolite_formation->clearance

Caption: Key factors influencing the ADME properties of this compound derivatives.

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel therapeutics. However, a thorough understanding and optimization of their pharmacokinetic profile are critical for clinical success. This guide has provided a framework for evaluating the ADME properties of these derivatives, drawing upon existing data for structurally related compounds and outlining essential experimental protocols.

Future research should focus on generating comprehensive and comparative pharmacokinetic data for a diverse library of this compound derivatives. This will enable the establishment of clear structure-pharmacokinetic relationships, guiding the rational design of compounds with improved drug-like properties. By integrating in vitro and in vivo studies early in the drug discovery process, researchers can de-risk their programs and increase the likelihood of translating a promising this compound derivative into a valuable therapeutic agent.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.